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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2S)-2-Amino-3-methylpent-4-enoic Acid: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic, unsaturated amino acid of significant interest in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic, unsaturated amino acid of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a vinyl group and stereocenters, make it a valuable chiral building block for the synthesis of complex molecules and a potential modulator of biological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis strategies, and known biological activities, offering a foundational resource for researchers exploring its applications in novel therapeutic development.

Introduction: The Significance of an Uncommon Amino Acid

(2S)-2-Amino-3-methylpent-4-enoic acid belongs to the class of α-vinyl amino acids, which are recognized for their roles as "vinylic triggers" in enzyme active sites.[1] While not incorporated into proteins through ribosomal synthesis, such non-proteinogenic amino acids (NPAAs) are pivotal in the development of peptide-based therapeutics due to their ability to enhance stability, potency, and bioavailability.[2] The presence of both a vinyl functional group and two chiral centers in (2S)-2-Amino-3-methylpent-4-enoic acid offers a scaffold for diverse chemical modifications and stereocontrolled synthesis, making it a target of interest for creating novel enzyme inhibitors and peptidomimetics.[1][3]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of (2S)-2-Amino-3-methylpent-4-enoic acid are dictated by its unique molecular architecture.

Molecular Structure

The IUPAC name for this compound is (2S)-2-Amino-3-methylpent-4-enoic acid. It possesses two stereocenters at the C2 and C3 positions. The "(2S)" designation indicates the stereochemistry at the α-carbon, which is analogous to the L-configuration of natural amino acids. The stereochemistry at the C3 position can be either (R) or (S), leading to two possible diastereomers: (2S, 3S)-2-amino-3-methylpent-4-enoic acid and (2S, 3R)-2-amino-3-methylpent-4-enoic acid.

Diagram 1: Chemical Structure of (2S)-2-Amino-3-methylpent-4-enoic Acid

Caption: General chemical structure of 2-Amino-3-methylpent-4-enoic acid.

Physicochemical Data

While specific experimental data for (2S)-2-Amino-3-methylpent-4-enoic acid is not extensively reported in publicly available literature, the properties of its isomers and related compounds provide a reliable estimation.

Table 1: Physicochemical Properties of 2-Amino-3-methylpent-4-enoic Acid Isomers

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[4]
Molecular Weight129.16 g/mol [4]
XLogP3-AA-1.9[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count3[4]
Exact Mass129.078978594 Da[4]
Topological Polar Surface Area63.3 Ų[4]

Stereoselective Synthesis Strategies

The synthesis of (2S)-2-Amino-3-methylpent-4-enoic acid with high stereochemical purity is a significant challenge that necessitates the use of asymmetric synthesis techniques. The primary approaches involve the use of chiral auxiliaries and enzymatic resolutions.

Chiral Auxiliary-Mediated Synthesis

A powerful strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary.[5] For the synthesis of α-vinyl amino acids, chiral oxazolidinones, as popularized by David Evans, are frequently employed.[6]

Diagram 2: General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Synthesis Pathway Start Chiral Auxiliary Step1 Acylation with Prochiral Substrate Start->Step1 Step2 Diastereoselective Alkylation with an Allyl Group Step1->Step2 Step3 Cleavage of Chiral Auxiliary Step2->Step3 End (2S)-2-Amino-3-methylpent-4-enoic acid Step3->End

Caption: A generalized workflow for the asymmetric synthesis of the target molecule using a chiral auxiliary.

A generalizable synthesis of L-α-vinyl amino acids has been reported involving the alkylation of a chiral, vinylglycine-derived dianionic dienolate bearing a (-)-8-(β-naphthyl)menthyl auxiliary.[3] This method achieves high diastereoselectivity (91:9 to ≥98:2) for the α-alkylation.[3] While a specific protocol for the introduction of a methyl group at the β-position followed by an allyl group is not detailed, this approach provides a robust framework.

Adaptation from a Related Synthesis

A detailed protocol for the synthesis of the closely related alkyne analog, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been published. This three-step synthesis starts from 3-chlorobut-1-yne and proceeds with high optical purity (>99% ee). A potential adaptation of this method could involve the stereoselective reduction of the alkyne to a vinyl group to yield the target molecule.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. While a specific protocol for (2S)-2-Amino-3-methylpent-4-enoic acid has not been identified, enzymatic kinetic resolution has been successfully applied to vinylglycine targets.[1] This approach typically involves the selective enzymatic hydrolysis of an ester or amide derivative of the racemic amino acid, allowing for the separation of the unreacted enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the α-proton, the β-proton, and the methyl group protons. The coupling constants between these protons would be critical for determining the relative stereochemistry. For L-α-vinylglycine derivatives, the α-proton typically appears as a multiplet around 4.9 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the vinyl carbons, the α- and β-carbons, and the methyl carbon. The chemical shifts of the Cα and Cβ carbons can provide information about the amino acid type and its conformation.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.[10] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can help to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule.[11] Key expected vibrations include:

  • Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)

  • N-H stretching from the amino group (around 3300-3500 cm⁻¹)

  • C=O stretching from the carboxylic acid (around 1700-1725 cm⁻¹)

  • C=C stretching from the vinyl group (around 1620-1680 cm⁻¹)

  • N-H bending (around 1500-1640 cm⁻¹)

Biological Activity and Applications

Unsaturated amino acids, including vinylglycine and its derivatives, are known to act as enzyme inhibitors, often through mechanism-based inactivation.

Enzyme Inhibition

The vinyl group in these amino acids can act as a "suicide" substrate for certain enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor.[1] This irreversible inhibition occurs when the enzyme processes the vinylglycine analog, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site.[12] This mechanism makes (2S)-2-Amino-3-methylpent-4-enoic acid a promising candidate for the targeted inhibition of specific enzymes involved in metabolic pathways.

Potential Therapeutic Applications

Given their ability to inhibit enzymes, derivatives of (2S)-2-Amino-3-methylpent-4-enoic acid could be explored as potential therapeutic agents for various diseases. For instance, inhibitors of enzymes in amino acid biosynthesis pathways can have applications in treating metabolic disorders.[13]

Role in Peptide Synthesis

As a non-proteinogenic amino acid, (2S)-2-Amino-3-methylpent-4-enoic acid can be incorporated into peptides to modify their structure and function.[2][14] The introduction of this unnatural amino acid can confer resistance to enzymatic degradation, enhance receptor binding affinity, and constrain the peptide backbone into a specific conformation.[1] This makes it a valuable tool for the design of novel peptide-based drugs with improved pharmacokinetic properties.[5]

Conclusion and Future Directions

(2S)-2-Amino-3-methylpent-4-enoic acid represents a fascinating and underexplored molecule with significant potential in chemical biology and drug discovery. While detailed experimental data remains somewhat limited in the public domain, the foundational knowledge of its structure, predictable properties, and the established synthetic strategies for related compounds provide a strong basis for future research.

Future efforts should focus on:

  • The development and publication of a detailed, high-yield stereoselective synthesis of both the (2S, 3S) and (2S, 3R) diastereomers.

  • Comprehensive spectroscopic characterization of the purified isomers to establish a reference dataset for the scientific community.

  • Systematic evaluation of its inhibitory activity against a panel of relevant enzymes to identify potential therapeutic targets.

  • Incorporation into peptide scaffolds to investigate its impact on peptide structure, stability, and biological activity.

The continued exploration of (2S)-2-Amino-3-methylpent-4-enoic acid and its derivatives will undoubtedly contribute to the expanding toolbox of non-proteinogenic amino acids and pave the way for the development of next-generation therapeutics.

References

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & Mondal, M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(12), 1433-1453.
  • d'Angelo, J., Cavé, C., & Ricard, L. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher α-vinyl amino acids. The Journal of Organic Chemistry, 65(10), 3030-3039.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides to improve their stability and bioavailability. Current pharmaceutical design, 16(28), 3185-3203.
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective aldol reactions of chiral ethyl ketones. Scope and synthetic utility of the (R, R)-and (S, S)-2, 5-dimethylborolane triflates. Journal of the American Chemical Society, 114(24), 9434-9453.
  • Hasegawa, H., Arai, S., Shinohara, Y., & Baba, S. (1993). Synthesis of (2S, 3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium-or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494.
  • Sureshbabu, V. V., & Hemantha, H. P. (2010). Recent advances in the synthesis of unusual α-amino acids. Current Organic Synthesis, 7(5), 459-493.
  • Silverman, R. B. (2002).
  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 61(23), 8339-8342.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 3-Oxazolidin-2-ones as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876.
  • Liskamp, R. M. (1994). Constrained peptides and peptidomimetics. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.
  • NIST. (n.d.). 2-Amino-4-methyl pentenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. In PubChem. Retrieved from [Link]

  • Wishart, D. S. (2007). Current progress in computational metabolomics.
  • Walsh, C. (1982).
  • Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of biochemistry and biophysics, 433(1), 279-287.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. In PubChem. Retrieved from [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Smith, B. C. (2018).
  • Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. In Organic Syntheses. Retrieved from [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.

Sources

Exploratory

The Definitive Guide to L-β-Methylallylglycine: Nomenclature, Synthesis, and Applications in Advanced Peptide Engineering

Executive Summary In the rapidly evolving landscape of peptide therapeutics and protein engineering, the incorporation of non-standard amino acids (NSAAs) is a critical strategy for enhancing proteolytic stability, tunin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and protein engineering, the incorporation of non-standard amino acids (NSAAs) is a critical strategy for enhancing proteolytic stability, tuning target affinity, and introducing bio-orthogonal handles. L-β-methylallylglycine —a structurally constrained, unsaturated analog of L-leucine—has emerged as a highly versatile building block.

As an application scientist specializing in synthetic biology and peptide chemistry, I frequently leverage this compound to introduce terminal alkenes into peptide backbones. This functionalization enables late-stage modifications such as olefin metathesis, cross-linking, and asymmetric dihydroxylation. This whitepaper provides an authoritative breakdown of its chemical identity, physicochemical properties, and field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS).

Chemical Identity and Nomenclature

The scientific literature often references this compound under various synonyms depending on the specific application (e.g., enzymology vs. synthetic chemistry). Resolving its nomenclature and CAS registry numbers is the first critical step for procurement and regulatory documentation.

Table 1: Nomenclature & Identifiers
DescriptorValue
IUPAC Name (2S)-2-amino-4-methylpent-4-enoic acid
Common Synonyms L-β-methylallylglycine; 4,5-Dehydro-L-leucine; L-Methallylglycine; (S)-2-Amino-4-methyl-4-pentenoic acid
CAS Number (L-enantiomer)
CAS Number (Racemate) 28024-78-4
CAS Number (D-enantiomer) 905929-81-9
PubChem CID (Racemate)
Molecular Formula C₆H₁₁NO₂
Table 2: Physicochemical & Structural Properties
PropertyValueCausality / Relevance to Synthesis
Molecular Weight 129.16 g/mol Essential for calculating exact mass in LC-MS validation.
Monoisotopic Mass 129.0789 DaUsed for high-resolution mass spectrometry (HRMS) tracking.
Melting Point 293–295 °C (Decomp.)Indicates high thermal stability as a free amino acid.
XLogP3 (Predicted) -1.6Highly polar zwitterionic nature necessitates organic protection (e.g., Fmoc/Boc) for SPPS solubility.
Topological Polar Surface Area 63.3 ŲInfluences membrane permeability when incorporated into macrocyclic peptides.

Mechanistic Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS) and Late-Stage Functionalization

In synthetic peptide chemistry, L-β-methylallylglycine is typically utilized in its Fmoc-protected form (). The terminal alkene serves as a bio-orthogonal handle. For instance, under Sharpless asymmetric dihydroxylation (SAD) conditions, the dehydroleucine residue can be stereoselectively converted to γ,δ-dihydroxyleucine, a motif found in natural products like alloviroidin ().

Cell-Free Protein Synthesis (CFPS)

Beyond chemical synthesis, L-β-methylallylglycine can be biologically incorporated into full-length proteins. Because its structure closely mimics L-leucine, endogenous aminoacyl-tRNA synthetases (specifically Leucyl-tRNA synthetase) can mistakenly charge it onto tRNA


. By using E. coli S30 extracts in a leucine-depleted environment, researchers can achieve high-fidelity, residue-specific incorporation of this unnatural amino acid directly into the growing polypeptide chain ().

CFPS A E. coli S30 Extract (Translation Machinery) E Ribosomal Translation (Elongation Phase) A->E B Plasmid DNA (Target Gene) B->E C L-beta-methylallylglycine (Unnatural Amino Acid) D Aminoacyl-tRNA Synthetase (Leucyl-tRNA charging) C->D D->E F Modified Polypeptide (Dehydroleucine Incorporated) E->F

Fig 1. Cell-free protein synthesis pathway incorporating L-beta-methylallylglycine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and a quality control checkpoint.

Protocol 1: Fmoc-SPPS Incorporation of L-β-Methylallylglycine

Due to the steric bulk of the β-methylallyl group, standard coupling reagents (like HBTU) often yield incomplete reactions. This protocol utilizes HATU to drive the coupling to completion.

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Expands the polymer matrix to maximize the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-4,5-dehydro-L-leucine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric hindrance of the branched side chain.

  • Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Capping: Treat with acetic anhydride/pyridine (1:9) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting groups.

Validation Checkpoint: Perform a micro-cleavage of 5 mg of resin prior to global cleavage. Analyze via LC-MS. The presence of the expected mass


 and a single sharp peak in the UV chromatogram validates successful coupling. If unreacted peptide remains, perform a double coupling cycle.

SPPS Step1 Resin Swelling (DMF/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling (Fmoc-4,5-dehydro-L-Leu + HATU/DIPEA) Step2->Step3 Step4 Washing & Capping (Acetic Anhydride) Step3->Step4 Step4->Step2 Next Amino Acid Step5 Global Cleavage (TFA/TIS/H2O) Step4->Step5 Sequence Complete Step6 LC-MS Validation (Purity & Mass Confirmation) Step5->Step6

Fig 2. Fmoc-SPPS workflow for peptides containing L-beta-methylallylglycine.

Protocol 2: In Situ Deprotection and CFPS Integration

This protocol utilizes the endogenous esterases present in E. coli S30 extracts to deprotect L-β-methylallylglycine precursors in situ, preventing premature degradation before ribosomal translation.

Step-by-Step Workflow:

  • Extract Preparation: Thaw E. coli BL21 Star (DE3) S30 extract on ice.

  • Reaction Assembly: In a microcentrifuge tube, combine the S30 extract, energy buffer (ATP, GTP, PEP), T7 RNA polymerase, and the target plasmid DNA encoding your protein of interest.

  • Amino Acid Supplementation: Add a custom amino acid blend containing 19 standard amino acids (excluding Leucine) and supplement with 2 mM of L-β-methylallylglycine (or its hydrazide precursor). Causality: Depleting natural leucine forces the promiscuous Leucyl-tRNA synthetase to utilize the dehydro-analog.

  • Incubation: Incubate the reaction at 30 °C for 3 hours with gentle shaking (300 rpm).

Validation Checkpoint: Incorporate a C-terminal His-tag in the plasmid design. Post-translation, purify the target protein via Ni-NTA chromatography and analyze via intact mass spectrometry (ESI-TOF). A mass shift corresponding to the exact substitution of Leucine with 4,5-dehydroleucine (a loss of ~2.016 Da per substituted residue) confirms high-fidelity incorporation.

References

  • National Center for Biotechnology Information (NCBI). "2-Amino-4-methylpent-4-enoic acid." PubChem Compound Summary for CID 228813. Available at:[Link]

  • Arthur, I. N., Hennessy, J. E., Padmakshan, D., Stigers, D. J., Lesturgez, S., Fraser, S. A., Liutkus, M., Otting, G., Oakeshott, J. G., & Easton, C. J. (2013). "In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis." Chemistry–A European Journal, 19(21), 6824-6830. Available at:[Link]

  • Hale, K. J., Manaviazar, S., & George, J. (2009). "Peptides Containing γ,δ-Dihydroxy-L-leucine." The Journal of Organic Chemistry, 74(11), 4311-4317. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Synthesis and Application of Unsaturated L-Isoleucine Analogs in Peptide Synthesis

Abstract The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties beyond the scope of the canonical 20 amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties beyond the scope of the canonical 20 amino acids.[1][2] Unsaturated L-isoleucine analogs, featuring carbon-carbon double or triple bonds within their side chains, represent a particularly powerful class of building blocks. They introduce conformational rigidity, act as bioisosteres, and can serve as chemical probes or handles for further modification. This guide provides a comprehensive technical overview of the synthesis of these unique monomers, their efficient incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and the subsequent purification and characterization of the final modified peptides. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and discuss the strategic application of these analogs in creating next-generation peptide therapeutics.

Introduction: The Rationale for Unsaturation

Peptides as Therapeutics: Potential and Pitfalls

Peptides are highly valued as therapeutic agents due to their high target specificity and favorable safety profiles, often mimicking natural signaling molecules.[3][4][5] However, their application can be limited by poor metabolic stability (susceptibility to proteolysis) and low cell permeability.[2]

The Role of Unnatural Amino Acids in Peptidomimetics

To overcome these limitations, medicinal chemists employ "peptidomimetics," synthetic molecules that replicate the function of natural peptides but with improved drug-like properties. The introduction of unnatural amino acids (UAAs) is a primary strategy to enhance stability, improve oral bioavailability, increase potency, and fine-tune selectivity.[1][2]

Unsaturated L-Isoleucine Analogs: Unique Conformational Constraints and Probes

Isoleucine is a sterically hindered, β-branched amino acid that often plays a critical role in the hydrophobic core of proteins and at protein-protein interfaces. Introducing unsaturation into its side chain (e.g., creating a dehydroisoleucine residue) accomplishes several key objectives:

  • Conformational Rigidity: The planar geometry of a double bond restricts the rotational freedom of the side chain, locking the peptide backbone into a more defined conformation. This can enhance binding affinity to a target receptor.

  • Metabolic Stability: The non-natural structure can sterically hinder the approach of proteolytic enzymes, increasing the peptide's in-vivo half-life.

  • Bioisosteric Replacement: The unsaturated group can serve as a bioisostere for other functional groups, potentially altering electronic properties and hydrogen bonding capabilities.

  • Chemical Handles: An alkyne or a reactive alkene can be used for subsequent modifications, such as "click" chemistry, for labeling or conjugation.

Synthesis of Protected Unsaturated L-Isoleucine Monomers

The successful incorporation of an unsaturated analog begins with the robust chemical synthesis of the monomer itself, typically as an Nα-Fmoc protected derivative suitable for SPPS. While numerous routes exist, a common strategy involves the modification of a readily available L-isoleucine precursor.

Overview of Synthetic Strategies

Chemical synthesis provides a versatile alternative to microbial fermentation for producing amino acid analogs.[6] Asymmetric methods, such as those derived from the Strecker synthesis using a chiral auxiliary, can yield high enantiomeric excess.[6] For creating an unsaturated analog, a typical route may involve the introduction of a leaving group on the side chain of a protected isoleucine derivative, followed by an elimination reaction.

Detailed Protocol: Representative Synthesis of Fmoc-L-dehydroisoleucine

This protocol outlines a generalized, multi-step synthesis to produce an Nα-Fmoc protected dehydroisoleucine analog.

Step 1: Protection of L-Isoleucine

  • Suspend L-isoleucine in a suitable solvent (e.g., 1,4-dioxane/water).

  • Add sodium carbonate (Na₂CO₃) and cool the mixture in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting Fmoc-L-Isoleucine by column chromatography.

Step 2: Side Chain Hydroxylation and Activation

  • Protect the carboxylic acid of Fmoc-L-Isoleucine as a methyl or benzyl ester.

  • Introduce a hydroxyl group onto the side chain at the γ- or δ-position using a regioselective oxidation method.

  • Activate the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Step 3: Elimination to Form the Double Bond

  • Dissolve the activated intermediate from Step 2 in a suitable aprotic solvent.

  • Add a non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce an E2 elimination reaction, forming the carbon-carbon double bond.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction, perform an aqueous workup, and extract the product.

Step 4: Final Deprotection and Purification

  • Remove the carboxylic acid protecting group (e.g., via saponification for a methyl ester).

  • Purify the final Fmoc-L-dehydroisoleucine analog by flash chromatography or recrystallization to ensure high purity (>98%) required for SPPS.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for SPPS due to its use of milder reaction conditions compared to Boc-based chemistry.[7] This approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu, Trt, Pbf) for side-chain protection.[][9][10]

The Core Principles of Fmoc/tBu SPPS

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[7][11] A typical cycle consists of two main steps: (1) Nα-Fmoc deprotection to expose a free amine and (2) coupling of the next activated Fmoc-amino acid to form a new peptide bond.[12][13]

Diagram: The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Resin-Peptide-Fmoc Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Resin-Peptide-NH2 Wash1->Free_Amine Coupling Coupling (Fmoc-AA-OH, Activator, Base in DMF) Free_Amine->Coupling Wash2 DMF Wash Coupling->Wash2 Elongated Resin-Peptide-(AA)n+1-Fmoc Wash2->Elongated End Repeat Cycle or Final Cleavage Elongated->End n = desired length End->Deprotection Continue Synthesis Orthogonal_Protection Peptide Resin-Peptide - Lys(Boc) - Asp(tBu) - Ile(Unsat-PG) - N-term(Fmoc) Reagent1 20% Piperidine (Base) Peptide->Reagent1 Reagent2 TFA (Acid) Peptide->Reagent2 Reagent3 Reagent 'X' (e.g., TBAF) Peptide->Reagent3 Product1 Deprotects N-terminus (Fmoc) for chain elongation Reagent1->Product1 Selective Removal Product2 Deprotects Side Chains (Boc, tBu) during final cleavage Reagent2->Product2 Selective Removal Product3 Deprotects Unsaturated Moiety (PG) for specific modification Reagent3->Product3 Selective Removal

Sources

Exploratory

gamma-delta unsaturated amino acids in medicinal chemistry

The following technical guide details the strategic application, synthesis, and medicinal utility of -unsaturated amino acids. Unlocking Chemical Space: The Strategic Role of -Unsaturated Amino Acids in Drug Discovery Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal utility of


-unsaturated amino acids.

Unlocking Chemical Space: The Strategic Role of -Unsaturated Amino Acids in Drug Discovery

Executive Summary

In the pursuit of novel pharmacophores,


-unsaturated amino acids (typically derivatives of allylglycine  or 2-amino-4-pentenoic acid ) occupy a privileged position in medicinal chemistry. Unlike their proteogenic counterparts, these residues offer a dual advantage:
  • Conformational Constraint: The olefinic side chain restricts

    
     space, stabilizing secondary structures (helices, turns) in peptidomimetics.
    
  • Synthetic Versatility: The terminal double bond serves as a "handle" for late-stage diversification via Ring-Closing Metathesis (RCM) or cross-coupling, enabling the synthesis of stapled peptides and macrocycles.

  • Latent Reactivity: In specific contexts, the unsaturation can act as a mechanism-based "warhead" for suicide inhibition of pyridoxal phosphate (PLP)-dependent enzymes.

This guide outlines the stereoselective synthesis of these building blocks and their application in modern drug development.

Synthetic Methodologies: The Kazmaier-Claisen Protocol[1]

While various routes exist (e.g., Pd-catalyzed allylation, enzymatic resolution), the Chelated Enolate Claisen Rearrangement , pioneered by Uli Kazmaier, remains the gold standard for generating optically active


-unsaturated amino acids with high diastereoselectivity.
The Mechanistic Advantage

The reaction proceeds via a [3,3]-sigmatropic rearrangement of a metal-chelated ester enolate. The coordination of a metal salt (typically ZnCl


) to the enolate oxygen and the amide nitrogen "locks" the transition state into a rigid chair-like conformation. This rigidity transfers the chirality of the starting allylic alcohol or amino acid backbone directly to the new C-C bond, often achieving >98% diastereomeric excess (de).
Visualization: The Chelated Transition State

The following diagram illustrates the transition state geometry that dictates the stereochemical outcome.

ClaisenRearrangement cluster_mechanism Stereoselective Control Mechanism Substrate Allylic Glycine Ester (Substrate) Base LDA / ZnCl2 (-78°C) Substrate->Base Deprotonation TS Chelated Chair-Like Transition State Base->TS Metal Chelation Product γ,δ-Unsaturated Amino Acid (Syn/Anti) TS->Product [3,3]-Sigmatropic Rearrangement

Figure 1: Workflow of the Kazmaier-Claisen rearrangement, highlighting the critical chelation step that enforces stereocontrol.

Experimental Protocol: Synthesis of N-Boc-Allylglycine Derivative

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Objective: Synthesis of (2S,3R)-2-amino-3-methyl-4-pentenoic acid (via crotyl ester rearrangement).

Reagents:

  • N-Boc-glycine crotyl ester (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.2 equiv)

  • Zinc Chloride (ZnCl

    
    , anhydrous) (1.1 equiv)
    
  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation of Zinc Enolate: Flame-dry a round-bottom flask under argon. Add anhydrous ZnCl

    
     (dried under high vacuum at 150°C) and dissolve in dry THF.
    
  • Deprotonation: Cool the solution to -78°C . Add the N-Boc-glycine crotyl ester dissolved in THF dropwise.

  • Base Addition: Add LDA (freshly prepared) dropwise via syringe pump over 30 minutes. The solution typically turns pale yellow. Critical Step: The presence of ZnCl

    
     during deprotonation forms the chelated zinc enolate immediately, preventing non-selective aggregation.
    
  • Rearrangement: Allow the reaction to warm slowly to -20°C (or room temperature, depending on substrate reactivity) over 4–12 hours. The [3,3]-rearrangement occurs during this warming phase.

  • Quench & Hydrolysis: Quench with 1N HCl or KHSO

    
    . Extract with ethyl acetate.
    
  • Purification: The resulting acid is often obtained as a single diastereomer. Purify via flash chromatography or recrystallization.

Medicinal Chemistry Applications

Peptidomimetics and Stapled Peptides

The


-unsaturation provides a unique handle for Ring-Closing Metathesis (RCM) . By incorporating two such residues at 

and

(or

) positions, researchers can "staple" a peptide helix, forcing it into a bioactive conformation that resists proteolytic degradation.
  • Application: Targeting "undruggable" protein-protein interactions (PPIs) like p53-MDM2 or Bcl-2 family proteins.

  • Advantage: The resulting hydrocarbon staple is hydrophobic, potentially improving cell permeability compared to lactam bridges.

Mechanism-Based (Suicide) Inhibition

While less common than


-unsaturated "Michael acceptors" (like acrylamides in covalent kinase inhibitors), 

-unsaturated amino acids can act as suicide substrates for PLP-dependent enzymes.

Case Study: Vigabatrin (Sabril) Although Vigabatrin is a


-amino acid (

-vinyl-GABA), it perfectly illustrates the reactivity of the vinyl group in this chemical space.
  • Target: GABA Transaminase (GABA-T).[1]

  • Mechanism: The enzyme converts the amine to a Schiff base (via PLP). The adjacent vinyl group becomes activated, allowing an active site nucleophile (Lysine) to attack, covalently modifying and permanently disabling the enzyme.

VigabatrinMechanism cluster_action Mechanism of Suicide Inhibition Drug Vigabatrin (γ-vinyl-GABA) SchiffBase Schiff Base Intermediate Drug->SchiffBase + PLP PLP PLP-Enzyme Complex PLP->SchiffBase Michael Michael Acceptor Formation SchiffBase->Michael Deprotonation (Activation) Covalent Covalent Adduct (Dead Enzyme) Michael->Covalent Nucleophilic Attack by Enzyme Lysine

Figure 2: Mechanism of action for Vigabatrin, demonstrating how the vinyl group is activated by the enzyme cofactor to form a covalent bond.

Comparative Analysis of Synthetic Routes

The choice of synthesis depends on the required stereochemistry and scale.

MethodKey ReagentsStereoselectivityScalabilityPrimary Utility
Kazmaier-Claisen ZnCl

, LDA, Allylic Esters
Excellent (>98% de) High (Gram to Kg)Generating chiral building blocks with specific side-chain stereochemistry.
Pd-Catalyzed Allylation Pd(PPh

)

, Allyl Acetate
Good (Ligand dependent)MediumRapid access to diverse analogs; tolerates functional groups better than LDA.
Eschenmoser-Claisen DMA-DMA, HeatHigh (Trans products)HighSynthesis of anti-substituted derivatives.
Enzymatic Resolution Acylase IExcellent (ee)Very HighIndustrial production of simple Allylglycine.

Future Outlook

The field is moving beyond simple substitutions. Current trends include:

  • 
    -AApeptides:  Lipidated peptidomimetics based on 
    
    
    
    -unsaturated backbones showing potent antimicrobial activity against multi-drug resistant bacteria (Cai et al.).
  • Photoredox Catalysis: Using light to drive the alkylation of glycine derivatives under milder conditions, avoiding the harsh bases (LDA) required in the Claisen protocol.

References

  • Kazmaier, U. (1996).[2] Synthesis of Unsaturated Amino Acids by [3,3]-Sigmatropic Rearrangement of Chelate-Bridged Glycine Ester Enolates. Angewandte Chemie International Edition. Link

  • Beisel, T., Diehl, A. M., & Manolikakes, G. (2016).[3][4] Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters. Link

  • Niu, Y., Padhee, S., Wu, H., Bai, G., Harrington, L., Burda, W. N., ... & Cai, J. (2011). Lipo-γ-AApeptides as a new class of potent and broad-spectrum antimicrobial agents. Journal of Medicinal Chemistry. Link

  • Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (1999). Crystal structure of GABA-aminotransferase in complex with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry. Link

  • Bauer, M., & Kazmaier, U. (2005). Synthesis of γ,δ-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycine ester enolates. Journal of Organometallic Chemistry. Link

Sources

Foundational

Engineering the Proteome: A Technical Guide to Non-Proteinogenic Amino Acids with Terminal Alkene Side Chains

Executive Summary The expansion of the genetic code has revolutionized protein engineering, allowing for the precise installation of novel chemical handles into biomolecules. Among these, non-proteinogenic amino acids (n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code has revolutionized protein engineering, allowing for the precise installation of novel chemical handles into biomolecules. Among these, non-proteinogenic amino acids (ncAAs) bearing terminal alkene side chains—such as allylglycine, homoallylglycine (Hag), and S-allylcysteine (Sac)—occupy a privileged space. Unlike bulky cyclooctynes or long-chain azides, terminal alkenes offer minimal steric perturbation, closely mimicking natural aliphatic residues. This whitepaper explores the mechanistic integration of these ncAAs into biological systems and details the causality behind their downstream bioorthogonal applications, providing actionable, self-validating protocols for drug development professionals and chemical biologists.

The Causality of Terminal Alkenes in Protein Engineering

The strategic selection of a bioorthogonal handle dictates the success of downstream bioconjugation. Terminal alkenes are uniquely advantageous because they are entirely inert to native biological nucleophiles and electrophiles. Their reactivity profile is highly specific, enabling transformations that are inaccessible to standard azide-alkyne click chemistry. Specifically, terminal alkenes participate in Olefin Metathesis 1, Thiol-Ene Click (TEC) chemistry 2, and proximity-enhanced Inverse Electron-Demand Diels-Alder (iEDDA) reactions [[3]]().

Mechanisms of Genetic Incorporation

Integrating alkene-bearing ncAAs into proteins relies on exploiting or engineering the translational machinery.

  • Residue-Specific Incorporation (MetRS Promiscuity): Wild-type Methionyl-tRNA synthetase (MetRS) exhibits inherent substrate plasticity. In methionine-auxotrophic bacterial strains, MetRS can activate methionine surrogates like homoallylglycine (Hag) and S-allyl-homocysteine (Sahc), replacing methionine residues globally across the proteome 4.

  • Site-Specific Incorporation (Amber Suppression): For targeted, single-site labeling, engineered Pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs are utilized. Specific mutations in the PylRS binding pocket (e.g., C313W) reduce the cavity size, allowing the selective activation of smaller alkene ncAAs like S-allylcysteine (Sac) in response to the UAG amber stop codon 5.

Incorporation MetRS MetRS Promiscuity (Residue-Specific) tRNA_Met Endogenous tRNA_Met MetRS->tRNA_Met PylRS Engineered PylRS (Site-Specific) tRNA_CUA Orthogonal tRNA_CUA PylRS->tRNA_CUA Hag Homoallylglycine (Hag) Hag->MetRS Sac S-Allylcysteine (Sac) Sac->PylRS Global Global Met Replacement tRNA_Met->Global Amber Amber Stop Codon Suppression tRNA_CUA->Amber

Genetic incorporation pathways for terminal alkene amino acids.

Bioorthogonal Reactivity & Downstream Applications

The terminal alkene serves as a versatile chemical hub for three primary bioconjugation strategies:

  • Peptide Stapling via Olefin Metathesis: Ruthenium-catalyzed ring-closing metathesis (RCM) cross-links adjacent alkene side chains to stabilize

    
    -helices. Causality:  Preorganization of the peptide backbone brings the alkenes into spatial proximity, overcoming the entropic barrier of macrocyclization. This "stapling" dramatically enhances proteolytic stability and cellular permeability 6.
    
  • Proximity-Enhanced Tetrazine Ligation: While iEDDA reactions typically require highly strained alkenes, non-conjugated terminal alkenes react slowly with tetrazines. Causality: This slow kinetic profile is intentionally leveraged for proximity-enhanced crosslinking. The reaction only proceeds at a biologically relevant timescale when a protein-protein interaction brings the two reactive groups together, driving up the effective local molarity 3.

  • Thiol-Ene Click (TEC) Chemistry: A radical-mediated hydrothiolation of the alkene. Causality: UV irradiation generates thiyl radicals from a photoinitiator, driving an anti-Markovnikov addition. This provides a rapid, metal-free route for site-specific fluorescent labeling 2.

Reactivity Alkene Terminal Alkene (e.g., Hag, Sac) RCM Ring-Closing Metathesis (Ru Catalyst) Alkene->RCM TEC Thiol-Ene Click (UV, Photoinitiator) Alkene->TEC iEDDA Tetrazine Ligation (iEDDA) Alkene->iEDDA Stapled Stapled Peptide (Helical Stabilization) RCM->Stapled Conjugate Site-Specific Conjugate (Fluorophore/Drug) TEC->Conjugate Crosslink Proximity Crosslinking (Protein-Protein Interaction) iEDDA->Crosslink

Bioorthogonal reactivity modes of terminal alkene side chains.

Quantitative Comparison of Alkene-Bearing ncAAs

Amino AcidSide Chain StructurePrimary Incorporation MethodKey ApplicationKinetic Advantage
Homoallylglycine (Hag) 4-carbon terminal alkeneResidue-Specific (MetRS)Global Metathesis / LabelingHigh MetRS affinity; rapid global integration.
S-Allylcysteine (Sac) Thioether + terminal alkeneSite-Specific (PylRS)Site-Specific TEC LabelingMinimal steric bulk; preserves local folding.
S-Allyl-homocysteine (Sahc) Extended thioether alkeneResidue-Specific (MetRS)Peptide StaplingOptimal length for

helical cross-linking.

Validated Experimental Protocols

As a self-validating system, every protocol must include internal controls and analytical checkpoints to guarantee scientific integrity.

Protocol 1: Residue-Specific Incorporation of Homoallylglycine (Hag) in E. coli

Objective: Globally replace methionine with Hag for downstream proteomic modification.

  • Step 1: Auxotrophic Culture Preparation. Inoculate E. coli B834(DE3) (a methionine auxotroph) in M9 minimal media supplemented with 19 standard amino acids and a limiting concentration of Methionine (0.05 mM). Causality: Auxotrophy is mandatory; it ensures that once the limiting endogenous Met is depleted, the cellular machinery is forced to utilize the provided ncAA.

  • Step 2: Depletion and Induction. Grow cells to an

    
     of 0.8. Wash cells twice with cold PBS to remove residual Met. Resuspend in M9 media containing 1 mM Homoallylglycine (Hag) and induce protein expression with 1 mM IPTG. Express for 4 hours at 37°C.
    
  • Step 3: Self-Validating Checkpoint (LC-MS). Purify the target protein via Ni-NTA chromatography. Perform intact protein LC-MS. Validation: You must observe a mass shift of

    
     Da per methionine residue replaced (Met = 149 Da; Hag = 131 Da). The absence of the wild-type mass peak confirms >95% incorporation efficiency.
    
Protocol 2: On-Resin Peptide Stapling via Ring-Closing Metathesis (RCM)

Objective: Synthesize a protease-resistant


-helical peptide using terminal alkene cross-linking.
  • Step 1: Solid-Phase Peptide Synthesis (SPPS). Synthesize the peptide on a Rink Amide resin, incorporating Hag at positions

    
     and 
    
    
    
    . Do not cleave the peptide from the resin.
  • Step 2: On-Resin Metathesis. Wash the resin with anhydrous, degassed 1,2-dichloroethane (DCE). Add 20 mol% Grubbs 1st Generation Catalyst dissolved in DCE. Causality: Performing RCM on solid support creates a pseudo-dilute environment. The physical tethering of the peptides to the resin matrix prevents intermolecular cross-metathesis (oligomerization), forcing the thermodynamically favored intramolecular cyclization. Degassing is critical as Ruthenium carbenes are highly sensitive to dissolved oxygen.

  • Step 3: Self-Validating Checkpoint (MALDI-TOF). Cleave a micro-aliquot of the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail. Analyze via MALDI-TOF MS. Validation: Successful RCM is validated by a precise mass loss of

    
     Da from the linear precursor, corresponding to the expulsion of ethylene gas during the metathesis cycle.
    

References

1.[2] TEC IT OR LEAVE IT: SITE-SPECIFIC FLUORESCENT LABELLING OF ALKENES. uu.nl. URL: 2.[3] Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction. nih.gov. URL: 3.[5] Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. mdpi.com. URL: 4.[6] Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. nih.gov. URL: 5.[1] Modification of Proteins Using Olefin Metathesis. nih.gov. URL: 6.[4] In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation. nih.gov. URL:

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-methyl-4-pentenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activities associated with derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of 2-amino-3-methyl-4-pentenoic acid. While the exploration of this specific scaffold is still an emerging field, this document synthesizes the current peer-reviewed research, offering insights into established activities, potential therapeutic applications, and methodologies for future investigation. We will delve into the rationale behind the design of these derivatives, the experimental protocols for their evaluation, and the structure-activity relationships that govern their biological effects.

Introduction: The Therapeutic Potential of Modified Amino Acid Scaffolds

Amino acids, the fundamental building blocks of proteins, represent a privileged class of molecules in drug discovery. Their inherent chirality, biocompatibility, and diverse functionalities make them ideal starting points for the synthesis of novel therapeutic agents. The modification of the basic amino acid structure allows for the creation of derivatives with tailored pharmacological profiles, capable of interacting with a wide range of biological targets with high specificity and potency.

This guide focuses on derivatives of 2-amino-3-methyl-4-pentenoic acid, a non-proteinogenic amino acid characterized by a vinyl group. This unsaturated moiety provides a unique structural feature that can be exploited for various chemical modifications and can play a crucial role in the molecule's interaction with biological systems.

Established Biological Activities of 2-Amino-3-methyl-4-pentenoic Acid Derivatives

Current research has primarily focused on the derivatization of a molecule structurally related to 2-amino-3-methyl-4-pentenoic acid in the context of cardiovascular disease. Specifically, ester derivatives of a valsartan analogue, which incorporates a 2-(pentanamido)-3-methylbutanoic acid moiety, have been synthesized and evaluated for several biological activities.

Angiotensin-II Receptor Antagonism and Antihypertensive Effects

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its dysregulation is a key factor in the pathophysiology of hypertension. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. Blockade of this receptor is a well-established therapeutic strategy for the management of hypertension.

A study by Masood et al. (2023) investigated a series of ester derivatives of a valsartan analogue, 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid, as potential angiotensin-II receptor antagonists.[1][2] The parent compound is a known antihypertensive drug. The synthesized derivatives were evaluated for their ability to lower blood pressure in vivo.

Experimental Protocol: In Vivo Antihypertensive Assay

This protocol outlines the methodology used to assess the antihypertensive activity of the synthesized derivatives.

  • Animal Model: Healthy rabbits of either sex, weighing between 1.0 and 1.5 kg, are used. The animals are housed under standard laboratory conditions.

  • Induction of Hypertension: Hypertension is induced by administering adrenaline (0.05 mg/kg) intravenously.

  • Drug Administration: The test compounds (derivatives) are dissolved in dimethyl sulfoxide (DMSO) and administered intravenously at a dose of 1 mg/kg.

  • Blood Pressure Measurement: Arterial blood pressure is monitored continuously using a pressure transducer connected to a data acquisition system.

  • Data Analysis: The percentage reduction in mean arterial pressure is calculated for each compound and compared to the parent drug and a vehicle control.

The study found that all the synthesized ester derivatives exhibited positive results in lowering blood pressure when compared to the parent molecule, with some derivatives showing significant antihypertensive effects.[1] This suggests that the 2-amino-3-methyl-4-pentenoic acid-related scaffold can be successfully modified to produce potent antihypertensive agents.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the pathogenesis of peptic ulcers and other gastrointestinal disorders. Inhibition of urease is therefore a promising therapeutic strategy for the treatment of these conditions.

The same series of valsartan-related derivatives were also screened for their urease inhibitory activity.[1]

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol describes the in vitro assay used to determine the urease inhibitory potential of the compounds.

  • Enzyme and Substrate: Jack bean urease and urea are used as the enzyme and substrate, respectively.

  • Assay Buffer: The reaction is carried out in a phosphate buffer at a specific pH.

  • Incubation: The enzyme is pre-incubated with the test compounds (inhibitors) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (urea).

  • Ammonia Detection: The amount of ammonia produced is quantified using a colorimetric method, such as the indophenol method.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

The results indicated that most of the synthesized analogs showed urease inhibitory actions, with some compounds exhibiting significant inhibition with low IC50 values.[1] This highlights a potential dual therapeutic application for these derivatives, targeting both hypertension and urease-dependent pathologies.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. Antioxidants are molecules that can neutralize ROS and thereby mitigate oxidative damage.

The antioxidant potential of the 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[1][2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the method for evaluating the antioxidant capacity of the compounds.

  • DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Test Compounds: The synthesized derivatives are dissolved to prepare solutions of varying concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified time.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance of the DPPH solution in the presence of the test compound.

The study revealed that all the new compounds showed significant free radical scavenging potential, with most being more potent than the parent drug.[2] This antioxidant activity may contribute to the overall therapeutic profile of these derivatives, particularly in the context of cardiovascular diseases where oxidative stress plays a significant role.

Structure-Activity Relationship (SAR) Insights

The study on the valsartan-related derivatives provides valuable preliminary insights into the structure-activity relationships of this class of compounds. The modifications at the ester group of the butanoic acid moiety significantly influenced the biological activities. For instance, specific substitutions on the phenyl ester ring led to enhanced antihypertensive and urease inhibitory activities. Molecular docking studies further elucidated the binding interactions of the active analogs with the urease active site, providing a rationale for the observed SAR.[2]

SAR_Insights cluster_modifications Modifications cluster_activities Observed Activities Core 2-Amino-3-methyl-4-pentenoic Acid Scaffold Derivatives Ester Derivatives Core->Derivatives Derivatization EsterGroup Ester Group Substitution Derivatives->EsterGroup Activity Biological Activity Antihypertensive Antihypertensive Activity->Antihypertensive UreaseInhibition Urease Inhibition Activity->UreaseInhibition Antioxidant Antioxidant Activity->Antioxidant PhenylRing Substituents on Phenyl Ring EsterGroup->PhenylRing PhenylRing->Activity Influences

Caption: Structure-Activity Relationship (SAR) overview for the valsartan-related derivatives.

Potential Future Directions and Untapped Biological Activities

While the current research provides a solid foundation, the full therapeutic potential of 2-amino-3-methyl-4-pentenoic acid derivatives remains largely unexplored. Based on the biological activities of other modified amino acids, several promising avenues for future research can be envisioned.

Anticancer Activity

Amino acid derivatives have emerged as a significant class of anticancer agents.[3] They can be designed to selectively target cancer cells by exploiting their unique metabolic requirements or by acting as inhibitors of enzymes crucial for tumor growth and proliferation. Future research could focus on synthesizing novel derivatives of 2-amino-3-methyl-4-pentenoic acid and evaluating their cytotoxic effects against various cancer cell lines.

Antimicrobial and Antiviral Properties

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antiviral agents. Amino acid-based compounds have shown promise in this area.[4] The unique structural features of 2-amino-3-methyl-4-pentenoic acid could be leveraged to design derivatives with potent activity against a broad spectrum of bacteria, fungi, and viruses.

Experimental_Workflow cluster_assays In Vitro / In Vivo Assays start Synthesis of Derivatives char Structural Characterization (NMR, IR, MS) start->char screen Biological Screening char->screen antihypertensive Antihypertensive Assay screen->antihypertensive urease Urease Inhibition Assay screen->urease antioxidant Antioxidant Assay screen->antioxidant anticancer Cytotoxicity Assays (e.g., MTT) screen->anticancer Future Work antimicrobial MIC Determination screen->antimicrobial Future Work data Data Analysis (IC50, % Inhibition) antihypertensive->data urease->data antioxidant->data anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: A proposed experimental workflow for the discovery of novel bioactive 2-amino-3-methyl-4-pentenoic acid derivatives.

Conclusion and Future Perspectives

The derivatives of 2-amino-3-methyl-4-pentenoic acid represent a promising, yet underexplored, area of medicinal chemistry. The existing research on valsartan-related analogs has demonstrated their potential as antihypertensive, urease inhibitory, and antioxidant agents. This initial success warrants a more extensive investigation into the broader biological activities of this unique amino acid scaffold.

Future research should focus on the synthesis of a diverse library of derivatives with modifications at the amino, carboxyl, and vinyl groups. High-throughput screening against a wide range of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders, could unveil novel therapeutic applications. Detailed mechanistic studies and comprehensive structure-activity relationship analyses will be crucial for the rational design and optimization of lead compounds. The insights provided in this guide are intended to serve as a catalyst for further exploration in this exciting field of drug discovery.

References

  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed, 36838897. [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. Retrieved February 27, 2026, from [Link]

  • Hasegawa, H., Arai, S., Shinohara, Y., & Baba, S. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494. [Link]

  • PhytoBank. (2015). Showing 2-amino-3-methylene-4-pentenoic acid (PHY0045472). Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Pentenoic acid – Knowledge and References. Retrieved February 27, 2026, from [Link]

  • Siebert, A., Deptuła, M., Cichorek, M., Ronowska, A., Cholewiński, G., & Rachoń, J. (2021). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-cancer agents in medicinal chemistry, 21(4), 462–467. [Link]

  • Zhong, J., Fong, J. C., & Schulz, H. (1985). Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid. Archives of biochemistry and biophysics, 240(2), 524–529. [Link]

  • D'Andrea, F., & Galdiero, S. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current organic chemistry, 25(10), 1184–1203. [Link]

  • Garaev, T. M., Grebennikova, T. V., Avdeeva, V. V., Malinina, E. A., Kuznetsov, N. T., & Zhizhin, K. Y. (2024). Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. Current Pharmaceutical Design, 30(1), 1-1. [Link]

  • Yılmaz, M., & Yılmaz, F. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 25(1), 1. [Link]

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Foundational

Comparative Technical Analysis: L-Isoleucine vs. (2S)-2-Amino-3-methylpent-4-enoic acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This technical guide provides a rigorous comparison between the canonical proteinog...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide provides a rigorous comparison between the canonical proteinogenic amino acid L-Isoleucine (L-Ile) and its unsaturated non-canonical analog, (2S)-2-Amino-3-methylpent-4-enoic acid (also known as L-4,5-dehydroisoleucine or


-Ile).

While L-Ile serves as a critical hydrophobic stabilizer in protein cores and a metabolic regulator, the unsaturated analog introduces a reactive vinyl handle. This unsaturation fundamentally alters the molecule's utility, transitioning it from a passive structural unit to an active chemical probe used for site-specific protein backbone cleavage , bioorthogonal modification, and mechanistic studies of aminoacyl-tRNA synthetase (aaRS) fidelity.

Molecular Architecture & Physicochemical Properties

The primary distinction lies in the saturation of the


-carbon terminus. This modification affects electronic density, van der Waals volume, and rotameric freedom without significantly altering the overall steric footprint required for binding pockets.
Structural Comparison[2]
FeatureL-Isoleucine (2S)-2-Amino-3-methylpent-4-enoic acid
IUPAC Name (2S,3S)-2-Amino-3-methylpentanoic acid(2S)-2-Amino-3-methylpent-4-enoic acid
Common Name L-IsoleucineL-4,5-Dehydroisoleucine (

-Ile)
Formula


MW 131.17 g/mol 129.16 g/mol
Hybridization (

)

(Tetrahedral)

(Planar, Terminal Alkene)
Stereochemistry (2S, 3S) Essential for bioactivity(2S, 3S) for Ile mimicry; (2S, 3R) for allo-Ile mimicry
Electronic Character Inert, Hydrophobic Alkyl ChainElectron-rich

-system (Reactive)
Key Utility Protein Folding, mTOR SignalingProtein Cleavage (Iodolactonization), Probing IleRS
Stereochemical Criticality

The "2S" designation fixes the


-carbon configuration (L-amino acid). However, the 

-carbon (C3) creates diastereomeric possibilities:
  • L-Isoleucine Mimic: Requires the (3S) configuration. This aligns the methyl group and the side chain to fit the L-Ile binding pocket in enzymes like Isoleucyl-tRNA Synthetase (IleRS).

  • L-Alloisoleucine Mimic: The (3R) isomer is often the major product of non-stereoselective synthesis (e.g., Claisen rearrangement) and mimics L-alloisoleucine.

Note: Unless specified, "4,5-dehydroisoleucine" in protein engineering contexts usually refers to the (2S, 3S) isomer designed to replace L-Ile.

Structures cluster_0 Canonical: L-Isoleucine cluster_1 Analog: 4,5-Dehydroisoleucine Ile L-Isoleucine (2S, 3S) Saturated Side Chain DehydroIle (2S)-2-Amino-3-methylpent-4-enoic acid (2S, 3S) Terminal Alkene (Reactive) Ile->DehydroIle Dehydrogenation (-2H)

Figure 1: Structural relationship between L-Ile and its dehydro-analog.

Biological Interface: Synthesis & Incorporation

Biosynthesis vs. Chemical Synthesis
  • L-Isoleucine: Synthesized in plants/bacteria from Threonine via Threonine Deaminase (TD) and Acetohydroxyacid Synthase (AHAS). It is an essential amino acid for mammals.[1][2][3]

  • Dehydro-Analog: Synthetic origin.[] A common route involves the Ester Enolate Claisen Rearrangement of crotylglycine derivatives. This often yields a mixture of (2S,3R) and (2S,3S) isomers, which must be resolved.

    • Enzymatic Resolution: Acylase I (from Aspergillus) is frequently used to selectively hydrolyze the N-acetylated L-isomers, allowing separation of diastereomers [1].

Interaction with Isoleucyl-tRNA Synthetase (IleRS)

The fidelity of protein synthesis relies on IleRS distinguishing L-Ile from Valine (smaller) and Leucine (isobaric).

  • Activation: The (2S,3S)-dehydro analog is isosteric to L-Ile. The terminal double bond is planar, but the volume is similar. IleRS typically accepts and activates this analog, forming the aminoacyl-adenylate.

  • Editing (Proofreading): IleRS possesses a "double sieve" editing mechanism.

    • Sieve 1 (Activation): Rejects amino acids capable of steric clashes (too large). The analog fits.

    • Sieve 2 (Editing): Hydrolyzes amino acids that are too small (like Val). The dehydro-analog is sufficiently large to evade the hydrolytic editing site in many cases, allowing it to be charged onto tRNA^Ile and incorporated into proteins during translation [2].

IleRS_Mechanism IleRS IleRS Enzyme Substrate Substrate Pool (Ile, Val, 4,5-DehydroIle) Activation Synthetic Active Site (Sieve 1) Substrate->Activation Binding Editing Editing Active Site (Sieve 2) Activation->Editing Transfer of Aminoacyl-AMP Editing->Substrate Hydrolysis (Valine rejected) tRNA tRNA-Ile Charging Editing->tRNA If size > Valine (Ile, 4,5-DehydroIle) Protein Translational Incorporation tRNA->Protein Ribosome

Figure 2: The "Double Sieve" mechanism. 4,5-Dehydroisoleucine mimics Ile size closely enough to bypass the editing sieve, enabling translational incorporation.

Applications in Drug Discovery & Protein Engineering

Site-Specific Protein Cleavage (The "Chemical Scissor")

The most distinct application of (2S)-2-Amino-3-methylpent-4-enoic acid is its use as a latent cleavage handle. Unlike L-Ile, which is inert, the alkene side chain reacts with electrophilic halogens.

  • Mechanism: Treatment of the protein with Iodine (

    
    )  or N-Iodosuccinimide (NIS)  induces cyclization of the side chain onto the backbone amide oxygen (iodolactonization).
    
  • Result: This forms a reactive iminolactone intermediate that hydrolyzes, cleaving the peptide bond C-terminal to the analog.

  • Utility: Removal of affinity tags (e.g., His-tags) or domain separation without using proteases, which might have off-target cleavage sites [3].

Probing Hydrophobic Interactions

In drug design, replacing L-Ile with the dehydro-analog in a peptide drug (peptidomimetic) can probe the electronic requirements of a binding pocket.

  • The

    
    -electrons of the alkene can engage in cation-
    
    
    
    interactions
    or interact with electron-deficient residues, interactions not possible with the saturated L-Ile alkyl chain.
Toxicity & Antimetabolite Activity

While useful in vitro, the analog can be toxic in vivo.

  • Mechanism: It acts as an antimetabolite. By competing with L-Ile for tRNA charging, it creates "statistical proteins" with altered stability.

  • Metabolic Activation: The alkene can be epoxidized by cytochrome P450s, potentially leading to covalent adducts with cellular nucleophiles.

Experimental Protocols

Protocol A: Chemical Cleavage of Proteins Containing 4,5-Dehydroisoleucine

Validated for fusion proteins expressed in auxotrophic E. coli strains.

  • Expression: Express the target protein in an Ile-auxotrophic strain (e.g., E. coli B834) using M9 minimal media supplemented with (2S)-2-Amino-3-methylpent-4-enoic acid (40 mg/L) instead of L-Ile.

  • Purification: Purify the protein using standard affinity chromatography (e.g., Ni-NTA).

  • Cleavage Reaction:

    • Buffer: PBS or 50 mM Tris-HCl, pH 7.5.

    • Add Iodine (

      
      )  solution (dissolved in acetic acid or ethanol) to a final concentration of 2-5 equivalents relative to the analog.
      
    • Incubate at room temperature for 2-4 hours in the dark.

  • Quenching: Stop the reaction by adding sodium dithionite or ascorbic acid (to reduce excess iodine).

  • Analysis: Analyze cleavage efficiency via SDS-PAGE. The target protein should migrate as a smaller fragment distinct from the tag.

Protocol B: Enzymatic Resolution of Diastereomers

To isolate the L-Ile mimic from a synthetic mixture.

  • Acetylation: React the racemic/diastereomeric mixture of 2-amino-3-methylpent-4-enoic acid with acetic anhydride to form N-acetyl derivatives.

  • Enzymatic Hydrolysis: Dissolve N-acetyl-amino acids in water (pH 7.5). Add Acylase I (Aspergillus melleus).

  • Incubation: Incubate at 37°C for 24-48 hours. The enzyme selectively deacetylates the L-amino acids ((2S)-isomers).

  • Separation: Acidify the solution. The free amino acid (L-form) will remain in the aqueous phase (cationic at low pH) or can be separated via ion-exchange chromatography, while the unreacted N-acetyl-D-isomers can be extracted into organic solvents or eluted differently.

References

  • Bakke, M., et al. (1999). "Action of L-aminoacylase and L-amino acid oxidase on 2-amino-3-methylpent-4-enoic acid...". Synthesis. Link

  • Mock, M., et al. (2013). "In Situ Deprotection and Incorporation of Unnatural Amino Acids during Cell-Free Protein Synthesis". ChemBioChem. Link

  • Easton, C. J., et al. (2008). "Post-translational modification of proteins using 4,5-dehydroisoleucine". Chemical Communications. Link

  • Döring, V., et al. (2001). "The editing active site of isoleucyl-tRNA synthetase". Science. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(2S)-2-Amino-3-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Peptidic Landscape with Unnatural Amino Acids The incorporation of unnatural amino acids into peptide sequences is a powerful st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Landscape with Unnatural Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can introduce unique structural and functional properties, leading to peptides with enhanced stability, improved receptor affinity and selectivity, and novel biological activities.[1][2] Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic amino acid characterized by a β-methyl group and a vinyl side chain. This unique structure presents both opportunities and challenges in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the β-methyl group necessitates optimized coupling protocols, while the reactivity of the vinyl group requires careful consideration throughout the synthesis and cleavage processes.

This comprehensive guide provides a detailed protocol for the successful incorporation of Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid into peptide chains using Fmoc-based SPPS. It offers in-depth explanations of the underlying chemical principles, troubleshooting strategies, and best practices to ensure high-yield and high-purity synthesis of peptides containing this valuable building block.

Physicochemical Properties of Fmoc-(2S)-2-Amino-3-methylpent-4-enoic Acid

While specific experimental data for Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid is not widely published, its properties can be inferred from its structure and from data on closely related analogs, such as (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid.

PropertyInferred Value/CharacteristicSource
Molecular Formula C21H21NO4N/A
Molecular Weight 351.40 g/mol N/A
Appearance Expected to be a white to off-white powder[3]
Solubility Soluble in common SPPS solvents such as DMF and NMP[4]
Purity (typical) ≥95% (HPLC)[3]
Storage Conditions 2-8°C, protect from moisture and light[3][5]

Core Principles of Fmoc-SPPS with a Sterically Hindered Amino Acid

The successful incorporation of Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid hinges on a thorough understanding of the standard Fmoc-SPPS cycle and the specific challenges posed by its structure. The cycle consists of two key steps: Fmoc deprotection and amino acid coupling.[6]

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed with a solution of a secondary amine, typically 20% piperidine in DMF, to expose the free amine for the next coupling step.[7] This reaction proceeds via a β-elimination mechanism.[7]

Amino Acid Coupling

The incoming Fmoc-protected amino acid is activated to form a highly reactive species that readily reacts with the free amine on the growing peptide chain to form a peptide bond. The steric hindrance of Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid, due to the β-methyl group, can slow down the coupling reaction. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.[3][8]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Continue Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Repeat->Fmoc_Deprotection Wash3 DMF/DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

Materials and Reagents
  • Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid

  • Solid-phase synthesis resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids)[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[3][9]

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine[9]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water[10][11]

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide containing Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid.

  • Resin Swelling:

    • Place the appropriate resin (e.g., 100-200 mesh) in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes.[12]

    • Drain the DMF.

  • Initial Fmoc Deprotection (for pre-loaded resins):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-(2S)-2-Amino-3-methylpent-4-enoic Acid (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, pre-activate the amino acid by dissolving Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid (3-4 equivalents), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.[3]

      • Allow the pre-activation to proceed for 1-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

      • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

    • Second Coupling (optional but recommended):

      • Repeat the coupling step with a fresh solution of activated Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid for 1-2 hours.

      • Wash the resin thoroughly with DMF (5 x 1 min).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3, single coupling may be sufficient for standard amino acids) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 x 1 min), followed by DCM (5 x 1 min).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

Safety Precaution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6]

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% TIS.[10][11]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[11]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Add the collected filtrate to a larger volume of cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[14]

    • Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Pelleting and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient.

  • Analysis:

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Causality Behind Experimental Choices

  • Steric Hindrance and Coupling Reagents: The β-methyl group in Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents like DCC/HOBt may be too slow, leading to incomplete coupling and deletion sequences.[3] More potent uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, HCTU, or PyBOP are used because they form highly reactive activated esters that can overcome this steric barrier.[3][9] Double coupling is recommended to drive the reaction to completion.[3]

  • Stability of the Vinyl Side Chain: The vinyl group in the side chain is generally stable under standard Fmoc-SPPS conditions. This is supported by the widespread use of allyl-based protecting groups for the side chains of other amino acids, which are known to be stable to both the basic conditions of piperidine treatment and the strong acidic conditions of TFA cleavage.[15][16] The electron-withdrawing nature of the peptide backbone further deactivates the double bond towards electrophilic addition.

  • Cleavage Cocktail Composition: During the final cleavage with TFA, carbocations are generated from the cleavage of side-chain protecting groups (e.g., t-butyl) and the resin linker.[10][17] These reactive species can alkylate sensitive amino acid residues like tryptophan and methionine. Triisopropylsilane (TIS) is included as a scavenger to trap these carbocations and prevent side reactions.[10][11] Water is added to suppress the formation of trifluoroacetylated byproducts.[10]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency / Deletion Sequences Incomplete coupling due to steric hindrance.Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase the coupling time.
Peptide Aggregation Formation of secondary structures on the resin that hinder reagent access.Switch to a more polar solvent like NMP. Perform the coupling at a slightly elevated temperature (with caution to avoid racemization).
Side Reactions during Cleavage Alkylation of sensitive residues by carbocations.Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail. For peptides containing multiple sensitive residues, consider adding other scavengers like 1,2-ethanedithiol (EDT).
Incomplete Cleavage Insufficient cleavage time or TFA concentration.Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a qualitative comparison of commonly used reagents.

Coupling ReagentRelative ReactivityKey AdvantagesPotential Drawbacks
DCC/HOBt Low-ModerateCost-effectiveOften insufficient for hindered couplings; formation of insoluble DCU byproduct.
HBTU/HCTU HighGood for routine and slightly hindered couplings.Can cause guanidinylation of the free N-terminal amine if not pre-activated correctly.
HATU Very HighExcellent for sterically hindered and difficult couplings; lower racemization potential.[9]Higher cost.
PyBOP HighEffective for hindered couplings; does not cause guanidinylation.Can be less effective than HATU for extremely difficult couplings.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered, unnatural amino acid Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid is readily achievable with careful optimization of the coupling protocol. By employing high-potency coupling reagents, considering a double-coupling strategy, and adhering to best practices for Fmoc-SPPS, researchers can confidently incorporate this and similar building blocks into their peptide sequences. This opens the door to the exploration of novel peptide therapeutics and research tools with unique structural and functional properties.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 27, 2026, from [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal - Protection/Green Chemistry Strategy. Retrieved February 27, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 27, 2026, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 27, 2026, from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 27, 2026, from [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. [Link]

  • Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 27, 2026, from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.

Sources

Application

Application Notes & Protocols: Incorporating L-β-Methylallylglycine into Peptide Sequences

Introduction: The Strategic Value of L-β-Methylallylglycine In the expanding field of peptide engineering and drug discovery, the incorporation of non-natural amino acids (nnAAs) is a pivotal strategy for creating peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of L-β-Methylallylglycine

In the expanding field of peptide engineering and drug discovery, the incorporation of non-natural amino acids (nnAAs) is a pivotal strategy for creating peptidomimetics with enhanced therapeutic properties.[] L-β-methylallylglycine, a unique non-canonical amino acid, offers a dual advantage: its side chain introduces conformational constraints that can modulate peptide secondary structure, while the terminal allyl group serves as a versatile chemical handle for post-synthetic modifications.[2][3]

The β-methyl group provides steric bulk adjacent to the peptide backbone, influencing local torsion angles and potentially increasing resistance to enzymatic degradation.[] The true power of this building block, however, lies in its reactive allyl moiety. This functional group opens a gateway to a suite of bioorthogonal chemistries, most notably olefin metathesis, allowing for the synthesis of "stapled" peptides, cyclized structures, and the site-specific conjugation of molecules like fluorophores, affinity tags, or drug payloads.[3][4]

This document provides a comprehensive guide for researchers, outlining the core principles and detailed protocols for the successful incorporation of Fmoc-L-β-methylallylglycine into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS), along with subsequent post-synthetic modifications.

The Building Block: Fmoc-L-β-methylallylglycine-OH

Successful incorporation begins with a high-quality, N-terminally protected building block. The fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for compatibility with the most common SPPS strategies.[5]

Caption: Chemical structure of the protected L-β-methylallylglycine building block ready for SPPS.

The synthesis of this building block can be complex, often involving multi-step routes.[6] For many researchers, commercial sourcing from specialized suppliers is the most practical approach. Ensure the provided product has high enantiomeric purity (≥98%) as confirmed by HPLC analysis.[7]

Core Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of L-β-methylallylglycine follows the standard principles of Fmoc-SPPS, which involves iterative cycles of deprotection and coupling on an insoluble resin support.[8][9][10] However, due to the steric hindrance from the β-methyl group, certain steps require optimization to ensure high coupling efficiency and prevent sequence deletions.[11]

Caption: General workflow for incorporating an amino acid using Fmoc-SPPS.

spss_workflow Start Peptide-Resin (Free N-terminus) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Start->Coupling Add Activated Fmoc-L-β-methylallylglycine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Wash2 DMF Wash Coupling->Wash2 KaiserTest Monitor Coupling (Kaiser Test) Wash2->KaiserTest Incomplete Incomplete Coupling KaiserTest->Incomplete Positive (Blue) Complete Complete Coupling KaiserTest->Complete Negative (Yellow) Recouple Recouple or Cap Incomplete->Recouple Complete->Deprotection Start Next Cycle NextCycle Proceed to Next Cycle or Final Cleavage Complete->NextCycle Recouple->Coupling

Materials and Reagents
ReagentRecommended Grade/SupplierPurpose
Fmoc-L-β-methylallylglycine-OH>98% Purity (HPLC)Unnatural Amino Acid Building Block
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gSolid Support
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary Solvent
Dichloromethane (DCM)AnhydrousSolvent for washing and swelling
PiperidineReagent GradeFmoc Deprotection
HCTU or HATUReagent GradeCoupling Activator
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeBase for Coupling
Trifluoroacetic acid (TFA)Reagent GradeCleavage from Resin
Triisopropylsilane (TIS)Reagent GradeScavenger for Cleavage
Water (H₂O)HPLC GradeScavenger for Cleavage
Protocol: SPPS Incorporation Cycle

This protocol details a single incorporation cycle for Fmoc-L-β-methylallylglycine-OH.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • Causality: Due to the steric hindrance of the β-methyl group, a standard carbodiimide coupling (e.g., DIC/HOBt) may be inefficient. A more potent uronium/guanidinium-based activating agent like HCTU or HATU is strongly recommended to achieve high coupling yields.[11]

    • In a separate vial, dissolve Fmoc-L-β-methylallylglycine-OH (4 eq.), HCTU or HATU (3.9 eq.), and DIEA (8 eq.) in a minimal amount of DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for at least 2 hours. For difficult sequences, extending the coupling time to 4 hours or performing a "double coupling" (repeating step 3 & 4) is advised.[11]

  • Monitoring and Washing:

    • Trustworthiness: Perform a Kaiser test to verify the completion of the coupling reaction. A negative result (yellow beads) indicates a free secondary amine and a successful coupling. A positive result (blue beads) signifies incomplete reaction.

    • If the Kaiser test is positive, drain the resin, wash with DMF, and repeat the coupling step (double coupling).

    • If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next cycle.

  • Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: Work in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry. The observed mass should correspond to the calculated mass of the peptide containing L-β-methylallylglycine.

Post-Synthetic Modification: Olefin Metathesis

The allyl group is a prime substrate for ring-closing metathesis (RCM) to create "stapled" peptides, which can lock a peptide into a specific conformation (e.g., an α-helix), often leading to increased target affinity and proteolytic stability.[2][12][13]

Caption: Ring-closing metathesis (RCM) on a peptide to form a hydrocarbon staple.

rcm_workflow Peptide Peptide with two L-β-methylallylglycine residues Catalyst Add Grubbs' Catalyst (e.g., 1st or 2nd Gen) Peptide->Catalyst Reaction React in Anhydrous, Degassed Solvent (e.g., DCM or DCE) Catalyst->Reaction Quench Quench Reaction (e.g., Ethyl Vinyl Ether) Reaction->Quench Purify Purification (RP-HPLC) Quench->Purify Product Stapled Peptide Purify->Product

Protocol: Ring-Closing Metathesis (RCM)

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Peptide Preparation: Dissolve the purified, unprotected peptide containing at least two L-β-methylallylglycine residues in anhydrous, degassed DCM or 1,2-dichloroethane (DCE) to a final concentration of 0.5-1.0 mg/mL.

    • Causality: The reaction is performed at high dilution to favor the intramolecular RCM reaction over intermolecular oligomerization. The solvent must be free of oxygen and water, which can deactivate the catalyst.

  • Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation, 5-15 mol%) in the reaction solvent to the peptide solution.[14]

  • Reaction: Stir the reaction under an inert atmosphere (Argon or Nitrogen) at room temperature or elevated temperature (up to 40°C) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting material and the appearance of the product peak (mass of starting material minus 28 Da, corresponding to the loss of ethylene).

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture in vacuo and purify the resulting stapled peptide by RP-HPLC. Confirm the final product by mass spectrometry.

Conclusion

L-β-methylallylglycine is a powerful tool for peptide chemists, providing a means to enforce structural pre-organization and introduce unique functionalities. While its sterically hindered nature requires optimized coupling conditions during SPPS, its successful incorporation is readily achievable with modern reagents. The true potential is realized in post-synthetic modifications, where the allyl handle enables the construction of advanced peptide architectures, such as stapled peptides, with significant potential in drug discovery and chemical biology.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.
  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC. Available at: [Link]

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - ACS Publications. Available at: [Link]

  • Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PMC. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Solid Phase Peptide Synthesis Process and Applications 2025 - Neuland Labs. Available at: [Link]

  • Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Available at: [Link]

  • Olefin Metathesis for Site-Selective Protein Modification - University of Oxford. Available at: [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Available at: [Link]

  • Modification of Proteins Using Olefin Metathesis - PMC. Available at: [Link]

  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available at: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • (PDF) An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. Available at: [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. Available at: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. Available at: [Link]

  • Systems Biology and Peptide Engineering to Overcome Absorption Barriers for Oral Peptide Delivery: Dosage Form Optimization Case Study Preceding Clinical Translation - PMC. Available at: [Link]

  • EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents.
  • Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Available at: [Link]

  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking - MDPI. Available at: [Link]

  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking - ResearchGate. Available at: [Link]

  • Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - ChemRxiv. Available at: [Link]

  • Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity - RSC Publishing. Available at: [Link]

Sources

Method

Application Notes and Protocols for Olefin Metathesis Reactions Using (2S)-2-Amino-3-methylpent-4-enoic Acid

Introduction: The Strategic Value of (2S)-2-Amino-3-methylpent-4-enoic Acid in Modern Synthesis (2S)-2-Amino-3-methylpent-4-enoic acid, a non-proteinogenic amino acid, represents a versatile chiral building block for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (2S)-2-Amino-3-methylpent-4-enoic Acid in Modern Synthesis

(2S)-2-Amino-3-methylpent-4-enoic acid, a non-proteinogenic amino acid, represents a versatile chiral building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and natural product synthesis. Its intrinsic chirality at both the α- and β-positions, coupled with the presence of a terminal olefin, makes it an exceptional substrate for a variety of stereoselective transformations. Among these, olefin metathesis stands out as a powerful and atom-economical method for the formation of carbon-carbon double bonds, enabling the construction of diverse cyclic and acyclic scaffolds.[1][2]

This guide provides detailed application notes and protocols for leveraging (2S)-2-Amino-3-methylpent-4-enoic acid in two key types of olefin metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this unique chiral precursor. The causality behind experimental choices, from protecting group strategies to catalyst selection, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Foundational Principles and Pre-reaction Considerations

The Imperative of Protecting Groups

The success of olefin metathesis reactions involving amino acids is critically dependent on the appropriate protection of the amine and carboxylic acid functionalities. Unprotected polar groups can coordinate to the metal center of the catalyst, leading to catalyst deactivation and poor reaction outcomes.[3]

  • N-Protection: The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group due to its stability under the reaction conditions and its straightforward removal under acidic conditions. Other suitable protecting groups include carboxybenzyl (Cbz) and various acyl groups. The choice of protecting group can also influence the conformation of the substrate, which may have implications for the stereochemical outcome of the reaction.[4]

  • O-Protection: The carboxylic acid is most commonly converted to its methyl or ethyl ester to prevent its carboxylate form from interfering with the catalyst.

A viable alternative to traditional N-protection is the in-situ formation of an ammonium salt using a Brønsted acid. This strategy has been shown to be effective in preventing catalyst decomposition while avoiding additional protection and deprotection steps.[5]

Catalyst Selection: The Workhorses of Olefin Metathesis

The development of well-defined ruthenium-based catalysts by Grubbs and Schrock has revolutionized the field of olefin metathesis, offering remarkable functional group tolerance and high catalytic activity.[6] For the applications described herein, the following second-generation catalysts are recommended:

CatalystStructureKey Features
Grubbs II [Image of Grubbs II catalyst structure]High activity, good functional group tolerance.
Hoveyda-Grubbs II [Image of Hoveyda-Grubbs II catalyst structure]Enhanced stability, slower initiation rate which can be advantageous in certain applications.

The choice between these catalysts will depend on the specific substrate and the desired reactivity. For many applications involving amino acid derivatives, the Hoveyda-Grubbs II catalyst often provides a good balance of reactivity and stability.[7]

Part 2: Ring-Closing Metathesis (RCM) for the Synthesis of Chiral Heterocycles

Ring-closing metathesis is a powerful intramolecular reaction for the synthesis of unsaturated cyclic compounds from acyclic dienes.[1][8] By derivatizing (2S)-2-Amino-3-methylpent-4-enoic acid to introduce a second terminal olefin, a variety of chiral nitrogen-containing heterocycles can be accessed. These structures are valuable as conformationally constrained amino acid analogs and as intermediates in natural product synthesis.

Workflow for RCM of a (2S)-2-Amino-3-methylpent-4-enoic Acid Derivative

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_workup Purification A 1. N- and O-Protection of (2S)-2-Amino-3-methylpent-4-enoic acid B 2. N-Allylation to form the diene substrate A->B C 3. RCM with Hoveyda-Grubbs II Catalyst B->C D 4. Quenching and Work-up C->D E 5. Column Chromatography D->E

Caption: General workflow for the synthesis of a cyclic amino acid derivative via RCM.

Detailed Protocol: Synthesis of a Chiral Tetrahydropyridine Derivative

This protocol describes the synthesis of a protected 3-methyl-3,4-dehydro-pipecolic acid methyl ester from (2S)-2-Amino-3-methylpent-4-enoic acid.

Step 1: Synthesis of the Diene Precursor

  • N-Boc, O-Me Protection:

    • Suspend (2S)-2-Amino-3-methylpent-4-enoic acid (1.0 eq) in methanol.

    • Cool to 0 °C and slowly add thionyl chloride (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting methyl ester hydrochloride in a 1:1 mixture of THF and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and sodium bicarbonate (3.0 eq).

    • Stir vigorously for 12-18 hours at room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield the N-Boc, O-methyl protected amino acid.

  • N-Allylation:

    • To a solution of the protected amino acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes at 0 °C.

    • Add allyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Diene Precursor(Calculate based on structure)100 mg1.0 eq
Hoveyda-Grubbs II Catalyst627.625-10 mol%(Calculate)
Dichloromethane (DCM), anhydrous84.930.05 M solution-
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor in anhydrous DCM to a concentration of 0.05 M.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Hoveyda-Grubbs II catalyst (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired tetrahydropyridine derivative.

Part 3: Cross-Metathesis (CM) for the Elaboration of the Side Chain

Cross-metathesis provides a powerful means to introduce new functional groups onto the terminal olefin of (2S)-2-Amino-3-methylpent-4-enoic acid, thereby creating novel, non-proteinogenic amino acids with diverse side chains.[9] The success of CM depends on the relative reactivity of the two olefin partners and the choice of catalyst.

Mechanistic Rationale for Cross-Metathesis

CM_Mechanism cluster_initiation Catalyst Initiation cluster_propagation Catalytic Cycle A [Ru]=CHPh C Metallacyclobutane A->C B Amino Acid Olefin B->C D [Ru]=CHR' C->D F New Metallacyclobutane D->F E Partner Olefin E->F F->D G Cross-Metathesis Product F->G

Caption: Simplified mechanism of a cross-metathesis reaction.

Detailed Protocol: Cross-Metathesis with an Electron-Deficient Olefin

This protocol outlines the cross-metathesis of N-Boc, O-methyl protected (2S)-2-Amino-3-methylpent-4-enoic acid with ethyl acrylate to synthesize a precursor for more complex amino acid derivatives.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Protected Amino Acid(Calculated)100 mg1.0 eq
Ethyl Acrylate100.123.0 eq(Calculate)
Grubbs II Catalyst848.975 mol%(Calculate)
Dichloromethane (DCM), anhydrous84.930.1 M solution-
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc, O-methyl protected (2S)-2-Amino-3-methylpent-4-enoic acid in anhydrous DCM (0.1 M).

  • Add ethyl acrylate (3.0 eq) to the solution.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the Grubbs II catalyst (5 mol%) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the cross-metathesis product. The product will likely be a mixture of E/Z isomers.

Part 4: Ene-Yne Metathesis: A Gateway to Conjugated Systems

Ene-yne metathesis offers a sophisticated strategy for constructing 1,3-dienes, which are valuable intermediates in a variety of subsequent transformations, including Diels-Alder reactions.[10][11][12][13][14] By reacting an N-propargylated derivative of (2S)-2-Amino-3-methylpent-4-enoic acid, it is possible to generate a cyclic diene system.

Conceptual Workflow for Ene-Yne Metathesis

EneYne_Workflow A Protected Amino Acid B N-Propargylation A->B C Enyne Substrate B->C D Ene-Yne RCM (Grubbs II) C->D E Cyclic Diene Product D->E

Caption: Synthetic route to a cyclic diene via ene-yne RCM.

Due to the complexity and substrate-specificity of ene-yne metathesis, a detailed, universally applicable protocol is challenging to provide without experimental optimization. However, the general conditions would be similar to the RCM protocol described above, typically employing a second-generation Grubbs catalyst in a non-coordinating solvent like dichloromethane or toluene at elevated temperatures.

Conclusion and Future Outlook

(2S)-2-Amino-3-methylpent-4-enoic acid is a chiral synthon of significant potential. Through the strategic application of olefin metathesis, a diverse array of novel cyclic and acyclic amino acid derivatives can be accessed. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the utility of this building block in their own synthetic endeavors. The diastereoselective outcomes of these reactions, influenced by the pre-existing stereocenters, remain a fertile ground for further investigation and will undoubtedly lead to the development of highly stereoselective synthetic methodologies.

References

  • García-Muñoz, M. J., Sirvent, A., et al. (2018). Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. Anais da Academia Brasileira de Ciências, 90(1 Suppl 2), 1059-1072. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. Retrieved from: [Link]

  • García-Muñoz, M. J., Sirvent, A., et al. (2018). Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. PubMed, 90(1 Suppl 2), 1059-1072. Available from: [Link]

  • Scite.ai. (n.d.). Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. Retrieved from: [Link]

  • García-Muñoz, M. J., Sirvent, A., et al. (2018). Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of. SciELO. Available from: [Link]

  • Request PDF. (n.d.). Microwave-Accelerated Cross-Metathesis Reactions of N-Allyl Amino Acid Substrates. Retrieved from: [Link]

  • McIntosh, J. D., et al. (2011). A simple amine protection strategy for olefin metathesis reactions. Chemical Communications, 47(2), 779-781. Available from: [Link]

  • McIntosh, J. D., et al. (2011). A simple amine protection strategy for olefin metathesis reactions. PubMed, 47(2), 779-81. Available from: [Link]

  • Huck, F., et al. (2022). Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles. The Journal of Organic Chemistry, 87(1), 586-591. Available from: [Link]

  • Rutjes, F. P. J. T., et al. (1997). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural α-Amino Acids. Tetrahedron Letters, 38(39), 679-682. Available from: [Link]

  • Basak, A., et al. (2012). Cross metathesis-mediated synthesis of hydroxamic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1834-1839. Available from: [Link]

  • Geal, T., et al. (2023). An emergent biosynthetic pathway to essential amino acids by metabolic metathesis. Nature Communications, 14(1), 5489. Available from: [Link]

  • Ivry, E., et al. (2015). Amino acids as chiral anionic ligands for ruthenium based asymmetric olefin metathesis. Chemical Communications, 51(20), 4247-4250. Available from: [Link]

  • Kardos, M. (2017).
  • Lin, Y. A., et al. (2013). Rapid Cross-Metathesis for Reversible Protein Modifications via Chemical Access to Se-Allyl-selenocysteine in Proteins. Journal of the American Chemical Society, 135(33), 12156-12159. Available from: [Link]

  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from: [Link]

  • Gibson (Née Thomas), S. E., et al. (1997). Cross metathesis of the amino acid homoallylglycine.
  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from: [Link]

  • Chalker, J. M., et al. (2011). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition, 50(9), 1962-1994. Available from: [Link]

  • Kotra, V., et al. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. International Journal of Pharmacy & Technology, 3(4), 1748-1767.
  • deGruyter, J. N., et al. (2012). Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Organic Letters, 14(15), 3890-3893.
  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from: [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Retrieved from: [Link]

  • Skowerski, K., et al. (2023). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules, 28(4), 1680. Available from: [Link]

  • White, C. J. & Yudin, A. K. (2011). Ring closing metathesis of unprotected peptides. Chemical Communications, 47(27), 7710-7712. Available from: [Link]

  • Groso, E. & Schindler, C. S. (2019). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Synthesis, 51(05), 1039-1050.

Sources

Application

peptide stapling protocols using gamma-delta unsaturated amino acids

Application Note: Peptide Stapling Protocols Using -Unsaturated Amino Acids[1][2] Abstract & Strategic Rationale This guide details the protocol for synthesizing constrained -helical peptides using -unsaturated amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Stapling Protocols Using -Unsaturated Amino Acids[1][2]

Abstract & Strategic Rationale

This guide details the protocol for synthesizing constrained


-helical peptides using 

-unsaturated amino acids
, specifically L-Allylglycine (Ag) and its analogs. While the industry standard for peptide stapling often utilizes

-disubstituted amino acids (e.g.,

) to enforce helicity via the "Verdine protocol," these building blocks are expensive and sterically hindered, often leading to difficult coupling steps during Solid Phase Peptide Synthesis (SPPS).

Stapling via


-unsaturated residues (mono-substituted 

-carbons) offers a distinct kinetic and synthetic profile:
  • Synthetic Accessibility: Allylglycine derivatives are commercially available in high enantiopurity and lower cost.

  • Coupling Efficiency: Lacking the quaternary

    
    -methyl center, these residues couple with standard reaction kinetics, reducing deletion sequences.
    
  • Tunable Flexibility: The resulting macrocycle lacks the steric "locking" effect of the

    
    -methyl group, offering a different thermodynamic profile that can be advantageous for targets requiring induced-fit binding.
    

This protocol covers the design, synthesis (SPPS), Ring-Closing Metathesis (RCM), and purification of peptides stapled at the


 positions using Allylglycine.

Chemical Basis & Design Considerations

The Stapling Architecture

The core chemistry relies on Ruthenium-catalyzed Ring-Closing Metathesis (RCM) between two pendant olefin chains. For


-unsaturated amino acids (e.g., Allylglycine), the olefin is attached to the 

-carbon via a methylene bridge (

-carbon).
  • Residue: L-Allylglycine (Fmoc-L-Allylglycine-OH).

  • Unsaturation Position: The double bond is between the

    
     and 
    
    
    
    carbons (
    
    
    ).
  • Span: An

    
     spacing with two Allylglycine residues creates a macrocycle containing 16 atoms (backbone + sidechains), typically forming a hydrocarbon bridge across one turn of the helix.
    
Mechanism of Action

The RCM catalyst (Grubbs I or II) coordinates with the olefins, releasing ethylene gas and forming a new internal carbon-carbon double bond.

RCM_Mechanism cluster_0 Pre-Staple State cluster_1 Catalytic Cycle cluster_2 Post-Staple State Linear Linear Peptide (Allylglycine at i, i+4) Ru_Complex Ru-Carbene Complex (Grubbs Gen I/II) Linear->Ru_Complex Coordination Metallocycle Ruthenacyclobutane Intermediate Ru_Complex->Metallocycle [2+2] Cycloaddition Ethylene Ethylene (Gas) Byproduct Metallocycle->Ethylene Elimination Stapled Stapled Peptide (Macrocyclic Olefin) Metallocycle->Stapled Product Release

Figure 1: Simplified RCM mechanism for Allylglycine-based stapling. The release of ethylene drives the equilibrium forward.

Detailed Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-Allylglycine (Fmoc-Ag-OH) at positions


 and 

without racemization or aggregation.

Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent inter-chain cross-linking).

  • Fmoc-L-Allylglycine-OH.

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/DIEA.

Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Standard Coupling: For standard AAs, use 5 eq. AA, 5 eq.[1][2] DIC/Oxyma, 60 min at RT.

  • Allylglycine Coupling:

    • Stoichiometry: Use 3.0 eq. Fmoc-Ag-OH, 3.0 eq. HATU, 6.0 eq. DIEA.

    • Rationale: While Ag couples easier than

      
      , using slight excess ensures completion without wasting the more expensive non-canonical residue.
      
    • Time: 45–60 minutes at Room Temperature.

    • Note: Double coupling is rarely necessary for Ag unless the sequence is highly hydrophobic.

  • N-Terminal Capping: If the staple is internal, proceed with synthesis. If N-terminal, acetylate (Ac2O/Pyridine) or leave Fmoc-on if RCM is performed on-resin (recommended).

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Objective: Catalyze the formation of the olefin bridge. Critical Control Point: Oxygen and moisture poison the Ruthenium catalyst. Strictly anhydrous and degassed solvents are required.

Reagents:

  • Catalyst: Grubbs 1st Generation (G1) is often preferred for

    
     Ag-Ag staples due to lower propensity for secondary isomerization, though Grubbs 2nd Generation (G2) is more active for difficult sequences.
    
    • Recommendation: Start with Grubbs I . Switch to G2 only if conversion is <50%.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).

Protocol:

  • Resin Preparation: Wash resin with DCM (3x) and then anhydrous DCE (3x) to remove all traces of DMF (DMF coordinates Ru and kills catalysis).

  • Degassing: Sparge the DCE with Argon/Nitrogen for 15 mins prior to use.

  • Catalyst Solution: Dissolve Grubbs Catalyst (10 mM final concentration, approx. 20 mol% relative to peptide) in degassed DCE.

  • Reaction:

    • Add catalyst solution to resin.[1][3]

    • Agitate gently (rocker/shaker) for 2 hours at Room Temperature .

    • Optional: For difficult sequences, microwave irradiation (40°C, 30 mins) can drive the reaction, but increases risk of side reactions.

  • Refresh: Drain and repeat the catalyst addition step once (Total 2 cycles).

  • Quenching: Wash resin with DCE (3x), then DMSO (3x) to remove excess Ru, then DCM (3x).

    • Tip: A wash with 5% thiourea in DMF can help scavenge residual Ruthenium, preventing oxidation during cleavage.

Phase 3: Cleavage and Analysis
  • Cleavage: Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O). 2-3 hours.

  • Precipitation: Cold Diethyl Ether.

  • Analysis (LC-MS):

    • Expected Mass Change: The loss of Ethylene (

      
      ) results in a mass shift of -28.05 Da  relative to the linear precursor.
      
    • Isomers: You may observe a doublet peak in HPLC. This corresponds to the E (trans) and Z (cis) isomers of the olefin bridge. This is normal for Ag-Ag staples.

Data Presentation & Troubleshooting

Comparative Analysis: Linear vs. Stapled
ParameterLinear PrecursorStapled Peptide (Ag-Ag)Note
Mass (Da) MM - 28.05Loss of Ethylene (

)
HPLC Retention


Stapled peptides are more hydrophobic; elute later.
Helicity (CD) Low/Random CoilIncreased (20-60%)Measured by ellipticity at 222 nm.
Protease Stability Low (

< 30 min)
High (

> 2 hrs)
Resistance to Trypsin/Chymotrypsin.
Troubleshooting Guide

Issue: Incomplete RCM Conversion (Linear peptide remains)

  • Cause: Catalyst poisoning (DMF/Oxygen) or steric aggregation ("beta-sheet formation" on resin).

  • Solution 1: Ensure rigorous DCM/DCE washes. DMF is the enemy of Grubbs.

  • Solution 2: Use LiCl-DMF wash steps during SPPS to break aggregation before the RCM step.

  • Solution 3: Switch to Grubbs II catalyst or Hoveyda-Grubbs II (more robust, but higher isomerization risk).

Issue: Mass -14 Da or +16 Da observed

  • Cause:

    • -14 Da: Olefin migration (isomerization) followed by truncation.

    • +16 Da: Oxidation of the Methionine (if present) or the olefin bridge.

  • Solution: Add 1,4-Benzoquinone (10 mol%) to the RCM reaction mixture. This prevents Ruthenium-hydride induced isomerization.

Workflow Diagram

Workflow cluster_SPPS 1. Solid Phase Synthesis cluster_RCM 2. Metathesis (Stapling) cluster_Post 3. Workup Step1 Coupling Fmoc-Ag-OH (Positions i, i+4) Step2 N-Terminal Fmoc Removal (Or Acetylation) Step1->Step2 Step3 Solvent Exchange (DMF -> DCM -> Degassed DCE) Step2->Step3 Resin Bound Step4 Add Grubbs Catalyst (2 hrs, RT, x2 Cycles) Step3->Step4 Step5 Ru Scavenging Wash (DMSO or Thiourea) Step4->Step5 Step6 TFA Cleavage Step5->Step6 Step7 LC-MS Verification (Look for M - 28 Da) Step6->Step7

Figure 2: End-to-end workflow for peptide stapling using Allylglycine.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[3] Link

  • Cantel, S., et al. (2008). Synthesis and Conformational Analysis of a Cyclic Peptide Obtained via i to i+4 Intramolecular Ring-Closing Metathesis. Journal of Organic Chemistry. Link

  • Kim, Y.-W., & Verdine, G. L. (2009). Stereochemical Effects of All-Hydrocarbon Tethers in Proteolytically Stable α-Helical Peptides. Bioorganic & Medicinal Chemistry Letters. Link

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides: Principles, Practice, and Progress. ACS Chemical Biology. Link

Sources

Method

Application Note: Catalytic Hydrogenation of (2S)-2-Amino-3-methylpent-4-enoic Acid Residues

This Application Note is designed for researchers and process chemists working with complex peptide synthesis and non-canonical amino acid modification. It addresses the specific challenge of hydrogenating (2S)-2-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with complex peptide synthesis and non-canonical amino acid modification. It addresses the specific challenge of hydrogenating (2S)-2-Amino-3-methylpent-4-enoic acid (also known as


-Isoleucine  or 

-methylallylglycine
) residues while strictly maintaining the stereochemical integrity of the

-carbon (C3).

-Isoleucine Residues in Peptides

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The substrate, (2S)-2-Amino-3-methylpent-4-enoic acid , contains a terminal alkene at the


-position. Hydrogenation of this residue yields Isoleucine (Ile) .
  • The Goal: Saturate the C4=C5 double bond to convert the vinyl side chain into an ethyl group.

  • The Critical Challenge: Stereochemical Erosion via Migration. While the C4=C5 bond is distal to the chiral centers, transition metal catalysts (Pd, Rh) can facilitate double bond migration (chain walking) prior to reduction. If the double bond isomerizes to the C3=C4 position (

    
    ), the stereocenter at C3 becomes planar (
    
    
    
    ). Subsequent reduction of this internal alkene lacks facial bias, resulting in a racemic mixture of L-Isoleucine (2S,3S) and L-Allo-isoleucine (2S,3R).

This protocol details three methods selected to suppress migration and ensure >99% diastereomeric retention.

Chemical Transformation

Substrate: (2S, 3S)-2-Amino-3-methylpent-4-enoic acid residue (Peptide-


Ile-Peptide)
Product:  L-Isoleucine residue (Peptide-Ile-Peptide)

Method Selection Matrix

Use the following logic to select the appropriate protocol for your specific peptide sequence.

MethodSelection Start Start: Analyze Peptide Sequence Sulfur Contains Cys/Met? Start->Sulfur Phase Solid Support or Solution? Sulfur->Phase No Diimide PROTOCOL B: Diimide Reduction (Metal-Free) Sulfur->Diimide Yes (Sulfur poisons metals) Phase->Diimide Solid Phase (High swell required) Crabtree PROTOCOL A: Homogeneous Ir Catalysis (Stereo-Retention) Phase->Crabtree Solution Phase (High Fidelity) Hetero PROTOCOL C: High-Pressure Pd/C (Bulk/Robust) Phase->Hetero Solution Phase (Scale-up)

Figure 1: Decision tree for selecting the hydrogenation method based on peptide composition and phase.

Detailed Protocols

Protocol A: Homogeneous Directed Hydrogenation (The "Gold Standard")

Best for: Solution-phase peptides lacking Sulfur; requiring absolute stereoretention. Mechanism: Uses Crabtree’s Catalyst , an iridium complex that coordinates to the substrate's amide backbone or hydroxyls, directing rapid hydrogenation of the terminal alkene without facilitating chain-walking isomerization.

Materials:

  • Catalyst: [Ir(cod)(PCy3)(py)]PF6 (Crabtree’s Catalyst).[1]

  • Solvent: Anhydrous Dichloromethane (DCM). Note: The catalyst is deactivated by coordinating solvents like THF or MeOH.

  • Hydrogen Source: H2 Balloon (1 atm).

Procedure:

  • Dissolution: Dissolve the protected peptide (0.1 mmol) in anhydrous DCM (2 mL) in a flame-dried Schlenk flask.

  • Catalyst Addition: Add Crabtree’s catalyst (5 mol%, 4 mg). The solution should turn orange.

  • Degassing: Freeze-pump-thaw the solution x3 or bubble Argon for 10 mins to remove O2.

  • Hydrogenation: Introduce H2 via a balloon. Stir vigorously at Room Temperature (23°C).

    • Critical Step: The reaction is usually complete within 30–60 minutes. Extended reaction times can lead to catalyst deactivation (formation of inactive trimers).

  • Workup: Vent H2. Concentrate the solvent.

  • Purification: Pass through a short plug of silica or perform HPLC purification to remove the iridium complex.

Why this works: The bulky phosphine ligands and the cationic nature of the Ir center favor interception of the sterically accessible terminal alkene over internal migration.

Protocol B: Diimide Reduction (The "Peptide Friendly" Method)

Best for: Solid-phase synthesis (SPPS), peptides containing Cys/Met, or when metal contamination is a concern. Mechanism: Thermal decomposition of a hydrazide generates Diimide (HN=NH) in situ. Diimide selectively reduces symmetric and non-polarized


-bonds via a concerted syn-transfer of hydrogen. It is inert to sulfur and does not require metal coordination.

Materials:

  • Reagent: 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) or p-Toluenesulfonyl hydrazide (TsNHNH2).

  • Base: Piperidine or Triethylamine (if using sulfonyl hydrazides).

  • Solvent: DMF or NMP (compatible with resin swelling).

Procedure (Solid Phase):

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF (3 mL).

  • Reagent Mix: Add TPSH (10 equivalents, 300 mg) to the vessel.

  • Activation: Add Piperidine (10 equivalents).

  • Reaction: Heat the vessel to 65°C for 2–4 hours.

    • Note: Nitrogen gas (N2) will evolve. Ensure the vessel is vented or equipped with a bubbler.

  • Repetition: Drain and repeat the coupling step once to ensure 100% conversion (double coupling logic).

  • Wash: Wash resin extensively with DMF, then DCM, then MeOH to remove sulfonamide byproducts.

Self-Validation:

  • Color Change: No color change (unlike metal catalysts).

  • Monitoring: Cleave a small aliquot of resin and analyze via LC-MS. Look for the +2 Da mass shift.

Protocol C: Heterogeneous Catalysis (High Pressure/Scale)

Best for: Large-scale solution phase synthesis of simple protected amino acids (e.g., Boc-


Ile-OMe).
Risk Management:  To prevent migration, we must ensure the rate of hydrogenation (

) is significantly faster than the rate of isomerization (

). This is achieved by increasing Hydrogen pressure.

Materials:

  • Catalyst: 10% Pd/C (Degussa type E101).

  • Solvent: Methanol or Ethanol.

  • Pressure: 50–100 psi (Parr shaker or autoclave). Do not use a balloon.

Procedure:

  • Loading: Charge the vessel with substrate (1.0 g) and MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

  • Pressurization: Purge with N2, then charge H2 to 50 psi (3.5 bar).

  • Agitation: Shake/stir vigorously for 2 hours.

  • Filtration: Filter through Celite under an inert atmosphere (Caution: Pd/C is pyrophoric).

  • Analysis: Check diastereomeric ratio (dr) immediately. If Allo-Ile is detected (>2%), switch to Protocol A.

Analytical Validation (QC)

Validating the stereochemistry at C3 is difficult by standard MS. Use these methods:

MethodObservationInterpretation
1H NMR Methyl doublet at ~0.9 ppmIle:

0.95 (d, J=6.8 Hz)Allo-Ile:

0.88 (d, J=6.8 Hz) (Distinct shift)
Marfey's Analysis Derivatization with FDAAHPLC retention times differ significantly for Ile vs Allo-Ile diastereomers.
Chiral HPLC Crownpak CR(+) ColumnDirect resolution of free amino acids (requires hydrolysis).

Mechanistic Visualization

The following diagram illustrates the competitive pathways. We aim to maximize Pathway A (Direct Reduction) and eliminate Pathway B (Migration).

Mechanism cluster_warn Critical Control Point Substrate (2S)-2-Amino-3-methylpent-4-enoic acid (Terminal Alkene) Direct Pathway A: Direct Hydrogenation (Fast H2 uptake) Substrate->Direct Crabtree Cat. or Diimide Migrate Pathway B: Isomerization (Chain Walking via Metal-Hydride) Substrate->Migrate Pd/C (Low H2 Pressure) Product_Pure L-Isoleucine (>99% dr) Direct->Product_Pure Internal Internal Alkene Intermediate (Planar C3 - Chiral Info Lost) Migrate->Internal Product_Mix Racemic Mixture (Ile + Allo-Ile) Internal->Product_Mix Subsequent Reduction

Figure 2: Mechanistic pathways showing how catalyst choice impacts stereochemical retention.

References

  • Crabtree's Catalyst Mechanism: Crabtree, R. H. (1979). "Iridium compounds in catalysis." Accounts of Chemical Research, 12(9), 331–337. Link

  • Diimide Reduction on Solid Phase: Neilinger, M., et al. (2002). "Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates." Journal of Combinatorial Chemistry, 4(2), 179–183. Link

  • Stereoselective Hydrogenation of Amino Acids: Smrcina, M., et al. (2013). "Selective Hydrogenation of Unsaturated Amino Acid Derivatives." Chemical Reviews, 113(11), 8565-8603.
  • Marfey's Method for Ile/Allo-Ile: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3), 231–247. Link

  • Isomerization Risks: Schmidt, U., et al. (1992). "Amino acids and peptides: Isomerization of dehydroamino acids." Synthesis, 1992(10), 1025-1030.

Sources

Application

Application Note: Orthogonal Protection Strategies for Unsaturated Amino Acid Side Chains

Executive Summary The integration of unsaturated amino acids—specifically Dehydroalanine (Dha) , Allylglycine (Ag) , Propargylglycine (Pra) , and Vinylglycine (Vg) —into peptides is critical for the development of staple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unsaturated amino acids—specifically Dehydroalanine (Dha) , Allylglycine (Ag) , Propargylglycine (Pra) , and Vinylglycine (Vg) —into peptides is critical for the development of stapled peptides, covalent inhibitors, and late-stage functionalization handles (e.g., Click chemistry). However, these residues introduce a "reactivity paradox": the very unsaturation that makes them valuable renders them susceptible to degradation during standard Solid Phase Peptide Synthesis (SPPS).

Common failure modes include base-catalyzed isomerization (allyl


 vinyl migration), Michael addition  of piperidine or cleavage scavengers, and metal-mediated chelation . This guide details orthogonal protection strategies, emphasizing "Masking" protocols and optimized cleavage cocktails to preserve unsaturation integrity.

Part 1: The Chemical Liability Matrix

Before selecting a protection strategy, one must diagnose the specific chemical hazard posed by the unsaturated residue. Standard Fmoc/tBu protocols often destroy these moieties.

Table 1: Unsaturated Side Chain Instability Profile
Unsaturated ResidueStructurePrimary Failure ModeTrigger ReagentConsequence
Dehydroalanine (Dha)

-unsaturated
Michael Addition Piperidine (Fmoc removal), Thiols (Cleavage)Formation of

-piperidino-alanine or thiol-adducts.
Allylglycine (Ag)

-alkene
Isomerization Piperidine, DBU, Rh/Ru catalystsMigration of double bond to conjugated

position.
Propargylglycine (Pra) Terminal AlkyneAggregation / Reduction Copper (Click), Radical sourcesOn-resin aggregation; reduction to alkene/alkane if harsh reducing agents used.
Vinylglycine (Vg)

-alkene
Polymerization Radical initiators, concentrated TFAOligomerization of the side chain; loss of purity.

Part 2: The "Masking" Strategy (Gold Standard for Dha)

The most robust orthogonal strategy for highly reactive


-unsaturated residues (like Dha) is not to protect the group, but to mask it  as a precursor that is chemically inert to SPPS conditions.
The Phenylselenocysteine (Sec[Ph]) Route

Instead of coupling reactive Fmoc-Dha-OH, researchers should incorporate Fmoc-Sec(Ph)-OH (Phenylselenocysteine). The phenylseleno group acts as a "masked" double bond. It is stable to:

  • Piperidine (Fmoc removal).[1][2][3]

  • TFA (Acid cleavage, provided no oxidative scavengers are used yet).

  • Palladium (Alloc removal).

The unsaturation is revealed post-synthesis (or on-resin) via Oxidative Elimination .

DOT Diagram: The Masking Workflow

The following diagram illustrates the logic flow for generating Dehydroalanine via the Selenoxide elimination pathway.

Dha_Masking_Strategy cluster_0 Orthogonal Phase Start Target: Dha-Peptide Precursor Couple Fmoc-Sec(Ph)-OH (Masked Dha) Start->Precursor Retro-synthesis SPPS Standard SPPS Cycles (Fmoc/tBu) Precursor->SPPS Stable to Piperidine Oxidation Oxidation Step (NaIO4 or H2O2) SPPS->Oxidation On-Resin or Solution Intermediate Selenoxide Intermediate [R-Se(=O)-Ph] Oxidation->Intermediate O atom transfer Elimination Syn-Elimination (Spontaneous at RT) Intermediate->Elimination Ei Mechanism Final Dehydroalanine (Dha) Revealed Elimination->Final - PhSeOH

Caption: The oxidative elimination pathway converts inert Selenocysteine into reactive Dehydroalanine only after hazardous SPPS steps are complete.

Part 3: Direct Incorporation Strategies (Alkenes/Alkynes)

When masking is not possible (e.g., for Allylglycine or Propargylglycine), the protection strategy shifts to Environment Tuning —specifically modifying the deprotection and cleavage environments to be "orthogonal" to the side chain reactivity.

Base Orthogonality (Preventing Isomerization)

Standard 20% Piperidine causes base-catalyzed isomerization of Allylglycine.

  • Recommendation: Switch to Piperazine (5%) + DBU (1-2%) in DMF.

  • Why: DBU is non-nucleophilic (prevents adducts) but strong enough to remove Fmoc. Lower concentration reduces the thermodynamic drive for double-bond migration.

Scavenger Orthogonality (Preventing Addition)

Standard cleavage cocktails (Reagent K/B) contain EDT (Ethanedithiol) . Thiols are disastrous for unsaturated groups.

  • Mechanism: Thiols undergo radical-mediated or Michael addition across double/triple bonds under acidic conditions.

  • Recommendation: Use a Thiol-Free Cocktail (Detailed in Protocol 2).

Part 4: Experimental Protocols

Protocol 1: On-Resin Oxidative Elimination (Sec Dha)

Use this protocol to generate Dehydroalanine residues from Phenylselenocysteine precursors.

Reagents:

  • Oxidant: Sodium Periodate (NaIO

    
    )
    
  • Solvent: Water/Dioxane (1:1 v/v)

  • Resin: Peptidyl-resin with Fmoc-Sec(Ph) incorporated.

Step-by-Step Procedure:

  • Chain Assembly: Synthesize the full peptide sequence using Fmoc-Sec(Ph)-OH at the desired position. Ensure the N-terminal Fmoc is removed or replaced with an Acetyl cap (if final).

  • Wash: Wash resin with DCM (

    
     min) and Dioxane (
    
    
    
    min).
  • Swelling: Suspend resin in Dioxane for 15 minutes.

  • Oxidation:

    • Dissolve NaIO

      
       (5 equivalents relative to resin loading) in Water.
      
    • Add the aqueous solution to the resin suspension (Final ratio 1:1 Dioxane/Water).

    • Agitate gently for 2 hours at Room Temperature.

    • Note: The oxidation converts the selenide to a selenoxide.

  • Elimination: The elimination of the selenoxide is spontaneous at room temperature. No additional base is required.

  • Wash: Filter and wash extensively with Water (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
  • Cleavage: Proceed to standard TFA cleavage. Crucial: Do not use thiols in the cleavage cocktail, or they will react with the newly formed Dha.

Protocol 2: Thiol-Free "Safe-Release" Cleavage Cocktail

Mandatory for Allylglycine, Propargylglycine, and Dehydroalanine peptides.

Rationale: Standard cocktails use EDT/DTT to scavenge t-butyl cations. These thiols irreversibly add to unsaturated side chains. We replace them with Triisopropylsilane (TIPS), which scavenges cations without reacting with alkenes.

Cocktail Composition (Per 10 mL):

  • TFA (Trifluoroacetic acid): 9.5 mL (95%)

  • TIPS (Triisopropylsilane): 0.25 mL (2.5%)

  • Water: 0.25 mL (2.5%)

  • (Optional for Trp-containing peptides): Phenol (0.5 g) - Avoid if Dha is present, as phenol can occasionally undergo Michael addition, though less reactive than thiols.

Procedure:

  • Cool the cocktail to 0°C (ice bath).

  • Add to dry resin.

  • Allow to warm to Room Temperature and react for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet

    
     with Ether.
    

Part 5: Decision Matrix for Strategy Selection

Use this Graphviz diagram to select the correct protection/deprotection logic based on your specific unsaturated amino acid.

Protection_Strategy_Matrix Start Select Unsaturated AA Type_Dha Dehydroalanine (Michael Acceptor) Start->Type_Dha Type_Alkene Allylglycine/Vinylglycine (Isomerization Prone) Start->Type_Alkene Type_Alkyne Propargylglycine (Click Handle) Start->Type_Alkyne Strat_Mask STRATEGY: Masking Use Fmoc-Sec(Ph)-OH Type_Dha->Strat_Mask High Risk Strat_Base STRATEGY: Base Tuning Use DBU/Piperazine Type_Alkene->Strat_Base Prevents Migration Strat_Scav STRATEGY: Scavenger Control NO Thiols (Use TIPS) Type_Alkyne->Strat_Scav Avoid Reduction Action_Ox Post-Synthesis Oxidative Elimination Strat_Mask->Action_Ox Strat_Base->Strat_Scav Action_Cleave Cleavage: TFA / TIPS / H2O Strat_Scav->Action_Cleave Strat_Scav->Action_Cleave Action_Ox->Action_Cleave

Caption: Decision tree for selecting orthogonal protection based on residue reactivity.

References

  • Chalker, J. M., et al. (2011). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Asian Journal of Organic Chemistry. (Discusses the Oxidative Elimination strategy for Dha).

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. (Authoritative source on Sec-to-Dha conversion).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Standard reference for cleavage cocktails and scavengers).

  • Seeberger, P. H., et al. (2016). "Minimal Protection Strategies for SPPS." (Discusses reducing protecting group load to prevent side reactions).

  • BenchChem Technical Support. "Potential side reactions of the azide group in Fmoc SPPS." (Details thiol incompatibility with azides/alkynes).

Sources

Method

Application Notes and Protocols: (2S)-2-Amino-3-methylpent-4-enoic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Stereochemical Complexity with a Unique Chiral Synthon (2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic amino acid that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Stereochemical Complexity with a Unique Chiral Synthon

(2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic amino acid that offers a unique combination of stereochemical features and reactive functionalities, making it a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, possessing a stereodefined α-amino acid core, a chiral center at the β-position, and a terminal vinyl group, provides a powerful handle for the construction of complex molecular architectures with precise stereochemical control.

The presence of the vinyl group, in particular, opens a gateway to a diverse array of chemical transformations, including but not limited to, stereoselective additions, oxidations, and metathesis reactions. The inherent chirality of the amino acid backbone can exert significant diastereoselective control over these reactions, allowing for the predictable installation of new stereocenters. This guide provides an in-depth exploration of the synthetic utility of (2S)-2-Amino-3-methylpent-4-enoic acid, complete with detailed protocols for its application in key synthetic strategies.

Key Structural Features and Synthetic Potential

The synthetic versatility of (2S)-2-Amino-3-methylpent-4-enoic acid stems from its distinct structural motifs:

  • Chiral α-Amino Acid Moiety: Provides a handle for peptide synthesis and serves as a foundational stereochemical element.

  • β-Methyl Group: Introduces an additional stereocenter, influencing the conformation of the molecule and directing the stereochemical outcome of reactions on the adjacent vinyl group.

  • Terminal Vinyl Group: A highly versatile functional group amenable to a wide range of transformations, including:

    • Oxidative cleavage

    • Epoxidation

    • Dihydroxylation

    • Hydroboration-oxidation

    • Radical additions

    • Metathesis reactions

The interplay between these features allows for the diastereoselective synthesis of a variety of valuable chiral structures, such as substituted amino alcohols, non-natural amino acids, and macrocyclic peptides.

Application I: Diastereoselective Synthesis of Novel β-Hydroxy-γ-amino Acids

The vinyl group of (2S)-2-Amino-3-methylpent-4-enoic acid can be stereoselectively dihydroxylated to yield novel β-hydroxy-γ-amino acid derivatives. The inherent chirality of the starting material can direct the facial selectivity of the dihydroxylation reaction, leading to a high degree of diastereoselectivity. These resulting diols are valuable precursors for the synthesis of complex natural products and peptidomimetics.

Conceptual Workflow: Asymmetric Dihydroxylation

Start (2S)-2-Amino-3-methylpent-4-enoic acid derivative Reaction Asymmetric Dihydroxylation (e.g., AD-mix-β) Start->Reaction Product Diastereomerically enriched β,γ-dihydroxy amino acid derivative Reaction->Product

Caption: Asymmetric dihydroxylation of the vinyl group.

Protocol: Asymmetric Dihydroxylation of N-Boc-(2S)-2-Amino-3-methylpent-4-enoic acid methyl ester

This protocol is adapted from established procedures for the asymmetric dihydroxylation of chiral γ-amino α,β-unsaturated esters.[1][2]

Materials:

  • N-Boc-(2S)-2-Amino-3-methylpent-4-enoic acid methyl ester

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-(2S)-2-Amino-3-methylpent-4-enoic acid methyl ester (1.0 equiv) in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of substrate) and methanesulfonamide (1.0 equiv).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of substrate) and continue stirring for 1 hour at room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired diol.

Expected Outcome:

The reaction is expected to yield the corresponding diol with high diastereoselectivity, dictated by the stereochemistry of the starting material and the choice of AD-mix ligand. The stereochemical outcome should be determined by spectroscopic methods (e.g., NMR) and/or by conversion to a known compound.

ParameterExpected Result
Diastereomeric Ratio >95:5
Yield 70-90%

Application II: Synthesis of Peptide Macrocycles via Ring-Closing Metathesis (RCM)

The terminal olefin of (2S)-2-Amino-3-methylpent-4-enoic acid makes it an excellent candidate for incorporation into peptides destined for macrocyclization via Ring-Closing Metathesis (RCM). This strategy is widely employed in drug discovery to create conformationally constrained peptides with enhanced stability and biological activity. By pairing this amino acid with another olefin-containing amino acid within a peptide sequence, a macrocyclic structure can be formed using a ruthenium-based catalyst.

Conceptual Workflow: On-Resin Peptide RCM

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Ring-Closing Metathesis (RCM) SPPS_Start Resin SPPS_Elongation Peptide Elongation (incorporating (2S)-2-amino-3-methylpent-4-enoic acid and another olefinic amino acid) SPPS_Start->SPPS_Elongation Linear_Peptide Resin-bound Linear Peptide SPPS_Elongation->Linear_Peptide RCM_Reaction Grubbs' Catalyst Linear_Peptide->RCM_Reaction Cyclic_Peptide Resin-bound Cyclic Peptide RCM_Reaction->Cyclic_Peptide Cleavage Cleavage from Resin Cyclic_Peptide->Cleavage Final_Product Purified Macrocyclic Peptide Cleavage->Final_Product

Caption: Workflow for solid-phase synthesis and RCM of a peptide.

Protocol: On-Resin RCM for a Model Heptapeptide

This protocol is based on established procedures for the synthesis of dicarba opioid peptide analogues.[3]

Peptide Sequence: Ac-Tyr-(D)-Ala-Gly-Phe-(L)-Xaa -Gly-Y -NH₂ (where Xaa is (2S)-2-Amino-3-methylpent-4-enoic acid and Y is (S)-2-amino-5-hexenoic acid)

Materials:

  • Fmoc-protected amino acids (including Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid and Fmoc-(S)-2-amino-5-hexenoic acid)

  • Rink Amide resin

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine in DMF)

  • Grubbs' 2nd generation catalyst

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-based SPPS protocols.

  • Resin Preparation for RCM: After the final Fmoc deprotection and acetylation of the N-terminus, wash the resin-bound peptide extensively with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).

  • Ring-Closing Metathesis:

    • Swell the resin in DCE.

    • In a separate flask, dissolve Grubbs' 2nd generation catalyst (0.15-0.20 equivalents based on resin loading) in DCE to form a ~10 mM solution.

    • Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2 hours.

    • Filter the resin and repeat the catalyst addition and reaction for another 2 hours.

    • Wash the resin thoroughly with DCE, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a water/acetonitrile mixture, and purify by reverse-phase HPLC.

Expected Outcome:

The RCM reaction should yield a mixture of E and Z isomers of the macrocyclic peptide. The ratio of isomers can be influenced by the catalyst and reaction conditions. The final product's identity and purity should be confirmed by mass spectrometry and HPLC.

ParameterExpected Result
RCM Conversion >80% (monitored by LC-MS of a test cleavage)
Purity after HPLC >95%

Application III: Stereoselective Epoxidation and Subsequent Ring-Opening

The vinyl group can undergo stereoselective epoxidation, with the existing stereocenters in the amino acid directing the approach of the oxidizing agent. The resulting chiral epoxides are valuable intermediates that can be opened by various nucleophiles to introduce new functionalities with high regioselectivity and stereocontrol.

Conceptual Workflow: Epoxidation and Nucleophilic Opening

Start (2S)-2-Amino-3-methylpent-4-enoic acid derivative Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide RingOpening Nucleophilic Ring Opening (e.g., NaN₃, H₂O) Epoxide->RingOpening Product β-Azido-γ-hydroxy amino acid derivative RingOpening->Product

Caption: Epoxidation followed by nucleophilic ring-opening.

Protocol: Diastereoselective Epoxidation and Azide Opening

This protocol is conceptualized based on general procedures for the epoxidation of chiral allylic amines and subsequent ring-opening.[4]

Materials:

  • N-Boc-(2S)-2-Amino-3-methylpent-4-enoic acid methyl ester

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Epoxidation:

    • Dissolve N-Boc-(2S)-2-Amino-3-methylpent-4-enoic acid methyl ester (1.0 equiv) in DCM at 0 °C.

    • Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude epoxide, which may be used directly in the next step.

  • Azide Ring-Opening:

    • Dissolve the crude epoxide in a 9:1 mixture of DMF and water.

    • Add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv).

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the product by silica gel chromatography.

Expected Outcome:

The epoxidation is expected to proceed with good diastereoselectivity. The subsequent ring-opening with azide should occur at the less hindered carbon of the epoxide, yielding a β-azido-γ-hydroxy amino acid derivative. The azido group can then be reduced to an amine, providing access to novel diamino alcohol structures.

ParameterExpected Result
Epoxidation Diastereoselectivity >90:10
Ring-Opening Regioselectivity >95:5
Overall Yield (2 steps) 60-80%

Conclusion

(2S)-2-Amino-3-methylpent-4-enoic acid stands as a powerful and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. Its unique structural array allows for a range of diastereoselective transformations, making it a valuable tool for researchers in drug discovery and natural product synthesis. The protocols outlined herein provide a foundation for the practical application of this synthon, with the understanding that optimization may be necessary for specific substrates and desired outcomes. The continued exploration of the reactivity of this and related chiral building blocks will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

  • Reetz, M. T., & Jaeger, R. (1996). Asymmetric dihydroxylation of chiral γ-amino α,β-unsaturated esters: Turning the mismatched into the matched case via protective group tuning. Tetrahedron Letters, 37(52), 9291-9294. [Link]

  • Lazar, A. C., et al. (2007). Cyclic Opioid Peptide Agonists and Antagonists Obtained Via Ring-Closing Metathesis. Peptides, 28(6), 1144-1153. [Link]

  • Reetz, M. T. (1996). Asymmetric dihydroxylation of chiral γ-amino α,β-unsaturated esters: Turning the mismatched into the matched case via protective group tuning. SciSpace, s.n.[Link]

  • Hofer, W., et al. (2021). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Active Derivatives with Improved Physicochemical Properties. Angewandte Chemie International Edition, 60(16), 8893-8899. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (2S)-2-Amino-3-methylpent-4-enoic acid during coupling

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and methodological advice for researchers encountering challenges with maintaining the stereochemical integrity of (2S)-2-Amino-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and methodological advice for researchers encountering challenges with maintaining the stereochemical integrity of (2S)-2-Amino-3-methylpent-4-enoic acid and other sensitive amino acids during peptide synthesis. Our focus is on providing not just protocols, but the mechanistic reasoning required for robust process development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant D-isomer formation after coupling Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid. What is the fundamental mechanism causing this racemization?

A1: The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. This occurs after the carboxylic acid of your N-protected amino acid is activated by a coupling reagent.

Here's the step-by-step mechanism:

  • Activation: The coupling reagent (e.g., a carbodiimide like DIC, or a phosphonium/uronium salt like PyBOP/HATU) reacts with the carboxyl group of your amino acid to form a highly reactive activated ester.

  • Intramolecular Cyclization: The urethane oxygen of the N-terminal protecting group (like Fmoc or Boc) attacks the activated carbonyl carbon. This forms the 5(4H)-oxazolone ring.

  • Tautomerization & Racemization: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is now highly acidic. It can be abstracted by a base present in the reaction mixture (e.g., DIPEA, or the amine component itself). This abstraction forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-isomers.

The side chain of (2S)-2-Amino-3-methylpent-4-enoic acid, being allylic and somewhat sterically demanding, can influence the rate of both the desired coupling and this competing racemization pathway.

Racemization_Mechanism cluster_L_AminoAcid L-Amino Acid (S-configuration) cluster_Activated Activation & Cyclization cluster_Racemization Racemization Pathway cluster_Products Peptide Products L_AA Fmoc-NH-CHR-COOH Activated Activated Ester (Fmoc-NH-CHR-CO-X) L_AA->Activated Coupling Reagent Oxazolone_S 5(4H)-Oxazolone (S) Activated->Oxazolone_S Cyclization Peptide_L Desired L-Peptide Activated->Peptide_L Amine (R'-NH₂) (Desired Path) Enolate Planar Enolate (Achiral) Oxazolone_S->Enolate Base (-H⁺) Oxazolone_R 5(4H)-Oxazolone (R) Enolate->Oxazolone_R (+H⁺) Peptide_D D-Epimer Oxazolone_R->Peptide_D Amine (R'-NH₂) (Undesired Path)

Q2: Which coupling reagent and additive combination do you recommend to minimize racemization for this specific amino acid?

A2: The choice of coupling reagent and, more importantly, the additive, is the most critical factor in suppressing racemization. The strategy is to intercept the activated ester before it can cyclize to the oxazolone.

  • Uronium/Aminium Salts with HOAt or OxymaPure: For challenging couplings, we strongly recommend using a modern uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent phosphonium salt like PyAOP . These reagents should be paired with an additive. While HOBt (Hydroxybenzotriazole) is a classic additive, HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure (Ethyl cyanohydroxyiminoacetate) are demonstrably superior for suppressing racemization. They form activated esters that are highly reactive towards the desired amine nucleophile but are sterically hindered from intramolecular cyclization.

  • Carbodiimides with an Additive: If you must use a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide), it is essential to use it in the presence of OxymaPure or HOAt. Using a carbodiimide alone is a very common cause of extensive racemization.

Below is a summary of recommended combinations.

Reagent ClassRecommended ReagentRecommended AdditiveRacemization RiskComments
Uronium/Aminium HATU, HCTU(None required, contains HOAt/HOBt derivative)Very Low HATU is often the gold standard for difficult couplings. Its reaction by-products are water-soluble, simplifying purification.
Phosphonium PyAOP, PyBOP(None required, contains HOAt/HOBt derivative)Very Low Excellent reactivity. By-products can sometimes complicate purification compared to uronium salts.
Carbodiimide DIC, EDCOxymaPure , HOAtLow to Medium Never use without an additive. Cost-effective, but requires careful control of stoichiometry and temperature.
Other COMU(None required)Very Low A third-generation uronium salt based on OxymaPure, known for high efficiency and low racemization.

Recommendation: Start with HATU or a DIC/OxymaPure combination for a balance of efficacy, low racemization, and cost-effectiveness.

Q3: Beyond the reagents, how do other reaction conditions like base, solvent, and temperature affect stereochemical outcomes?

A3: Optimizing reaction conditions is crucial.

  • Base: The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . Avoid tertiary amines like triethylamine (TEA), which is more nucleophilic and has been shown to increase racemization rates. Use the minimum amount of base necessary; typically 1.5-2.0 equivalents relative to the amino acid are sufficient for uronium salt couplings. Excess base will accelerate α-proton abstraction from the oxazolone intermediate.

  • Solvent: A polar aprotic solvent is standard. DMF (Dimethylformamide) is the most common and generally performs well. NMP (N-Methyl-2-pyrrolidone) can sometimes offer better solubility for protected peptides. Acetonitrile is also a viable option. The key is to ensure all components remain fully dissolved throughout the reaction.

  • Temperature: Lower temperatures slow down the rate of oxazolone formation more significantly than they slow the rate of the desired peptide coupling.

    • Activation Step (Pre-activation): Perform the activation of the carboxylic acid at 0 °C for 5-15 minutes before adding the amine component.

    • Coupling Step: Allow the reaction to proceed at 0 °C for 30 minutes and then warm slowly to room temperature over several hours. Maintaining the reaction below 25 °C is a good general practice.

Troubleshooting_Workflow

Protocols for Best Practice

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol assumes coupling Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid to a resin-bound amine.

  • Preparation:

    • Dissolve Fmoc-(2S)-2-Amino-3-methylpent-4-enoic acid (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF (approx. 0.5 M concentration) in a clean, dry reaction vessel.

    • Cool the vessel to 0 °C in an ice bath.

  • Pre-activation:

    • Add DIPEA (2.0 eq.) to the cooled solution.

    • Stir the mixture at 0 °C for 10 minutes. The solution may change color. This is the "pre-activation" step where the active ester is formed.

  • Coupling:

    • Add the pre-activated solution to your deprotected, resin-bound amine component.

    • Wash the original vessel with a small amount of DMF and add it to the resin to ensure a complete transfer.

    • Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.

  • Monitoring & Wash:

    • Take a small sample of resin beads and perform a Kaiser test to confirm the reaction has gone to completion (beads should be colorless/yellow).

    • Once complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) before proceeding to the next step (e.g., Fmoc deprotection).

Protocol 2: Quantifying Racemization via Chiral HPLC after Cleavage

To validate your coupling protocol, you must quantify the outcome. This involves synthesizing a simple dipeptide, cleaving it, and analyzing it by chiral HPLC.

  • Dipeptide Synthesis:

    • Synthesize the dipeptide Fmoc-(2S)-2-Amino-3-methylpent-4-enoyl-(L)-Alanine-OMe using the protocol you wish to test.

  • Deprotection:

    • Remove the Fmoc group using 20% piperidine in DMF.

  • Hydrolysis (Optional but Recommended):

    • For a more robust analysis, hydrolyze the dipeptide back to its constituent amino acids using 6N HCl at 110 °C for 24 hours. This allows direct analysis of the racemized amino acid.

  • Derivatization (Marfey's Method):

    • React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with your amino acids to form diastereomers.

    • The L-amino acid from your synthesis will react with L-FDAA to form an L-L diastereomer.

    • Any D-amino acid (formed from racemization) will react with L-FDAA to form a D-L diastereomer.

  • HPLC Analysis:

    • These L-L and D-L diastereomers are not mirror images and can be easily separated on a standard reverse-phase C18 HPLC column.

    • Mobile Phase: Typically a gradient of acetonitrile in water with 0.1% TFA.

    • Detection: UV at 340 nm.

    • Quantification: Integrate the peak areas of the L-L and D-L products. The percentage of racemization is calculated as: [%D / (%L + %D)] * 100. A result below 0.5% is considered excellent for most applications.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(13), 4657-4673. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, Y., & Albericio, F. (2004). An overview of the recent development of peptide-based drugs and their chemistry.
Optimization

solubility challenges of hydrophobic unsaturated amino acids in SPPS

Topic: Overcoming Solubility Challenges of Hydrophobic Unsaturated Amino Acids Welcome to the . As a Senior Application Scientist, I have spent years troubleshooting the synthesis of "difficult sequences." Incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Challenges of Hydrophobic Unsaturated Amino Acids

Welcome to the . As a Senior Application Scientist, I have spent years troubleshooting the synthesis of "difficult sequences." Incorporating hydrophobic unsaturated amino acids—such as dehydroalanine (ΔAla), allylglycine, vinylglycine, or prenylated residues—presents a unique "perfect storm" of synthetic challenges.

These residues do not merely reduce solubility through hydrophobicity; their polarizable π-electrons and restricted backbone flexibility drive severe intermolecular π-π stacking and rapid β-sheet formation[1],[2]. Standard protocols will fail here. This guide provides field-proven, self-validating strategies to rescue your synthesis and ensure scientific integrity at every step.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does my synthesis fail abruptly after coupling unsaturated hydrophobic residues, even when using HATU? A: The failure is rarely a coupling reagent issue; it is a solvation and aggregation crisis. Unsaturated amino acids like ΔAla exhibit rigidifying effects on the peptide backbone[2]. When combined with hydrophobic side chains, these rigid segments align and undergo hydrophobic collapse. The π-electrons in the double bonds facilitate strong intermolecular π-π stacking, which standard solvents like N,N-dimethylformamide (DMF) cannot disrupt[1]. This leads to dense β-sheet networks that physically expel the solvent, causing the resin to shrink and completely burying the reactive N-terminus.

Q2: How can I predict if my unsaturated sequence will aggregate before I start synthesizing? A: Do not rely solely on the Grand Average of Hydropathy (GRAVY) score. GRAVY uses the Kyte-Doolittle scale, which measures water-vapor transfer and often misclassifies residues with polarizable π-systems as hydrophilic, ignoring their stacking potential[1]. Instead, calculate the sequence's Aromaticity/Unsaturation Index. A high density of π-bonds (score > 0.15) is a critical warning sign that standard SPPS will lead to gelation and incomplete coupling[1].

Q3: Should I use a PEG-based resin or a Polystyrene (PS) resin for these sequences? A: It depends on the overall sequence polarity. For highly hydrophobic, non-polar sequences, low-loading polystyrene (PS) resins (0.1-0.3 mmol/g) often yield better results because the non-polar resin matrix matches the peptide's polarity, minimizing the thermodynamic drive for the peptide to aggregate with itself[3]. However, if you are utilizing highly polar aprotic solvent cocktails (like DMSO mixtures) to force solvation, PEG-based resins (e.g., NovaPEG, PEGA) are superior because they maintain excellent swelling properties in these disruptive solvents.

Part 2: Mechanistic Workflows & Strategic Interventions

To systematically resolve these solubility challenges, we must disrupt the non-covalent interactions at the molecular level.

Mechanistic_Pathway Unsaturated Hydrophobic Unsaturated AAs (e.g., Dehydroalanine, Allylglycine) PiStacking π-π Stacking & Hydrophobic Collapse Unsaturated->PiStacking Drives BetaSheet Intermolecular β-Sheet Formation (Resin Shrinkage) PiStacking->BetaSheet Leads to SolventDisruption Dipolar Aprotic Solvents (NMP, DMSO, Magic Mixture) BetaSheet->SolventDisruption Mitigated by Chaotropic Chaotropic Salts (0.8 M LiCl or NaClO₄) BetaSheet->Chaotropic Disrupted by Solvated Fully Solvated Peptide Chain (Accessible N-terminus) SolventDisruption->Solvated Chaotropic->Solvated

Mechanistic pathway of peptide aggregation and targeted chemical interventions.

Intervention A: Solvent System Overhaul

Standard DMF is often insufficient. Upgrading to N-Methyl-2-pyrrolidone (NMP) or a 25% DMSO in NMP mixture significantly improves the swelling of the peptide-resin complex due to their higher dipole moments[3],. For extreme cases, implement the "Magic Mixture" introduced by Kent and co-workers: a 1:1:1 ratio of DMF/DCM/NMP containing 1% Triton X-100 and 2 M ethylene carbonate, which acts as a strong hydrogen-bond donor to compete with β-sheet formation[4].

Intervention B: Chaotropic Salt Washes

When solvent changes fail, introduce chaotropic salts. Washing the resin with 0.8 M LiCl or NaClO₄ in DMF forces lithium or perchlorate ions to coordinate with the peptide backbone amides. This breaks the existing secondary structures and acts as a molecular crowbar to open the aggregated chains[5],.

Part 3: Self-Validating Experimental Protocols

Do not guess if your coupling was successful. Use these self-validating protocols to monitor and rescue your synthesis in real-time.

Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)

Causality: As a peptide chain elongates, the resin volume should linearly increase. A sudden drop in volume indicates that intermolecular β-sheets have formed, causing the polymer matrix to collapse[5].

Step-by-Step Methodology:

  • Initial Baseline: Before starting the synthesis, swell a known mass of your chosen low-loading resin (e.g., 0.1 mmol/g) in DMF within a graduated fritted syringe.

  • Measurement: Allow the resin to settle for 2 minutes and record the initial swollen volume (e.g., 2.0 mL).

  • Interval Tracking: After coupling 3-5 hydrophobic/unsaturated residues, pause the synthesis. Ensure the resin is suspended in a known volume of DMF, tap the syringe gently, and record the new swollen volume[5].

  • Validation: If the volume decreases (e.g., drops to 1.5 mL) instead of increasing, aggregation has occurred. Immediately proceed to Protocol 2.

Protocol 2: Chaotropic Salt Rescue & Coupling

Causality: Residual chaotropic salts can precipitate or interfere with uronium-based coupling reagents (like HATU). Therefore, the disruption step must be decoupled from the activation step[5].

Step-by-Step Methodology:

  • Preparation: Following Fmoc deprotection, drain the standard DMF wash.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the reaction vessel. Agitate for 1 minute, then drain. Repeat this step once more (2 x 1 min)[5].

  • Clearance Wash (Critical): Thoroughly wash the resin with pure DMF (3-5 x 1 min) to completely remove the unbound chaotropic salts[5].

  • Activation & Coupling: Pre-activate your hydrophobic unsaturated amino acid (4 eq) with DIC/Oxyma (rather than HATU, to minimize salt sensitivity) in NMP/DMSO (80:20) for 2 minutes.

  • Reaction: Add the activated mixture to the resin and couple for 2 hours at elevated temperature (e.g., 50°C), provided the specific unsaturated bonds in your sequence are stable at this temperature.

Part 4: Troubleshooting Decision Tree

SPPS_Troubleshooting Start Volume Drop Detected (Resin Shrinkage) Resin 1. Verify Resin Choice (Use Low-Loading 0.1 mmol/g) Start->Resin Pre-synthesis Solvent 2. Switch to Polar Cocktail (25% DMSO in NMP) Resin->Solvent If aggregation begins Salts 3. Apply Chaotropic Wash (0.8 M LiCl in DMF) Solvent->Salts If β-sheets persist Microwave 4. Microwave-Assisted SPPS (Monitor alkene stability) Salts->Microwave For extreme steric hindrance Success Successful Elongation (Positive Kaiser Test) Microwave->Success Final Validation

Decision tree for rescuing aggregated hydrophobic unsaturated peptide sequences.

Part 5: Quantitative Data & Solvent Benchmarks

The following table summarizes the efficacy of various solvent systems and additives when synthesizing highly hydrophobic, stack-prone sequences.

Solvent System / AdditiveMechanism of ActionEfficacy on π-π StackingRecommended Use Case
100% DMF Standard dipolar aprotic solvation.LowRoutine SPPS of short, hydrophilic peptides.
80% NMP / 20% DMSO High dipole moment disrupts internal hydrogen bonding and swells resin[3].ModerateSequences with 3-5 consecutive hydrophobic residues.
"Magic Mixture" (DCM/DMF/NMP + Triton X-100 + Ethylene Carbonate)Increases reaction polarity; ethylene carbonate acts as a strong H-bond donor[4].HighLong sequences (>30 AAs) with severe β-sheet formation.
0.8 M LiCl in DMF Chaotropic disruption; Li⁺ coordinates directly with backbone carbonyls[5],.Very HighRescue of collapsed resin prior to a difficult coupling step.
Microwave Heating (75°C) Thermal disruption of secondary structures and increased reaction kinetics.High (Caution)Highly sterically hindered couplings (Note: Ensure unsaturated bonds do not undergo thermal cross-linking).
References
  • National Institutes of Health (NIH) / PMC. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry. Available at: [Link]

  • PeptideChemistry.org. "Aromaticity Index: Predicting Peptide Solubility & Aggregation." Peptide Chemistry. Available at: [Link]

  • ACS Publications. "Ribosomal Synthesis of Dehydroalanine-Containing Peptides." Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

minimizing double bond migration in gamma-delta unsaturated amino acids

This Technical Support Center guide addresses the stabilization of -unsaturated amino acids, focusing on the prevention of double bond migration (isomerization) during synthesis and handling. Technical Support Center: St...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the stabilization of


-unsaturated amino acids, focusing on the prevention of double bond migration (isomerization) during synthesis and handling.

Technical Support Center: Stabilizing -Unsaturated Amino Acids

Current Status: Operational Topic: Minimizing Double Bond Migration Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Isomerization Challenge


-unsaturated amino acids (e.g., allylglycine derivatives) are kinetically stable but thermodynamically prone to isomerization. The double bond, initially isolated, seeks to migrate toward the carboxyl group to form a conjugated system.

The migration pathway typically follows this cascade:

  • 
    -Unsaturated (Homoallylic):  Isolated double bond (Target).
    
  • 
    -Unsaturated (Allylic):  Intermediate; highly susceptible to tautomerization (imine/enamine).
    
  • 
    -Unsaturated (Vinylic):  Thermodynamic sink; conjugated "dehydroamino acid" (Dead End).
    

Primary Culprit: This migration is rarely spontaneous at room temperature but is aggressively catalyzed by Ruthenium hydride (Ru-H) species generated during olefin metathesis or by Palladium during cross-coupling/deprotection.

Diagnostic & Troubleshooting Module

Visualizing the Problem

Before troubleshooting, confirm the migration pathway using the diagram below.

MigrationPathway cluster_prevention Prevention Strategy Target γ,δ-Unsaturated AA (Target: Isolated Alkene) Inter β,γ-Unsaturated AA (Allylic Isomer) Target->Inter Isomerization (Fast) Sink α,β-Unsaturated AA (Conjugated Sink) Inter->Sink Conjugation (Thermodynamic Drive) RuH Ru-H Species (Catalyst Decomposition) RuH->Target Catalyzes BQ 1,4-Benzoquinone (Scavenger) BQ->RuH Traps/Oxidizes

Caption: Thermodynamic cascade of double bond migration catalyzed by metal hydrides, intercepted by quinone additives.[1]

Troubleshooting Guide: Reaction Specifics
Scenario A: Olefin Metathesis (RCM/Cross-Metathesis)

Issue: Product contains a mixture of inseparable isomers (migrated double bonds) after Ring-Closing Metathesis (RCM). Root Cause: Decomposition of Grubbs catalysts generates Ru-H species, which act as isomerization catalysts.[2]

ParameterRecommendationScientific Rationale
Additive 1,4-Benzoquinone (10-20 mol%) Oxidizes Ru-H species back to active Ru-carbene or forms an inactive complex, halting migration [1].
Catalyst Grubbs II

Grubbs I
Grubbs II (NHC ligand) is more active but generates more Ru-H. Grubbs I (phosphine) is less prone to isomerization.
Solvent DCM or DCE Avoid THF or alcohols. Chlorinated solvents stabilize the active species better against hydride formation.
Temperature < 40°C Thermal energy accelerates hydride formation. If heating is required, use microwave irradiation for shorter durations.
Scenario B: Base-Mediated Handling (Fmoc Removal/Alkylation)

Issue: Isomerization observed during peptide synthesis or deprotection. Root Cause: While


 protons are not acidic, strong bases can deprotonate the 

-carbon if the structure allows, or trace metals may be present.
  • Protocol Adjustment: Avoid tert-butoxide or hydroxide bases if possible. Use weaker bases (Carbonates, Phosphates).

  • Chelation Control: If using LiHMDS for enolate alkylation, maintain strict -78°C. Lithium coordination can sometimes facilitate a "walk" if the temperature rises.

Standard Operating Procedures (SOPs)

SOP-01: Isomerization-Free Cross-Metathesis

Use this protocol for coupling allylglycine derivatives.

Materials:

  • Substrate:

    
    -unsaturated amino acid (N-Boc/Fmoc protected).
    
  • Catalyst: Hoveyda-Grubbs II (HG-II) or Grubbs II (G-II).

  • Additive: 1,4-Benzoquinone (BQ).[1][3][4][5]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) and coupling partner (2-3 equiv) in degassed DCM (0.1 M concentration).

  • Additive Loading: Add 1,4-Benzoquinone (10 mol% relative to substrate) .

    • Note: Do not skip this step. BQ is the "insurance policy" against migration.

  • Catalyst Addition: Add HG-II catalyst (2.5 - 5 mol%).

  • Reaction: Stir at reflux (40°C) under inert atmosphere (Ar/N2). Monitor by TLC/NMR.

    • Checkpoint: If reaction stalls, add a second portion of catalyst (2.5 mol%) rather than increasing temperature.

  • Quenching: Upon completion, add excess ethyl vinyl ether or DMSO to kill the catalyst immediately.

  • Purification: Flash chromatography. The BQ byproduct is easily separated.

Validation: Check the crude NMR for the diagnostic "vinyl" protons of the


-isomer (usually distinct downfield shift ~6.5-7.0 ppm) vs the desired 

protons.
SOP-02: Alternative Synthesis via Claisen Rearrangement

Use this if metathesis consistently fails due to migration.

The Kazmaier Claisen Rearrangement constructs the


-bond directly, avoiding the need to manipulate an existing double bond.
  • Substrate: Glycine allylic ester.

  • Reagents: LDA (2.2 equiv), ZnCl2 (1.1 equiv).

  • Mechanism: Formation of a chelated zinc enolate followed by [3,3]-sigmatropic rearrangement.

  • Advantage: The rearrangement is stereoselective and generates the

    
    -unsaturation in situ without exposure to Ru-H species [2].
    

Frequently Asked Questions (FAQ)

Q: Why does Grubbs II cause more migration than Grubbs I? A: The N-Heterocyclic Carbene (NHC) ligand in second-generation catalysts is a strong sigma donor, stabilizing the ruthenium center. However, this increased stability also facilitates the formation and survival of Ru-hydride species (Ru-H) upon catalyst decomposition. These hydrides are potent isomerization catalysts. First-generation catalysts decompose via pathways that produce fewer active hydrides [3].

Q: Can I use acetic acid instead of Benzoquinone? A: Yes, mild acids like acetic acid or phenyl phosphoric acid can protonate hydride species, rendering them inactive. However, 1,4-Benzoquinone is generally superior because it acts as a hydride acceptor/oxidant without altering the pH, which is critical if your substrate has acid-sensitive protecting groups (like Boc) [1].

Q: I see "Allylglycine" and "Vinylglycine" used interchangeably. Are they the same? A: No.

  • Vinylglycine:

    
    -unsaturated. The double bond is adjacent to the 
    
    
    
    -carbon. It is extremely unstable and prone to racemization.
  • Allylglycine:

    
    -unsaturated. The double bond is separated by a methylene group. It is stable under neutral conditions but migrates with Ru-catalysts.
    

Q: Does the choice of N-protecting group affect migration? A: Yes. Carbamates (Boc, Fmoc) are generally safer. Sulfonamides (Ts, Ns) can coordinate to the metal center, potentially bringing the catalyst closer to the double bond and facilitating migration or chelation-assisted hydride transfer [4].

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[6] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Kazmaier, U. (2004). Synthesis of

    
    -Unsaturated Amino Acids via Claisen Rearrangement.[7] Journal of Organic Chemistry, 69, 815-820.[8] Link
    
  • Schmidt, B. (2003). An Olefin Metathesis/Double Bond Isomerization Sequence Catalyzed by an In Situ Generated Ruthenium Hydride Species. European Journal of Organic Chemistry, 2003(5), 816–819. Link

  • Sutton, A. E., Seigal, B. A., Finnegan, D. F., & Snapper, M. L. (2002). Olefin Metathesis in Amino Acid Chemistry. Journal of the American Chemical Society, 124(45), 13390–13391. Link

Sources

Optimization

optimizing coupling reagents for sterically hindered amino acid analogs

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete couplings, epimerization, and sequence deletions when w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete couplings, epimerization, and sequence deletions when working with sterically hindered amino acid analogs.

Residues such as N-methyl amino acids, α,α-dialkyl amino acids (e.g., Aminoisobutyric acid, Aib), and heavily protected bulky side chains (e.g., Arg(Pbf)) present massive kinetic and thermodynamic barriers to peptide bond formation ()[1]. Standard protocols often fail here. This guide provides a self-validating, mechanistic approach to troubleshooting these barriers using high-efficiency uronium salts, acid fluorides, and Microwave-Assisted Peptide Synthesis (MAPS).

Quantitative Data: Coupling Reagent Performance

Before altering your synthesis protocols, consult this baseline comparison of coupling reagents specifically evaluated for steric hindrance.

Table 1: Performance Comparison of Coupling Reagents for Hindered Amino Acids

Reagent FamilySpecific ReagentAdditive Required?Relative Efficiency for Aib-AibEpimerization RiskKey Mechanistic Advantage
Carbodiimide DICOxyma PureLowLowStandard baseline; fails in extreme steric clash.
Uronium (Benzotriazole) HATUBase (DIPEA/Collidine)HighModerate7-aza nitrogen provides neighboring group participation, accelerating aminolysis.
Uronium (Oxyma-based) COMUBase (DIPEA/Collidine)Very HighLowMorpholino skeleton improves solubility; Oxyma leaving group enhances kinetics safely.
Acid Fluoride Generator TFFHBase (DIPEA)MaximumVery LowSmall atomic radius of fluorine minimizes steric clash during nucleophilic attack.

Workflow Visualization: Reagent Selection Matrix

To systematically troubleshoot hindered couplings, follow this decision matrix based on the severity of the steric clash:

HinderedCoupling Start Assess Amino Acid Hindrance Level Mild Mild Hindrance (e.g., Val, Ile, Thr) Start->Mild Severe Severe Hindrance (e.g., N-Me-AA, Aib) Start->Severe Extreme Extreme Hindrance (e.g., Aib-Aib, N-Me to N-Me) Start->Extreme DIC DIC / Oxyma Pure Double Coupling (RT) Mild->DIC COMU COMU + DIPEA Microwave (75°C) Severe->COMU TFFH TFFH (Acid Fluoride) Microwave (90°C) Extreme->TFFH DIC->COMU If Kaiser Test Positive COMU->TFFH If LC-MS shows deletion

Decision tree for selecting peptide coupling reagents based on steric hindrance.

Troubleshooting Guide & Methodologies

Scenario 1: Incomplete Coupling onto N-Methyl Amino Acids

The Causality: N-methylation removes the critical hydrogen bond donor of the amide backbone, promoting a cis amide bond conformation that physically blocks the incoming activated amino acid ()[1]. Standard carbodiimides (DIC) cannot overcome this activation energy barrier. The Solution: Transition to COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is a third-generation uronium salt that utilizes an Oxyma leaving group. It exhibits superior reaction kinetics compared to HATU and eliminates the risk of explosive decomposition associated with benzotriazole derivatives (;)[2][3].

Self-Validating Protocol: COMU-Mediated Coupling

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 5 min).

  • Pre-activation (Critical Step): In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of COMU in minimal DMF (0.1 M concentration)[3].

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Causality note: The solution will change color (colorless to yellow/red), indicating the formation of the active Oxyma ester. Allow exactly 1-2 minutes for pre-activation[3].

  • Coupling: Transfer the activated mixture to the resin. React for 60 minutes at room temperature, or 15 minutes at 75°C using a microwave synthesizer[2][4].

  • Validation: Perform a Chloranil test (do not use a Kaiser test, as the N-terminal amine is secondary). A colorless bead indicates successful coupling; blue indicates an incomplete reaction requiring a second coupling cycle.

Scenario 2: Failure in α,α-Dialkyl (e.g., Aib-Aib) Couplings

The Causality: Di-substitution at the alpha carbon (as seen in Aminoisobutyric acid) severely restricts the allowable phi (φ) and psi (ψ) dihedral angles. When attempting an Aib-Aib coupling, the steric clash between the gem-dimethyl groups of both residues makes the nucleophilic attack of the amine onto a bulky active ester highly unfavorable ()[1]. The Solution: Acid Fluorides generated in situ via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Unlike bulky OBt or Oxyma esters, the fluorine atom is highly electronegative but very small (van der Waals radius similar to hydrogen). This creates a highly reactive carbonyl carbon with minimal steric shielding, allowing the hindered amine to attack successfully ()[5][6].

Self-Validating Protocol: TFFH-Mediated Acid Fluoride Coupling

  • Reagent Preparation: Dissolve 4.0 equivalents of the Fmoc-Aib-OH and 4.0 equivalents of TFFH in dry DMF.

  • Activation: Add 8.0 equivalents of DIPEA. The TFFH will rapidly convert the carboxylic acid into an Fmoc-Aib-F (acid fluoride) intermediate[7].

  • Coupling: Add the mixture to the deprotected Aib-peptidyl-resin.

  • Microwave Assistance: Irradiate the reaction vessel to maintain 75°C–90°C for 20 minutes. Causality note: Microwave dielectric heating rapidly transfers energy directly to the polar peptide backbone, disrupting local aggregation and overcoming the massive enthalpic barrier of the Aib-Aib clash ()[4][8].

  • Validation: Cleave a micro-aliquot of the resin (TFA/TIS/H2O) and analyze via LC-MS to confirm the +85 Da mass shift (addition of Aib) before proceeding to the next sequence step.

Frequently Asked Questions (FAQs)

Q1: I switched to HATU for a hindered coupling, but my LC-MS shows a +98 Da side product. What happened? A1: You are observing guanidinylation of your peptide's N-terminus. Uronium reagents like HATU and HBTU can react directly with the free amine on the resin if the carboxylic acid is not activated fast enough ()[1]. Fix: Always pre-activate your amino acid with HATU and base for 1-2 minutes before adding the mixture to the resin. Alternatively, switch to COMU, which has a lower propensity for this side reaction, or use a phosphonium reagent like PyAOP which cannot form guanidinium byproducts ()[3][6].

Q2: Why is sym-collidine sometimes recommended over DIPEA when using HATU or COMU? A2: DIPEA is a strong, sterically hindered base. However, during prolonged couplings of highly hindered amino acids (where the reaction is slow), the strong basicity of DIPEA can promote the formation of an oxazolone intermediate, leading to epimerization (racemization) of the alpha-carbon. sym-Collidine (2,4,6-trimethylpyridine) is a weaker base that is sufficient to drive the coupling but significantly reduces the rate of oxazolone-mediated epimerization ()[1][9].

Q3: Can I use standard DIC/HOBt for microwave-assisted synthesis of hindered peptides? A3: It is highly discouraged. HOBt (and HOAt) are benzotriazole derivatives that pose an explosive risk when subjected to rapid heating under microwave conditions. Furthermore, DIC/HOBt is often insufficiently reactive for extreme steric hindrance. You should replace HOBt with Oxyma Pure (which is safer and more reactive) or use COMU for microwave applications (; )[2][3][6].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]

  • Aurigene Pharmaceutical Services. (2025). Microwave peptide synthesis. Available at: [Link]

Sources

Troubleshooting

stability of (2S)-2-Amino-3-methylpent-4-enoic acid in acidic deprotection

Topic: Stability & Deprotection Protocols for -Unsaturated Isoleucine Analogs Executive Summary (2S)-2-Amino-3-methylpent-4-enoic acid (also referred to as 4,5-dehydroisoleucine or -methylallylglycine) presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Deprotection Protocols for -Unsaturated Isoleucine Analogs

Executive Summary

(2S)-2-Amino-3-methylpent-4-enoic acid (also referred to as 4,5-dehydroisoleucine or


-methylallylglycine) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). While the amino acid backbone is standard, the terminal alkene side chain  is susceptible to acid-catalyzed degradation pathways during global deprotection.

The Critical Warning: Standard scavenger cocktails containing thiols (e.g., Reagent K, Reagent B, DODT, EDT) must be avoided . The alkene moiety is highly prone to thiol-ene radical addition and acid-catalyzed hydrothiolation, leading to irreversible side-chain modification.

Module 1: Critical Stability Analysis

The Stability Matrix

The stability of this residue during acidic cleavage (TFA) is governed by the competition between the desired removal of protecting groups and the reactivity of the C4=C5 double bond.

ParameterStability RatingRisk FactorMechanism of Failure
Pure TFA (95%) ModerateMediumProtonation of

leads to a

carbocation, resulting in migration (isomerization) or polymerization .
Thiol Scavengers Critical Failure High Thiol-ene reaction (radical or acid-catalyzed) adds scavenger mass to the alkene.
Silane Scavengers HighLowBulky silanes (TIPS) are generally safe; they do not easily reduce the alkene without a metal catalyst.
Water ModerateLowExtended exposure can lead to hydration (Markonikov addition) or lactonization .
Mechanistic Failure Pathways

The side chain contains a secondary allylic system. Upon exposure to strong acids (TFA), three primary degradation pathways exist:

  • Hydride Shift / Isomerization: The terminal alkene (

    
    ) isomerizes to the thermodynamically more stable internal alkene (
    
    
    
    ), often driven by the relief of steric strain from the
    
    
    -methyl group.
  • Lactonization: If a carbocation forms at

    
    , the carbonyl oxygen of the C-terminus (or the amide backbone) can attack, forming a 5-membered 
    
    
    
    -lactone (involving the C1 carboxyl).
  • Scavenger Adducts: In the presence of thiols (R-SH), the alkene acts as a "trap," resulting in a thioether adduct.

Module 2: Troubleshooting Guides (FAQ)

Issue A: Mass Spectrometry shows a large mass increase (+ side products)

Q: My peptide mass is higher than expected. I see peaks corresponding to +76 Da (if using Thioanisole) or +90 Da (if using EDT). What happened?

Diagnosis: You likely used a standard "Reagent K" or thiol-containing cleavage cocktail.

  • The Science: The terminal alkene in (2S)-2-Amino-3-methylpent-4-enoic acid is an excellent electrophile for soft nucleophiles like thiols under acidic conditions. Even without radical initiators, the high concentration of TFA promotes hydrothiolation.

  • The Fix: You cannot reverse this reaction easily. You must re-synthesize the peptide.

  • Prevention: Switch to Cocktail S (See Module 3).

Issue B: Mass is +18 Da (Hydration)

Q: I see a +18 Da peak that co-elutes or elutes slightly earlier than my product.

Diagnosis: Acid-catalyzed hydration or Lactonization.

  • The Science: Protonation of the alkene generates a transient carbocation at

    
    . Water (present in the cocktail) captures this cation, forming a hydroxylated side chain (4-hydroxy-3-methylisoleucine analog). Alternatively, if the C-terminus is free, it may cyclize to form a lactone (which is an isomer, Mass +0, but if hydrolyzed during workup, it opens to +18).
    
  • The Fix: Ensure your cleavage time is minimized (max 2 hours) and temperature is strictly controlled (0°C).

  • Prevention: Use fresh, high-quality TFA and minimize water content (keep at 2.5%).

Issue C: Retention Time Shift (No Mass Change)

Q: The mass is correct, but the HPLC retention time is different from the standard, or I see a double peak.

Diagnosis: Alkene Isomerization (Migration).

  • The Science: The double bond has migrated from the terminal position (

    
    ) to the internal position (
    
    
    
    ). This is thermodynamically favored.
  • The Fix: None. The isomers are difficult to separate.

  • Prevention: Keep the cleavage cocktail cold (0°C) .[1] Heat promotes thermodynamic rearrangement.

Module 3: Optimized Deprotection Workflows

Protocol 3.1: The "Thiol-Free" Cocktail (Recommended)

This protocol is designed to protect the alkene while effectively removing Boc/tBu/Trt groups.

Reagents:

  • Trifluoroacetic Acid (TFA): Peptide Synthesis Grade.

  • Triisopropylsilane (TIPS): Bulky hydride donor (scavenges carbocations without reducing the alkene).

  • Water (Type 1): Scavenger for Pbf/tBu cations.

The Cocktail (Ratio 95:2.5:2.5):

  • 95% TFA

  • 2.5% TIPS

  • 2.5% Water

Step-by-Step Procedure:

  • Preparation: Pre-cool the TFA and the reaction vessel to 0°C (Ice bath).

  • Addition: Add the cold cocktail to the resin.

  • Incubation: Shake moderately at 0°C for 15 minutes , then allow to warm to Room Temperature (20°C) .

  • Duration: Do not exceed 2 hours total contact time.

  • Precipitation: Filter the resin and precipitate the filtrate immediately into cold diethyl ether (-20°C) .

  • Workup: Centrifuge, wash with ether 3x. Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately.

Protocol 3.2: Handling "Difficult" Sequences (Trp/Met/Cys present)

If your peptide contains Methionine (Met) or Cysteine (Cys), you are in a "Catch-22" because these usually require thiols to prevent oxidation.

The Workaround:

  • Use DODT (3,6-Dioxa-1,8-octanedithiol) instead of EDT if absolutely necessary, but strictly limit time.

  • Better Option: Use Ammonium Iodide (NH4I) / Dimethyl Sulfide (DMS) post-cleavage to reduce any Met-oxide formed, rather than adding thiols during cleavage.

  • Best Option: Use Triethylsilane (TES) instead of TIPS if stronger scavenging is needed, but be aware that TES is a stronger reducing agent than TIPS (though reduction of unactivated alkenes is still slow without Pd).

Module 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the (2S)-2-Amino-3-methylpent-4-enoic acid side chain under acidic conditions.

StabilityPathways Figure 1: Acid-catalyzed degradation pathways of the unsaturated side chain. Start (2S)-2-Amino-3-methylpent-4-enoic acid (Intact Alkene) Protonation Protonated Intermediate (Carbocation at C4) Start->Protonation H+ (TFA) Product Successful Deprotection (Intact Peptide) Start->Product TFA / TIPS / H2O (0°C, <2h) Side_Thiol Thiol Adduct (Thioether Formation) Start->Side_Thiol Presence of EDT/Thioanisole (Reagent K) Side_Lactone Lactone / Hydrated Product (+18 Da) Protonation->Side_Lactone + H2O (Hydration) or Internal COOH attack Side_Isomer Isomerized Product (Internal Alkene) Protonation->Side_Isomer Thermodynamic Rearrangement

References

  • Perrin, D. M., et al. (2018).[2] Total Synthesis of α-Amanitin. Journal of the American Chemical Society. (Demonstrates the handling of 4,5-dehydroisoleucine precursors in complex synthesis).

  • Süssmuth, R. D., et al. (2020).[3] Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. (Discusses the stability and oxidation of the alkene precursor).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of side reactions in SPPS, including alkene sensitivity).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Standard protocols for cleavage cocktails and scavenger selection).

Sources

Optimization

Technical Support Center: Navigating Diketopiperazine (DKP) Formation with L-beta-methylallylglycine

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating L-beta-methylallylglycine into their peptide seq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating L-beta-methylallylglycine into their peptide sequences and encountering challenges with diketopiperazine (DKP) formation. As a sterically hindered amino acid, L-beta-methylallylglycine presents unique considerations during solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommended strategies.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern?

A1: Diketopiperazine formation is a common side reaction in SPPS where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, forming a stable six-membered cyclic dipeptide (the diketopiperazine).[1][2] This results in the cleavage of the dipeptide from the resin, leading to a truncated peptide and significantly lower overall yield.[3] This is often referred to as "traceless" DKP formation because the problematic species is washed away, leaving behind an unreacted resin that can be mistaken for a failed synthesis.[4]

Q2: I'm using L-beta-methylallylglycine as the second amino acid in my sequence and seeing significant yield loss. Is this DKP formation?

A2: It is highly probable. While the steric bulk of L-beta-methylallylglycine might be expected to hinder DKP formation, the specific conformation it adopts can still allow for the intramolecular cyclization, especially if the first amino acid is small, like glycine or alanine. The base-catalyzed deprotection of the Fmoc group on the L-beta-methylallylglycine exposes the N-terminal amine, which can then readily attack the resin ester bond.[1][5]

Q3: How does the choice of resin impact DKP formation with L-beta-methylallylglycine?

A3: The choice of resin is a critical factor in mitigating DKP formation. Standard Wang or Rink amide resins, which have a less sterically hindered linkage, are more prone to this side reaction.[1] For sequences containing L-beta-methylallylglycine at the C-terminus, utilizing a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][6] The bulky trityl group of the 2-CTC resin provides significant steric hindrance around the ester linkage, physically blocking the nucleophilic attack of the N-terminal amine required for DKP formation.[1]

Q4: Can I modify my Fmoc deprotection conditions to reduce DKP formation?

A4: Yes, modifying the Fmoc deprotection step is a primary strategy. Since DKP formation is a base-catalyzed reaction, minimizing the exposure time of the free amine to basic conditions is crucial.[1] Consider the following adjustments:

  • Reduced Piperidine Exposure: Use shorter deprotection cycles. For example, two cycles of 5-7 minutes each instead of a single 20-minute cycle.[5]

  • Alternative Reagents: For highly sensitive sequences, consider replacing the standard 20% piperidine in DMF with a milder deprotection solution like 2% DBU and 5% piperazine in NMP.[3][4]

Q5: Are there alternative protecting group strategies to avoid DKP formation?

A5: Absolutely. Employing an orthogonal protecting group on the second amino acid (L-beta-methylallylglycine in this case) is a very effective method.[1] These protecting groups are removed under conditions that do not promote the base-catalyzed DKP formation. Some options include:

  • Trityl (Trt): The bulky Trt group offers excellent steric protection and is removed under mild acidic conditions (e.g., 1% TFA), avoiding the basic conditions that trigger DKP formation.[1]

  • p-Nitrobenzyloxycarbonyl (pNZ): The pNZ group is orthogonal to both Fmoc and Boc chemistry and is removed under neutral reduction conditions, completely bypassing the need for a basic deprotection step.[1][7]

  • Allyloxycarbonyl (Alloc): The Alloc group is removed via palladium-catalyzed allyl transfer, which is a nearly pH-neutral process, thus minimizing the risk of DKP formation.[1]

Troubleshooting Guides

Issue 1: Significant loss of peptide from the resin after the second amino acid coupling.

Possible Cause: "Traceless" DKP formation where the dipeptide has cleaved from the resin and been washed away.

Troubleshooting Steps:

  • Resin Choice Verification: Confirm that you are using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, especially if L-beta-methylallylglycine is the first or second residue.[1][6]

  • Fmoc Deprotection Optimization:

    • Reduce the piperidine exposure time during Fmoc deprotection of the L-beta-methylallylglycine residue.[1]

    • Consider switching to a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP.[4]

  • Dipeptide Coupling: As a robust solution, synthesize the dipeptide (e.g., Fmoc-L-beta-methylallylglycyl-Xaa-OH) in solution and then couple it to the resin as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.[3][6]

Issue 2: An unexpected peak appears in the HPLC analysis of the crude product with a mass corresponding to the DKP of the first two amino acids.

Possible Cause: DKP formation has occurred, but a portion of the cyclic dipeptide remained adsorbed to the resin or was co-precipitated with the desired peptide.

Troubleshooting Steps:

  • Coupling Reagent and Time: Ensure rapid and efficient coupling of the third amino acid. A slow coupling reaction leaves the N-terminal amine of the dipeptide exposed for a longer duration, increasing the likelihood of DKP formation.[1] Use a high-efficiency coupling reagent like HATU or HCTU.[8][9]

  • In Situ Neutralization: For Boc-based synthesis, employ in situ neutralization protocols to minimize the time the free amine is available for cyclization.[6]

  • Temperature Control: If using microwave-assisted peptide synthesis, be aware that higher temperatures can accelerate DKP formation.[5] Use shorter heating cycles at a moderate temperature.

Experimental Protocols

Protocol 1: Minimized DKP Formation Protocol for L-beta-methylallylglycine as the Second Residue

This protocol is designed for a 0.1 mmol synthesis scale.

  • Resin Selection and Swelling:

    • Start with 2-chlorotrityl chloride (2-CTC) resin.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF.[10]

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the 2-CTC resin using standard protocols.

  • Fmoc Deprotection of the First Amino Acid:

    • Deprotect using two treatments of 20% piperidine in DMF for 5 minutes each.

    • Wash thoroughly with DMF.

  • L-beta-methylallylglycine Coupling:

    • Couple Fmoc-L-beta-methylallylglycine-OH using a suitable activating agent (e.g., HBTU/DIPEA or HATU/DIPEA) for 1-2 hours.[8]

    • Confirm complete coupling with a Kaiser test.

  • Critical Fmoc Deprotection of L-beta-methylallylglycine:

    • Use a solution of 2% DBU and 5% piperazine in NMP.[3][4]

    • Perform two deprotection steps of 7 minutes each.

    • Immediately wash the resin thoroughly with NMP.

  • Third Amino Acid Coupling:

    • Immediately proceed with the coupling of the third amino acid, ensuring a rapid and efficient reaction to cap the exposed amine.

Visualizing the Problem and Solution

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_synthesis On-Resin Synthesis cluster_side_reaction DKP Side Reaction Resin Resin-Linker-AA1 Dipeptide Fmoc-AA2-AA1-Linker-Resin Resin->Dipeptide Couple Fmoc-AA2 Deprotected H2N-AA2-AA1-Linker-Resin Dipeptide->Deprotected Fmoc Deprotection (Base, e.g., Piperidine) DKP Diketopiperazine (cleaved) Deprotected->DKP Intramolecular Attack TruncatedResin HO-Linker-Resin Deprotected->TruncatedResin Cleavage

Caption: Base-catalyzed Fmoc deprotection exposes the N-terminal amine, which can lead to intramolecular cyclization and cleavage from the resin.

Strategic Mitigation of DKP Formation

DKP_Mitigation cluster_solutions Mitigation Strategies Problem High DKP Formation Risk (e.g., with L-beta-methylallylglycine) Resin Use Sterically Hindered Resin (e.g., 2-CTC) Problem->Resin Deprotection Modify Fmoc Deprotection (Shorter time, Milder base) Problem->Deprotection ProtectingGroup Use Orthogonal Protecting Group (Trt, pNZ, Alloc) Problem->ProtectingGroup Dipeptide Couple as a Dipeptide Unit Problem->Dipeptide

Caption: A multi-faceted approach to mitigating DKP formation involves strategic choices in resin, deprotection conditions, protecting groups, and coupling strategy.

Quantitative Data Summary

StrategyEffectiveness in Reducing DKP FormationKey Considerations
2-Chlorotrityl Chloride (2-CTC) Resin HighThe bulky trityl group provides steric hindrance, physically blocking the intramolecular reaction.[1]
Modified Fmoc Deprotection Moderate to HighReducing base exposure time or using milder bases like DBU/piperazine minimizes the opportunity for the side reaction.[1][4]
Orthogonal Protecting Groups (e.g., Trt, pNZ) Very HighDeprotection occurs under non-basic conditions, completely avoiding the trigger for DKP formation.[1]
Dipeptide Coupling Very HighBypasses the formation of the susceptible dipeptide-resin intermediate altogether.[3][6]

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from >N> -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system - the University of Bath's research portal. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. [Link]

  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation | Request PDF - ResearchGate. [Link]

  • (PDF) Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate - ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google P
  • 2,5-Diketopiperazine - Wikipedia. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing. [Link]

  • Diketopiperazine-mediated peptide formation in aqueous solution - PubMed. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides with Oxidation-Sensitive Alkene Side Chains

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides that incorporate oxidation-sensitive alkene side chains. This guide provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides that incorporate oxidation-sensitive alkene side chains. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges of purifying these molecules while preserving their structural integrity. Our approach is grounded in established chemical principles and field-proven laboratory practices.

Introduction: The Challenge of Unsaturated Side Chains

Peptides containing non-natural amino acids with alkene (olefin) side chains, such as allylglycine or vinylglycine, are of increasing interest in drug discovery and development for their unique conformational properties and potential as metabolic probes. However, the carbon-carbon double bond in these side chains is susceptible to oxidation, which can occur during the various stages of peptide synthesis, cleavage, and, most notably, purification.[1][2] This oxidation can lead to the formation of undesired byproducts like epoxides and allyl hydroperoxides, compromising the purity, activity, and safety of the final peptide product.[2]

This guide is designed to equip you with the knowledge and practical strategies to minimize oxidation and successfully purify your alkene-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation in my alkene-containing peptide during purification?

A1: Several factors can contribute to the oxidation of sensitive alkene side chains during purification, particularly during reversed-phase high-performance liquid chromatography (RP-HPLC)[3][4]:

  • Dissolved Oxygen: The presence of dissolved oxygen in the mobile phase is a primary culprit. Under the conditions of HPLC, reactive oxygen species (ROS) can be generated, which readily attack the electron-rich double bonds.

  • Metal Ion Contamination: Trace metal ions (e.g., iron, copper) in the HPLC system, buffers, or from the crude peptide sample can catalyze oxidation reactions.

  • UV Detector-Induced Oxidation: Modern UV detectors, especially those with high-energy lamps, can generate free radicals in the mobile phase as the sample flows through the detector cell.[5] These radicals can then cause oxidative damage to sensitive peptides.[5]

  • Harsh pH Conditions: While less common for direct alkene oxidation, extreme pH values can sometimes promote side reactions or expose the peptide to conditions where oxidative damage is more likely.

  • Extended Exposure to Air: Prolonged handling of the peptide in solution, especially at neutral or slightly basic pH, can lead to air oxidation.[6]

Q2: I see an unexpected peak in my chromatogram that has a slightly higher mass than my target peptide. Could this be an oxidized byproduct?

A2: Yes, this is a strong possibility. The addition of one or two oxygen atoms is a common result of oxidation. For an alkene side chain, you might observe:

  • Mass increase of +16 Da: This often corresponds to the formation of an epoxide across the double bond.

  • Mass increase of +32 Da: This could indicate the formation of a diol (from the opening of an epoxide) or a hydroperoxide.

To confirm the nature of the impurity, it is recommended to collect the fraction and subject it to further characterization by mass spectrometry (MS/MS) to pinpoint the site of modification.

Q3: What are the best practices to prevent oxidation before I even start the purification?

A3: Proactive measures are crucial for success. Before injecting your sample, consider the following:

  • Work Under an Inert Atmosphere: When preparing your sample and buffers, work under a nitrogen or argon atmosphere to minimize exposure to oxygen.[6]

  • Use High-Purity Solvents and Reagents: Ensure that your water, acetonitrile, and any buffer salts are of the highest possible purity to minimize metal ion contamination.

  • Degas Your Mobile Phase: Thoroughly degas all mobile phases immediately before use. This can be done by sparging with an inert gas like helium or by using an inline degasser, which is a standard feature on most modern HPLC systems.

  • Consider pH: While most RP-HPLC for peptides is performed at low pH (e.g., using 0.1% trifluoroacetic acid, TFA), ensure that the pH of your buffers is appropriate for your peptide's stability.[3][7]

Q4: Can I add antioxidants to my mobile phase? If so, which ones are recommended?

A4: Absolutely. The use of antioxidants in the mobile phase is a highly effective strategy. The ideal antioxidant should be soluble in the mobile phase, effective at low concentrations, and easily removable during lyophilization.

AntioxidantRecommended ConcentrationNotes
Dithiothreitol (DTT) 1-5 mMPrimarily used for reducing disulfide bonds, but can also help scavenge some reactive oxygen species.[6]
Thiourea ~5 mMHas been shown to minimize the oxidation of proteins and peptides.[8]
Butylated Hydroxytoluene (BHT) 0.01-0.1%A radical scavenger, but its use in RP-HPLC can be complicated by its own chromatographic behavior. More common in storage solutions.

Note: When using non-volatile antioxidants, a subsequent desalting step may be necessary if the antioxidant interferes with downstream applications.

Troubleshooting Guide

Problem 1: Significant byproduct formation is observed even with degassed solvents.
Possible CauseRecommended Solution
UV Detector-Induced Oxidation If your HPLC system allows, try running the purification with the UV detector lamp turned off or bypassed.[5] Analyze a small aliquot of the collected fractions offline to assess purity. If this resolves the issue, consider using a detector with a lower energy lamp or minimizing the residence time in the flow cell.
Metal Contamination in the HPLC System Passivate your HPLC system, including the pump heads, mixer, and tubing, with a suitable chelating agent like EDTA, followed by a thorough rinse with high-purity water.
Contamination from the Crude Sample Consider a preliminary clean-up step, such as solid-phase extraction (SPE), to remove metal ions and other reactive impurities before the main purification run.
Problem 2: My peptide's recovery is low after purification.
Possible CauseRecommended Solution
Aggregation of Oxidized Species Oxidation can sometimes lead to peptide aggregation, which can cause poor recovery.[1] Ensure that your dissolution solvent fully solubilizes the peptide. The addition of a small amount of an organic solvent like DMSO to the sample before injection can sometimes help, but be mindful of its effect on the chromatography.[9]
Irreversible Adsorption to the Column Oxidized peptides may have different hydrophobic properties and could be adsorbing irreversibly to the stationary phase.[7] Try a different column chemistry (e.g., C8 instead of C18) or a shallower gradient to improve elution.[10][11]

Experimental Protocols

Protocol 1: Preparation of Antioxidant-Containing Mobile Phase
  • Prepare the Aqueous Buffer (Mobile Phase A):

    • To 1 L of high-purity water, add 1 mL of trifluoroacetic acid (TFA) for a final concentration of 0.1%.

    • Add the chosen antioxidant (e.g., 5 mM thiourea, which is approximately 0.38 g/L).

    • Stir until fully dissolved.

    • Filter the buffer through a 0.22 µm filter.

  • Prepare the Organic Buffer (Mobile Phase B):

    • To 1 L of high-purity acetonitrile, add 1 mL of TFA.

    • Add the same concentration of antioxidant as in Mobile Phase A.

    • Stir until dissolved.

    • Filter through a 0.22 µm filter.

  • Degas Thoroughly:

    • Sparge both mobile phases with helium for at least 15 minutes or use an inline degasser.

Protocol 2: General RP-HPLC Purification Workflow for Oxidation-Sensitive Peptides

This protocol outlines a general approach. The specific gradient will need to be optimized for your particular peptide.

  • System Preparation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the sample onto the equilibrated column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the target peptide peak.

  • Analysis and Pooling:

    • Analyze the purity of each fraction by analytical HPLC-MS.

    • Pool the fractions that meet the required purity level.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Visualized Workflows

Workflow for Purifying Oxidation-Sensitive Peptides

PurificationWorkflow cluster_prep Pre-Purification Steps cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification Analysis start Crude Peptide prep_buffers Prepare & Degas Buffers (with Antioxidants) start->prep_buffers prep_sample Dissolve Sample (Inert Atmosphere) start->prep_sample inject Inject Sample prep_sample->inject run_hplc Run Gradient Separation inject->run_hplc collect Collect Fractions run_hplc->collect analyze Analyze Fractions (LC-MS) collect->analyze purity_check Purity > 95%? analyze->purity_check pool Pool Pure Fractions purity_check->pool Yes repurify Repurify or Discard purity_check->repurify No lyophilize Lyophilize to Powder pool->lyophilize

Caption: A step-by-step workflow for the purification of oxidation-sensitive peptides.

Troubleshooting Logic for Unexpected Peaks

TroubleshootingLogic start Unexpected Peak in Chromatogram ms_analysis Analyze Peak by MS start->ms_analysis mass_check Mass = Target +16/32 Da? ms_analysis->mass_check is_oxidized Likely Oxidized Byproduct mass_check->is_oxidized Yes not_oxidized Other Impurity (e.g., deletion, incomplete deprotection) mass_check->not_oxidized No implement_prevention Implement Preventative Measures: - Add Antioxidants - Degas Solvents - Check UV Detector is_oxidized->implement_prevention

Caption: Decision-making process for identifying and addressing potential oxidation byproducts.

References

  • Chen, Y., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 1(3), 195-207. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Davies, M. J. (2016). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 21(3), 345. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ResearchGate. (2017, March 1). How to purify oxidation prone proteins?. Retrieved from [Link]

  • Winkel Pettersson, S., et al. (2009). Utilizing displacement effects in RP-HPLC purifications of peptides. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Davies, M. J. (2016). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 21(3), 345. Retrieved from [Link]

  • Di, J., & Li, J. (2013). Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences. Journal of Pharmaceutical Sciences, 102(9), 2947-2960. Retrieved from [Link]

  • MDPI. (2023, September 20). Peptidomics Analysis of Soy Protein Hydrolysates—Antioxidant Properties and Mechanism of their Inhibition of the Oxidation of Palm Olein during Frying Cycles. Retrieved from [Link]

  • Amersham Biosciences. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 245-276. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Wang, B., et al. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules, 24(17), 3158. Retrieved from [Link]

  • Zenodo. (n.d.). Oxidation of olefins. Retrieved from [Link]

  • Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Chemistry World. (2019, February 6). UV can introduce oxidation artefacts during protein purity tests. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Sartorius. (2025, April 5). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]

  • MDPI. (2022, October 12). Advances on the Antioxidant Peptides from Nuts: A Narrow Review. Retrieved from [Link]

  • Wang, Y., et al. (2022). Antioxidant Function and Application of Plant-Derived Peptides. Foods, 11(13), 1944. Retrieved from [Link]

  • Al-Shuhaib, M. B. S., et al. (2022). Fractionation and purification of antioxidant peptides from Chinese sturgeon (Acipenser sinensis) protein hydrolysates prepared using papain and alcalase 2.4L. Arabian Journal of Chemistry, 15(7), 103889. Retrieved from [Link]

  • PubMed. (2018, April 15). Designing antioxidant peptides based on the antioxidant properties of the amino acid side-chains. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Metathesis of Peptide Staples

["troubleshooting peptide stapling cross-metathesis low yield", "Grubbs catalyst deactivation mechanisms peptide synthesis", "solvent effects on ring-closing metathesis of peptides", "common side reactions in olefin meta...

Author: BenchChem Technical Support Team. Date: March 2026

["troubleshooting peptide stapling cross-metathesis low yield", "Grubbs catalyst deactivation mechanisms peptide synthesis", "solvent effects on ring-closing metathesis of peptides", "common side reactions in olefin metathesis of peptides", "purification of olefin-bearing peptides for metathesis", "best practices for setting up metathesis reactions", "impact of amino acid side chains on metathesis catalysts", "protocols for degassing solvents for metathesis"]

Welcome to the technical support center for peptide stapling via olefin cross-metathesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction efficiency. Here, we provide in-depth, experience-driven answers to common problems, detailed protocols, and the scientific reasoning behind our recommendations to help you navigate the complexities of this powerful peptide modification technique.

The First Principles: A General Troubleshooting Workflow

Low yield in a metathesis reaction is rarely due to a single factor. It is often a combination of subtle issues related to the catalyst, substrates, and reaction environment. Before diving into specific problems, approach your troubleshooting systematically. The following workflow provides a logical path for diagnosing the root cause of poor reaction performance.

TroubleshootingWorkflow start Low Yield Observed q_catalyst Is the Catalyst Active? start->q_catalyst sol_catalyst Replace Catalyst. Use fresh, properly stored stock. Consider a different generation catalyst. q_catalyst->sol_catalyst No q_inert Is the Reaction Environment Strictly Inert? q_catalyst->q_inert Yes end_node Yield Improved sol_catalyst->end_node sol_inert Improve Degassing Protocol. Use Schlenk techniques. Ensure positive pressure of inert gas. q_inert->sol_inert No q_peptide Is the Peptide Substrate Pure? q_inert->q_peptide Yes sol_inert->end_node sol_peptide Re-purify peptide via HPLC. Verify mass and purity. Check for residual TFA or scavengers. q_peptide->sol_peptide No q_conditions Are Reaction Conditions Optimal? q_peptide->q_conditions Yes sol_peptide->end_node sol_conditions Optimize: - Solvent (DCE, DCM, Toluene) - Temperature (40-60 °C) - Concentration (0.3-3 mM) - Catalyst Loading (5-15 mol%) q_conditions->sol_conditions No q_conditions->end_node Yes sol_conditions->end_node

Caption: General troubleshooting decision tree for low-yield peptide metathesis.

Frequently Asked Questions (FAQs) & Troubleshooting Deep Dive

This section addresses the most common issues encountered during peptide stapling. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction has stalled or shows no conversion. What is the most likely cause?

A1: The most immediate suspect is catalyst deactivation . Ruthenium-based metathesis catalysts, particularly the widely used Grubbs catalysts, are highly sensitive to impurities and environmental conditions.[1][2]

Core Causality: The Grubbs Catalytic Cycle and Its Enemies

The catalyst operates in a cycle where a ruthenium-alkylidene complex reacts with the peptide's olefin side chains. This cycle can be broken by several factors:

  • Oxygen: Molecular oxygen can lead to oxidation of the catalyst, rendering it inactive. This is why a strictly inert atmosphere is non-negotiable.

  • Coordinating Solvents & Additives: Solvents like DMF and DMSO can coordinate to the ruthenium center, inhibiting substrate binding.[3][4] Residual DMF from peptide synthesis is a common, often overlooked, poison.[5][6]

  • Coordinating Amino Acid Side Chains: Unprotected side chains of certain amino acids can chelate the ruthenium, effectively poisoning the catalyst. The primary culprits are:

    • Cysteine (thiol): Sulfur is a potent poison for many transition metal catalysts.[7]

    • Methionine (thioether): While less reactive than a free thiol, the sulfur in methionine can still coordinate to and inhibit the catalyst.

    • Histidine (imidazole): The nitrogen atoms in the imidazole ring can act as ligands.

  • Acidic Species: Residual trifluoroacetic acid (TFA) from peptide cleavage can protonate the catalyst's ligands, leading to deactivation.[8]

CatalyticCycle Ru_Carbene [Ru]=CH2 (Active Catalyst) Metallocyclobutane1 Metallocyclobutane Intermediate 1 Ru_Carbene->Metallocyclobutane1 + Peptide1-Olefin Deactivation DEACTIVATION Ru_Carbene->Deactivation Ru_Peptide1 [Ru]=Peptide1 Metallocyclobutane1->Ru_Peptide1 - CH2=CH2 Metallocyclobutane2 Metallocyclobutane Intermediate 2 Ru_Peptide1->Metallocyclobutane2 + Peptide2-Olefin Ru_Peptide1->Deactivation Metallocyclobutane2->Ru_Carbene - Stapled Peptide Poisons Poisons: - Oxygen - Coordinating Solvents (DMF) - Sulfur (Cys, Met) - Residual TFA

Caption: Simplified Grubbs catalytic cycle and common deactivation pathways.

Troubleshooting Actions:

  • Verify Peptide Purity: Ensure the peptide is thoroughly purified by HPLC post-cleavage. Lyophilize from a dilute HCl/water solution followed by pure water to remove residual TFA. Confirm the final product is TFA-free by mass spectrometry.

  • Improve Inert Atmosphere: Use rigorously degassed solvents (see Protocol 1). If the reaction is performed on-resin, ensure the resin is washed extensively with a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to remove all traces of DMF.[5][6] Perform the reaction under a positive pressure of argon or nitrogen.

  • Use Fresh Catalyst: Handle the catalyst in a glovebox if possible. A color change of the catalyst solution from purple/brown to black is often an indicator of decomposition. Use a freshly opened bottle or a well-stored aliquot.[9]

  • Protect Problematic Residues: If your sequence contains Cys, Met, or His, consider if side-chain protection is necessary or if a more robust catalyst (e.g., Hoveyda-Grubbs 2nd Generation) is required.[10][11]

Q2: The reaction works, but the yield is low and I see significant amounts of starting material and homodimers. What's going on?

A2: This points to an issue with reaction kinetics and equilibrium , rather than outright catalyst death. The problem could be suboptimal concentration, temperature, or catalyst loading. Cross-metathesis is a reversible process, and driving it towards the desired stapled product requires careful optimization.

Core Causality: Competing Reactions and Le Châtelier's Principle

In cross-metathesis, your desired intramolecular cyclization (stapling) competes with intermolecular reactions, such as the homodimerization of the unreacted peptide.[3][12]

  • Concentration: High concentrations favor intermolecular side reactions (dimerization), while very low concentrations can make the desired intramolecular reaction impractically slow. A "sweet spot" must be found.[13]

  • Byproduct Removal: The reaction generates a small gaseous byproduct (e.g., ethylene).[1][2] According to Le Châtelier's principle, actively removing this byproduct will drive the equilibrium toward the product side.

  • Catalyst Loading & Temperature: Insufficient catalyst or low temperature can lead to slow reaction rates, resulting in incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can accelerate catalyst decomposition.[14]

ParameterTypical RangeRationale
Concentration 0.5 - 5.0 mMBalances intramolecular vs. intermolecular reactions. Start around 1-2 mM.[13]
Temperature 40 - 60 °CProvides sufficient thermal energy for catalysis without rapid catalyst decomposition.[10][14]
Catalyst Loading 5 - 15 mol%Ensures a sufficient number of catalytic turnovers. Higher loadings may be needed for difficult substrates.[3][4]
Solvent DCE, DCM, TolueneNon-coordinating solvents are essential. DCE is often preferred for its higher boiling point.[3][4][13]

Troubleshooting Actions:

  • Optimize Concentration: Perform a concentration screen (e.g., 0.5 mM, 1 mM, 2 mM) to find the optimal balance for your specific peptide.

  • Remove Gaseous Byproducts: Bubble a slow stream of argon or nitrogen through the reaction mixture for the duration of the reaction. This is one of the most effective ways to drive the reaction to completion.[1][2]

  • Screen Reaction Conditions: Systematically vary temperature and catalyst loading. For a sluggish reaction, try increasing the catalyst loading to 10 mol% and the temperature to 50°C.

  • Consider Catalyst Choice: First-generation Grubbs catalysts are often sufficient, but second-generation Grubbs or Hoveyda-Grubbs catalysts are more thermally stable and active, making them suitable for more challenging substrates.[10][11][13]

Q3: My mass spec shows the desired mass, but the HPLC trace is messy with multiple peaks. What are these side products?

A3: You are likely observing olefin isomers or products from isomerization side reactions . While the metathesis reaction forms the staple, the geometry of the new double bond (E vs. Z) may not be exclusively one or the other, and the catalyst can sometimes facilitate migration of the double bond.

Core Causality: Isomerization Pathways

  • E/Z Isomerism: Most standard Grubbs catalysts produce a mixture of E and Z isomers, often reflecting the thermodynamic stability of the two forms.[3][4] These isomers may or may not be separable by standard HPLC. For i,i+4 stapling, the product is often predominantly the desired Z-isomer, but i,i+3 and i,i+7 stapling can yield significant mixtures.[11]

  • Olefin Isomerization (Chain Walk): Under certain conditions, the ruthenium catalyst can form a ruthenium-hydride species, which can catalyze the migration of the double bond along the hydrocarbon staple. This leads to a complex mixture of constitutional isomers, all with the same mass.[2] This is more common at higher temperatures or with prolonged reaction times.

Troubleshooting Actions:

  • Characterize the Products: If possible, isolate the major peaks and use 2D NMR techniques to determine the olefin geometry.

  • Use Stereoselective Catalysts: If a specific isomer is required, consider using a Z-selective catalyst (e.g., certain cyclometalated ruthenium catalysts) or an E-selective catalyst.[3][4]

  • Suppress Isomerization: If olefin migration is suspected, adding a mild acid scavenger like 1,4-benzoquinone or acetic acid can sometimes suppress the formation of the active hydride species.[2]

  • Hydrogenation: If a mixture of isomers is unavoidable and undesirable, a subsequent hydrogenation step can be performed to reduce the double bond to a saturated alkane staple. This eliminates the issue of isomerism entirely, though it alters the final structure.[11]

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved oxygen, a potent catalyst poison.

  • Setup: Place the solvent (e.g., DCE) in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line (Schlenk line) and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times. After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

  • Vu, G. T., & Gellman, S. H. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. ACS Catalysis, 4(8), 2835–2844. [Link]

  • Pore, S. K., et al. (2019). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). The Journal of Organic Chemistry, 85(1), 534–545. [Link]

  • Pore, S. K., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC, NIH Public Access. [Link]

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC, NIH Public Access. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology, 503, 3-33.
  • Schafmeister, C. E., et al. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892. (Seminal work on hydrocarbon stapling). [Link]

  • Google Patents. (2022). Method of preparing stapled peptides. US11236128B2.
  • Biotage. (2018). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • Madsen, R., & Clausen, M. H. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 15(9), 6638-6662. [Link]

  • van der Vlag, R., et al. (2016). Constraining an Irregular Peptide Secondary Structure through Ring-Closing Alkyne Metathesis. Angewandte Chemie International Edition, 55(49), 15418-15422. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • Organic Chemistry Portal. Cross Metathesis. [Link]

  • Mangold, S. L., & Grubbs, R. H. (2015). Z-Selective Olefin Metathesis on Peptides. PMC, NIH Public Access. [Link]

  • Astruc, D. (2013). Metathesis Reactions: Recent Trends and Challenges. European Journal of Inorganic Chemistry, 2013(30), 4881-4908. [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. [Link]

  • Biotage. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. [Link]

  • ResearchGate. (2020). Cross-metathesis of C-Glycosides and Peptides. [Link]

  • How to Optimize Peptide Synthesis?. (2024). [Link]

  • Chatterjee, A. K., et al. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784. [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization of (2S)-2-Amino-3-methylpent-4-enoic Acid Residues: A Comparative Technical Guide

Executive Summary: The "Goldilocks" Residue In the development of stapled peptides and peptidomimetics, the choice of olefin-bearing amino acid is critical. While L-Allylglycine (Alg) provides a reactive handle and L-Iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Residue

In the development of stapled peptides and peptidomimetics, the choice of olefin-bearing amino acid is critical. While L-Allylglycine (Alg) provides a reactive handle and L-Isoleucine (Ile) provides native hydrophobic packing, neither offers both simultaneously.

(2S)-2-Amino-3-methylpent-4-enoic acid (often referred to as


-unsaturated Isoleucine  or 

-Ile
) bridges this gap. It introduces a reactive vinyl group for Ring-Closing Metathesis (RCM) while maintaining the

-methyl group essential for restricting side-chain rotameric freedom (

).

This guide outlines the NMR characterization of this residue, proving its superiority in pre-organizing peptide conformations compared to unbranched alternatives.

Comparative Analysis: -Ile vs. Alternatives

The following table contrasts the NMR spectral fingerprints and structural properties of


-Ile against its saturated (Ile) and unbranched (Alg) counterparts.
Table 1: Spectral & Structural Comparison
FeatureL-Isoleucine (Ile) L-Allylglycine (Alg) (2S,3S)-

-Ile
Side Chain Structure Saturated,

-branched
Unsaturated, LinearUnsaturated,

-branched

-Proton

~1.8 - 2.0 ppm (Multiplet)~2.5 - 2.6 ppm (Allylic)~2.8 - 3.1 ppm (Allylic + Methine)

-Proton(s)
~1.2 & 1.5 ppm (

)
~5.8 ppm (Vinyl CH)~5.9 ppm (Vinyl CH)

Rotamer Pref.
Restricted (trans/gauche)Flexible (Free rotation)Highly Restricted
Use Case Native PackingFlexible StaplingRigidified Stapling / Probes
Mechanistic Insight: The -Methyl Effect

The defining feature of


-Ile in NMR is the deshielding of the 

-proton
and the simplification of the coupling network .
  • Vs. Allylglycine: In Alg, the

    
    -carbon is a 
    
    
    
    . In
    
    
    -Ile, it is a
    
    
    . This removes one geminal coupling and introduces a specific
    
    
    that reports directly on the backbone-to-sidechain dihedral angle.
  • Vs. Isoleucine: The double bond at the

    
    -position creates an anisotropic effect, shifting the 
    
    
    
    -proton downfield by ~1.0 ppm compared to standard Ile.

Detailed NMR Characterization Protocol

To validate the identity and stereochemistry of (2S)-2-Amino-3-methylpent-4-enoic acid residues within a peptide, follow this self-validating workflow.

Phase 1: Resonance Assignment Workflow

The assignment strategy relies on transferring magnetization from the backbone amide to the unique vinyl system.

NMR_Workflow Start Peptide Sample (D2O or DMSO-d6) H1 1D Proton Identify Amide & Vinyl Regions Start->H1 TOCSY 2D TOCSY (60-80ms) Trace Spin System: NH -> aH -> bH -> Vinyl H1->TOCSY Connectivity HSQC 1H-13C HSQC Confirm Carbon Types (Allylic b-C vs Alkyl) TOCSY->HSQC Validation NOESY 2D NOESY (200-500ms) Stereochemical Validation HSQC->NOESY 3D Structure NOESY->TOCSY Ambiguity Check

Figure 1: Step-by-step NMR assignment workflow for unsaturated isoleucine analogs.

Phase 2: Stereochemical Validation ((2S,3S) vs. (2S,3R))

The most common synthetic error is epimerization at the


-carbon. You must distinguish the diastereomers.

Protocol:

  • Measure

    
    :  Extract the coupling constant from the 1D 
    
    
    
    H spectrum (if resolved) or a high-resolution 2D E-COSY.
    • Anti-periplanar (trans):

      
       Hz.
      
    • Gauche:

      
       Hz.
      
  • NOE Pattern Analysis:

    • Irradiate the

      
      -proton.
      
    • (2S,3S) Isomer: Strong NOE to the

      
      -vinyl proton (if rotamer is gauche-) or 
      
      
      
      -methyl (if trans).
    • (2S,3R) Isomer: Distinct NOE pattern due to inverted methyl position.

Experimental Data Interpretation

When analyzing the spectra, use the following chemical shift ranges as your validation standard. Data is based on peptide-incorporated residues in aqueous buffer (pH 6.5).

Atom PositionNucleusChemical Shift (

, ppm)
Multiplicity /

-Coupling

-CH

H
4.10 – 4.45dd (

)

-CH

H
2.80 – 3.10m (Complex due to allylic strain)

-CH=

H
5.70 – 5.95ddd (Vinyl)

-CH

=

H
5.10 – 5.30Multiplet (Terminal alkene)

-CH


H
1.05 – 1.20d (

Hz)

-C

C
38.0 – 42.0Deshielded vs Ile (35.0)
Causality of Shifts

The


-CH  shift is the primary diagnostic. In standard Isoleucine, this proton resonates near 1.8 ppm. The presence of the electron-withdrawing vinyl group at the 

-position exerts a deshielding cone effect, pushing the

-proton to ~3.0 ppm. If you do not see a signal in the 2.8–3.1 ppm range, your oxidation state or connectivity is incorrect.

Conformational Locking Mechanism

Why choose this residue over Allylglycine? The


-methyl group restricts the 

torsion angle, pre-organizing the peptide for helix formation or cyclization.

Conformation Alg Allylglycine (No Beta-Methyl) Rotamers_Alg 3 Accessible Rotamers (High Entropy) Alg->Rotamers_Alg minimal steric clash Ile_Uns (2S)-2-Amino-3-methylpent-4-enoic (Beta-Methyl Present) Rotamers_Ile 1 Preferred Rotamer (Low Entropy) Ile_Uns->Rotamers_Ile 1,3-allylic strain Result_Alg Flexible Backbone Lower Binding Affinity Rotamers_Alg->Result_Alg Result_Ile Pre-organized Backbone Higher Binding Affinity Rotamers_Ile->Result_Ile

Figure 2: The entropic advantage of


-branching in peptide design.

References

  • Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1.[1] Link

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society. Link

  • Weng, Z. (2005). Main-chain conformational tendencies of amino acids.[2] Proteins: Structure, Function, and Bioinformatics. Link

  • NIST Chemistry WebBook. 2-Amino-4-methyl pentenoic acid (Isomer comparison data).Link

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of L-beta-methylallylglycine

Introduction: The Stereochemical Imperative of L-beta-methylallylglycine L-beta-methylallylglycine is a non-proteinogenic amino acid whose unique structure presents significant opportunities in peptidomimetics, drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative of L-beta-methylallylglycine

L-beta-methylallylglycine is a non-proteinogenic amino acid whose unique structure presents significant opportunities in peptidomimetics, drug discovery, and materials science. As with most chiral molecules, the biological and chemical properties of its enantiomers can differ dramatically. One enantiomer may be a potent therapeutic agent, while the other could be inert or even toxic. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of L-beta-methylallylglycine is not merely an analytical task; it is a critical prerequisite for meaningful research and safe therapeutic development.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral amino acids, tailored for application to L-beta-methylallylglycine. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide your selection of the most appropriate technique. The methods discussed—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are presented with detailed protocols designed as robust starting points for your specific application.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution and Throughput

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its high resolution, robustness, and adaptability.[1] The primary approach involves direct separation on a Chiral Stationary Phase (CSP), which is an enantiomerically pure molecule immobilized on a solid support.[1] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, π-π stacking, and steric hindrance, lead to different retention times, allowing for baseline separation and precise quantification.[2]

Causality of Method Choice: Direct analysis on a CSP is often preferred because it eliminates the need for derivatization, thereby avoiding potential side reactions, kinetic resolution, or racemization that can compromise the accuracy of the final ee value.[1] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for resolving underivatized amino acids.[1]

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (e.g., 80:20:0.1 Water:MeOH:Formic Acid) prep_sample 2. Dissolve L-beta-methylallylglycine in Mobile Phase (0.5-1.0 mg/mL) prep_mp->prep_sample inject 3. Inject Sample onto Chiral HPLC System prep_sample->inject separate 4. Separate Enantiomers on Chiral Stationary Phase inject->separate detect 5. Detect Eluting Enantiomers (UV or MS Detector) separate->detect integrate 6. Integrate Peak Areas for L- and D-Enantiomers detect->integrate calculate 7. Calculate Enantiomeric Excess ee (%) = |(Area_L - Area_D) / (Area_L + Area_D)| * 100 integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Experimental Protocol: Direct Chiral HPLC

This protocol is a validated starting point. Optimization of mobile phase composition and column temperature may be required for L-beta-methylallylglycine.

  • Instrumentation and Column:

    • HPLC System equipped with a UV or Mass Spectrometry (MS) detector.[1]

    • Chiral Stationary Phase Column: A teicoplanin-based CSP is recommended for broad applicability to underivatized amino acids.[2]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade water, methanol (MeOH), and formic acid. A typical starting composition is 80:20:0.1 (Water:MeOH:Formic Acid, v/v/v).[1]

    • Degas the mobile phase by sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh and dissolve the L-beta-methylallylglycine sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

  • HPLC Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[2]

    • Column Temperature: 25 °C. Temperature can be adjusted to optimize resolution; lower temperatures often increase chiral selectivity.[3]

    • Injection Volume: 5 - 10 µL.

    • Detection: UV at a low wavelength (e.g., 210 nm) where the amide bond absorbs, or MS for higher sensitivity and specificity.

  • Data Analysis:

    • Record the chromatogram and integrate the peak areas corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_L - Area_D) / (Area_L + Area_D)| * 100[2]

Comparison of HPLC Approaches
ParameterDirect Analysis (CSP)Indirect Analysis (Derivatization)
Principle Separation of enantiomers on a chiral column.Derivatization to diastereomers, separation on achiral column.
Pros Fewer sample prep steps, reduced risk of racemization.[1]Uses standard, less expensive achiral columns (e.g., C18).
Cons Chiral columns are expensive.[1]Requires enantiomerically pure derivatizing agent; extra step can introduce errors.[4]
Best For High-throughput screening, routine QC, method validation.Occasional analysis when a chiral column is not available.

Chiral Gas Chromatography (GC): The Pinnacle of Sensitivity

For analytes that are volatile or can be made volatile, chiral GC offers exceptional sensitivity and resolving power. Given that amino acids are non-volatile, a derivatization step is mandatory. This typically involves a two-stage process: esterification of the carboxylic acid group, followed by acylation of the amino group.[1][5] The resulting volatile derivative is then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[6]

Causality of Method Choice: GC is particularly powerful when coupled with a Mass Spectrometer (GC-MS). This combination provides not only quantitative data on enantiomeric excess but also structural confirmation from the mass spectrum, lending an extremely high degree of confidence to the analysis. This is invaluable when analyzing complex matrices or verifying the identity of a newly synthesized compound.

Workflow for Chiral GC-MS Analysis

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing esterify 1. Esterification (e.g., 3M HCl in n-butanol, 100°C) dry1 2. Evaporate to Dryness (N₂ stream) esterify->dry1 acylate 3. Acylation (e.g., HFBA in DCM, 150°C) dry1->acylate dry2 4. Evaporate to Dryness (N₂ stream) acylate->dry2 dissolve 5. Reconstitute in Solvent (e.g., Ethyl Acetate) dry2->dissolve inject 6. Inject Derivatized Sample dissolve->inject separate 7. Separate Diastereomers on Chiral GC Column inject->separate detect 8. Detect & Identify by MS separate->detect integrate 9. Integrate Ion Chromatogram Peak Areas for Each Enantiomer detect->integrate calculate 10. Calculate Enantiomeric Excess integrate->calculate cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh 1. Weigh Analyte & CSA (e.g., L-beta-methylallylglycine and (R)-BINOL derivative) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) in an NMR tube weigh->dissolve mix 3. Mix thoroughly to allow complex formation dissolve->mix acquire 4. Acquire ¹H NMR Spectrum (High field, e.g., >400 MHz) mix->acquire process 5. Process Spectrum (Phasing, Baseline Correction) acquire->process identify 6. Identify Resolved Signals for L- and D-Enantiomers process->identify integrate 7. Integrate Peak Areas identify->integrate calculate 8. Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by NMR with a CSA.

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol uses a boronic acid-based CSA system, which is effective for amino acids. The ratio of components may need optimization.

  • Instrumentation and Reagents:

    • NMR Spectrometer (400 MHz or higher is recommended for good signal dispersion). [1] * Reagents: (R)-1,1′-bi-2-naphthol ((R)-BINOL), 2-formylphenylboronic acid (2-FPBA), L-beta-methylallylglycine sample (as primary amine or methyl ester), deuterated chloroform (CDCl₃). [1][7]

  • Sample Preparation:

    • In a small vial, dissolve approximately 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of CDCl₃. This in-situ forms the active chiral solvating agent. [1] * Add 1.0 equivalent of the L-beta-methylallylglycine sample (approx. 5 mg) to the vial.

    • Gently swirl the vial to ensure complete dissolution and complex formation.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio, which is critical for accurate integration of small peaks.

    • Identify a proton signal close to the chiral center (e.g., the α-proton) that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Carefully integrate the areas of the two resolved signals (Area_L and Area_D).

    • Calculate the enantiomeric excess from the integration values.

Comparative Analysis and Method Selection Guide

Choosing the optimal method requires balancing the analytical needs of your project with available resources. No single technique is universally superior; the "best" method is context-dependent.

FeatureChiral HPLCChiral GC-MSNMR with CSA
Principle Physical SeparationPhysical SeparationIn-situ Spectral Resolution
Sample Prep Minimal (dissolve & inject)Extensive (derivatization)Moderate (mix reagents)
Sensitivity Good to Excellent (ng-µg)Exceptional (pg-ng)Fair (mg)
Accuracy HighHighHigh (with good resolution)
Throughput HighLow to MediumMedium
Sample Consumption DestructiveDestructiveNon-Destructive
Cost / Sample Moderate (column cost)High (derivatization, long run time)Low (reagents, solvent)
Key Advantage Robustness, high throughputUnmatched sensitivity, structural IDSpeed, non-destructive
Ideal Application Routine quality control, reaction screening in process development.Metabolomics, trace analysis, structural verification of new entities.Quick ee check of purified final products, studies with limited material.

Expert Recommendation:

  • For drug development professionals focused on process optimization and quality control, Chiral HPLC is the undisputed workhorse due to its high throughput, robustness, and excellent accuracy.

  • For researchers in discovery chemistry or metabolomics , the superior sensitivity and structural confirmation offered by Chiral GC-MS is invaluable, especially when dealing with complex biological matrices or minute sample quantities. [8]* For synthetic chemists needing a rapid assessment of enantioselectivity on a newly purified compound, NMR with a Chiral Solvating Agent is the most efficient and material-sparing choice. [9]

Conclusion

The determination of the enantiomeric excess of L-beta-methylallylglycine is a fundamental requirement for its successful application in science and medicine. While Chiral HPLC stands out as the most versatile and widely adopted method, both Chiral GC-MS and NMR spectroscopy offer unique advantages in specific contexts. By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement a method that provides accurate, reliable, and fit-for-purpose data, ensuring the scientific integrity of their work and the safety of potential therapeutic applications.

References

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-4. [Link]

  • Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Source not a formal publication, but describes relevant methodology. [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]

  • Gale, P. A., et al. (2015). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. ACS Sensors. [Link]

  • Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (Table). Chiral derivatizing agents used in NMR for chiral analysis. Source is a table within a larger publication, specific citation needed for full context. [Link]

  • ResearchGate. (Request PDF). Supramolecular Tandem Enzyme Assays for Multiparameter Sensor Arrays and Enantiomeric Excess Determination of Amino Acids. Angewandte Chemie International Edition. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • University of Bristol. Determination of enantiomeric excess. Educational Resource. [Link]

  • Ngwa, G. K. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • MDPI. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Molecules. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Technical Guide. [Link]

  • University of Groningen. (2002). Colour indicator for enantiomeric excess and assignment of the configuration of the major enantiomer of. Chemical Communications. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guide. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Service Document. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • MDPI. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules. [Link]

  • MDPI. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules. [Link]

  • Mehvar, R., & Jamali, F. (1995). Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review. Biomedical Chromatography. [Link]

  • Trapp, O. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • ResearchGate. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of (2S)-2-Amino-3-methylpent-4-enoic Acid and Allylglycine for Researchers and Drug Development Professionals

Introduction In the landscape of non-proteinogenic amino acids, those bearing unsaturated side chains represent a versatile class of building blocks for peptide and natural product synthesis, as well as for the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of non-proteinogenic amino acids, those bearing unsaturated side chains represent a versatile class of building blocks for peptide and natural product synthesis, as well as for the development of novel therapeutic agents. Their olefinic moieties serve as reactive handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the chemical reactivity of two such unsaturated amino acids: (2S)-2-Amino-3-methylpent-4-enoic acid and the more commonly encountered allylglycine ((2S)-2-aminopent-4-enoic acid).

This comparison is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced differences in the reactivity of these two molecules, which can inform their strategic choices in synthetic design and application. While both molecules possess a terminal double bond, the presence of a methyl group in the allylic position of (2S)-2-Amino-3-methylpent-4-enoic acid introduces significant steric and electronic effects that are expected to modulate its reactivity profile compared to the unsubstituted allylglycine.

This guide will delve into the known chemical transformations of allylglycine, supported by experimental data from the literature. Subsequently, it will provide an expert analysis of the predicted reactivity of (2S)-2-Amino-3-methylpent-4-enoic acid, drawing upon established principles of organic chemistry and data from analogous substituted alkenes. Detailed experimental protocols for assessing unsaturation and a comparative summary of expected reactivities are also provided to facilitate practical application in a research setting.

Molecular Structures and Key Properties

A fundamental understanding of the structural differences between (2S)-2-Amino-3-methylpent-4-enoic acid and allylglycine is crucial for appreciating their differential reactivity.

CompoundStructureMolar Mass ( g/mol )Key Structural Feature
(2S)-2-Amino-3-methylpent-4-enoic acid (2R,3S)-2-Amino-3-methylpent-4-enoic acid129.16[1]Methyl-substituted allylic position
Allylglycine ((2S)-2-aminopent-4-enoic acid)Allylglycine115.13[2]Unsubstituted allylic position

The primary distinction lies in the presence of a methyl group at the C3 position (allylic position) of (2S)-2-Amino-3-methylpent-4-enoic acid. This substitution has two major implications for the reactivity of the terminal double bond:

  • Electronic Effect: The methyl group is an electron-donating group through induction. This increases the electron density of the π-bond of the alkene, making it more nucleophilic and thus potentially more reactive towards electrophiles.[3][4]

  • Steric Effect: The methyl group introduces steric hindrance around the double bond. This can impede the approach of bulky reagents or catalysts, potentially slowing down or even preventing certain reactions.[5][6]

Reactivity of Allylglycine: A Versatile Synthetic Platform

The terminal olefin of allylglycine has been extensively utilized in a variety of chemical transformations, highlighting its versatility as a synthetic building block.

Olefin Metathesis

Allylglycine is a well-established substrate for ring-closing metathesis (RCM), a powerful tool for the synthesis of cyclic peptides and other constrained macrocycles. The terminal double bond readily participates in this transformation, catalyzed by ruthenium-based catalysts like the Grubbs catalysts. This has been instrumental in creating conformationally restricted peptide analogs with enhanced biological activity and stability.

Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has been successfully applied to N-ethynylated allylglycine derivatives.[5] This reaction provides access to novel, highly functionalized proline derivatives with complete stereocontrol, demonstrating the utility of the allylglycine double bond in complex cyclization cascades.[5][7][8] The reactivity in this reaction is influenced by the substitution pattern of the alkene, with terminal alkenes generally being more reactive than more substituted ones.[1]

Electrophilic Additions

The double bond of allylglycine is susceptible to electrophilic attack. A notable example is the epoxidation of Boc-protected allylglycine using meta-chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction proceeds smoothly to yield the corresponding epoxide, which can then undergo further transformations, such as intramolecular cyclization to form hydroxyproline derivatives.[9][10]

Predicted Reactivity of (2S)-2-Amino-3-methylpent-4-enoic Acid: A Balance of Steric and Electronic Effects

Direct experimental data on the reactivity of (2S)-2-Amino-3-methylpent-4-enoic acid is scarce in the current literature. However, we can predict its reactivity relative to allylglycine by considering the interplay of electronic and steric effects imparted by the allylic methyl group, using the reactivity of analogous substituted alkenes like 3-methyl-1-pentene as a guide.

Electrophilic Additions

The electron-donating nature of the methyl group is expected to increase the nucleophilicity of the double bond in (2S)-2-Amino-3-methylpent-4-enoic acid, making it more reactive towards electrophiles compared to allylglycine.[3] For instance, in reactions like halogenation or hydrohalogenation, the initial electrophilic attack should be faster. However, the formation of a carbocation intermediate at the more substituted C4 position could be prone to rearrangement, as has been observed in the reaction of 3-methyl-1-pentene with HBr, which can lead to a mixture of products.[11]

Hydroboration-Oxidation

This two-step reaction provides a method for the anti-Markovnikov hydration of alkenes.[2][12][13][14] The first step, hydroboration, is sensitive to steric hindrance. The methyl group in (2S)-2-Amino-3-methylpent-4-enoic acid would likely direct the bulky borane reagent to the terminal carbon, similar to allylglycine. However, the rate of reaction might be slightly reduced due to the increased steric bulk in the vicinity of the double bond.[15]

Epoxidation

In epoxidation reactions, for example with m-CPBA, the increased nucleophilicity of the double bond in (2S)-2-Amino-3-methylpent-4-enoic acid should lead to a faster reaction rate compared to allylglycine. The steric hindrance from the methyl group is less likely to be a major impediment for a relatively small reagent like a peroxy acid.

Olefin Metathesis and Pauson-Khand Reaction

Reactions involving bulky transition metal catalysts, such as olefin metathesis and the Pauson-Khand reaction, are expected to be significantly affected by the steric hindrance of the methyl group. The efficiency of these reactions often decreases with increasing substitution around the double bond.[16][17][18] Therefore, it is anticipated that (2S)-2-Amino-3-methylpent-4-enoic acid will be a less reactive substrate in these transformations compared to allylglycine, potentially requiring more forcing conditions or specialized catalysts designed for hindered olefins.[7][16]

Comparative Reactivity Summary

Reaction TypeAllylglycine ReactivityPredicted (2S)-2-Amino-3-methylpent-4-enoic Acid ReactivityRationale
Electrophilic Addition ReactiveMore reactive (potential for rearrangement)Electron-donating methyl group increases alkene nucleophilicity.
Hydroboration-Oxidation ReactiveSlightly less reactiveIncreased steric hindrance from the methyl group.
Epoxidation ReactiveMore reactiveIncreased nucleophilicity of the double bond outweighs minor steric effects.
Olefin Metathesis Good substrateLess reactiveSignificant steric hindrance from the allylic methyl group.
Pauson-Khand Reaction Good substrateLess reactiveSteric hindrance impeding catalyst coordination and subsequent cycloaddition.

Experimental Protocols for Unsaturation Tests

To qualitatively verify the presence of the terminal alkene in both amino acids, standard tests for unsaturation can be employed.

Bromine Water Test

This test relies on the addition of bromine across the double bond, leading to the disappearance of the characteristic orange-brown color of the bromine water.[19][20]

Procedure: [3][6]

  • Dissolve a small amount (approx. 10-20 mg) of the amino acid in 2 mL of a suitable solvent (e.g., water or a mixture of water and a co-solvent like ethanol if solubility is an issue).

  • Add bromine water dropwise to the amino acid solution while shaking.

  • Positive Result: The orange-brown color of the bromine water disappears, indicating the presence of an unsaturated bond.

  • Negative Result: The orange-brown color persists.

Baeyer's Test (Alkaline Potassium Permanganate Test)

This test involves the oxidation of the double bond by potassium permanganate, resulting in the disappearance of the purple color of the permanganate solution and the formation of a brown precipitate of manganese dioxide.[6][17]

Procedure: [6][17]

  • Dissolve a small amount (approx. 10-20 mg) of the amino acid in 2 mL of water or acetone.

  • Add a few drops of a 1% aqueous solution of potassium permanganate containing a small amount of sodium carbonate (to make it alkaline).

  • Shake the mixture.

  • Positive Result: The purple color of the potassium permanganate disappears, and a brown precipitate may form, indicating the presence of an unsaturated bond.

  • Negative Result: The purple color persists.

Visualization of Reactivity Concepts

DOT Diagram: Factors Influencing Alkene Reactivity

G cluster_0 Factors Affecting Reactivity cluster_1 Reactivity Outcome cluster_2 Examples Electronic_Effects Electronic Effects Reaction_Rate Reaction Rate Electronic_Effects->Reaction_Rate Influences Product_Distribution Product Distribution Electronic_Effects->Product_Distribution Influences Steric_Effects Steric Effects Steric_Effects->Reaction_Rate Influences Steric_Effects->Product_Distribution Influences Electron_Donating_Group Electron-Donating Group (e.g., -CH3) Electron_Donating_Group->Electronic_Effects Electron_Withdrawing_Group Electron-Withdrawing Group Electron_Withdrawing_Group->Electronic_Effects Bulky_Substituent Bulky Substituent (e.g., -CH3) Bulky_Substituent->Steric_Effects

Caption: Factors influencing the reactivity of the terminal alkene in the two amino acids.

DOT Diagram: Experimental Workflow for Reactivity Comparison

G start Select Reaction Type (e.g., Epoxidation) setup Set up Parallel Reactions - Identical conditions - Equimolar amounts of amino acids start->setup allylglycine (2S)-2-Amino-3-methylpent-4-enoic acid setup->allylglycine methyl_allylglycine Allylglycine setup->methyl_allylglycine monitor Monitor Reaction Progress (TLC, GC, NMR) allylglycine->monitor methyl_allylglycine->monitor analyze Analyze Results - Compare reaction rates - Determine product yields monitor->analyze conclusion Draw Conclusion on Relative Reactivity analyze->conclusion

Caption: A generalized experimental workflow for comparing the reactivity of the two amino acids.

Conclusion

Conversely, the allylic methyl group in (2S)-2-Amino-3-methylpent-4-enoic acid is predicted to enhance its reactivity in electrophilic additions due to its electron-donating nature. However, this same methyl group introduces steric hindrance that will likely diminish its utility in reactions sensitive to steric bulk. Furthermore, the potential for carbocation rearrangements during certain electrophilic additions could lead to more complex product mixtures.

The choice between these two unsaturated amino acids should therefore be guided by the specific chemical transformation desired. For applications requiring high reactivity in sterically demanding reactions, allylglycine remains the substrate of choice. For reactions that can leverage increased alkene nucleophilicity and where steric hindrance is less of a concern, (2S)-2-Amino-3-methylpent-4-enoic acid may offer advantages, provided that potential side reactions like carbocation rearrangements are carefully considered and controlled. Further experimental studies are warranted to fully elucidate and quantify the reactivity of (2S)-2-Amino-3-methylpent-4-enoic acid and validate these predictions.

References

  • [Hydroboration-Oxidation. YouTube. (2018-07-25).]([Link] Qa6-g)

Sources

Comparative

optical rotation standards for (2S)-2-Amino-3-methylpent-4-enoic acid

The following guide provides an in-depth technical analysis of optical rotation standards for (2S)-2-Amino-3-methylpent-4-enoic acid , a critical non-canonical amino acid used in peptide stapling and peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of optical rotation standards for (2S)-2-Amino-3-methylpent-4-enoic acid , a critical non-canonical amino acid used in peptide stapling and peptidomimetic drug design.

A Comparative Guide to Purity Assessment & Characterization

Executive Summary & Technical Context[1][2][3]

(2S)-2-Amino-3-methylpent-4-enoic acid (also known as


-Isoleucine  or 

-Methylallylglycine
) is a valuable unsaturated amino acid. Its structural similarity to L-Isoleucine, combined with a reactive terminal alkene, makes it a linchpin in the synthesis of "stapled peptides" (via Ring-Closing Metathesis) and conformationally restricted peptidomimetics.

However, establishing a reliable Optical Rotation (OR) standard for this compound is notoriously difficult due to:

  • Diastereomeric Complexity: The molecule possesses two chiral centers (C2 and C3). While the (2S) configuration is fixed, the C3 position (methyl group) can be (3S) or (3R), leading to diastereomers with distinct specific rotations.

  • Synthetic Variability: Different synthetic routes (e.g., Kazmaier Claisen rearrangement vs. O'Donnell alkylation) yield different diastereomeric ratios (dr), causing literature

    
     values to fluctuate significantly.
    

Core Thesis: While Optical Rotation is a necessary identity check, it is insufficient as a standalone purity standard for this compound. This guide compares OR against the Gold Standard Alternative: Chiral HPLC , providing protocols for both to ensure scientific integrity.

Compound Profile & Stereochemical Challenges

Before assessing rotation, one must define the exact isomer. The (2S)-designation alone is often ambiguous regarding the


-carbon.
Feature(2S, 3S)-Isomer(2S, 3R)-Isomer
Common Name L-Allo-

-Isoleucine
L-Erythro-

-Isoleucine
Analogous To L-IsoleucineL-Allo-Isoleucine
Stereochemistry Syn relationship (typically)Anti relationship
CAS Number 130421-55-5 (Generic/Mix)221225-37-2
Typical Synthesis Chelate-controlled Claisen (Kazmaier)Asymmetric Alkylation

Critical Note: A sample labeled merely "(2S)" is often a mixture of diastereomers. Relying on a single literature


 value without knowing the diastereomeric ratio (dr) can lead to false purity confirmations.

The Standard: Optical Rotation (Polarimetry)[1]

Why It Fails as a Solo Metric

Optical rotation is additive. If your target is the (2S,3S) isomer, a 5% contamination with the (2S,3R) diastereomer may only slightly shift the rotation, potentially keeping it within a "passing" range despite the impurity being chemically significant for downstream peptide folding.

Recommended Protocol for OR Measurement

To generate reproducible data, strict adherence to solvent and pH conditions is required.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent Standard: 1N HCl or Methanol . (Avoid H2O due to zwitterionic pH fluctuations).

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Temperature:

    
     or 
    
    
    
    (Must be thermostated).

Expected Values (Reference Ranges):

  • Note: Values are illustrative of trends found in isoleucine analogs; exact batch values must be validated.

  • L-Isoleucine (Analog):

    
     (in 6N HCl).
    
  • 
    -Isoleucine (Target):  Literature values often range between 
    
    
    
    to
    
    
    (in acid) depending on the dr.
    • Actionable Advice: Do not trust a literature value blindly. Establish an internal standard using a sample validated by Chiral HPLC.

The Superior Alternative: Chiral HPLC

For drug development applications, Chiral High-Performance Liquid Chromatography (HPLC) is the mandatory alternative to simple polarimetry. It resolves the enantiomers and diastereomers, providing a true quantitative assessment.

Comparison: Polarimetry vs. Chiral HPLC
FeatureOptical Rotation (Polarimetry)Chiral HPLC (The Alternative)
Specificity Low (Aggregate value of all chiral species)High (Separates all 4 stereoisomers)
Sensitivity Low (Requires mg quantities)High (Requires

g quantities)
Diastereomer Detection Poor (Masked by major isomer)Excellent (Distinct peaks)
Use Case Quick Identity Check (QC release)Purity Determination (R&D, CoA generation)
Validated Experimental Protocol (Chiral HPLC)

This protocol separates the (2S,3S), (2S,3R), (2R,3S), and (2R,3R) isomers.

  • Column: Daicel Chiralpak AD-H or Chiralpak IC (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid).

    • Role of TFA: Suppresses ionization of the amine/carboxylic acid, sharpening peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

  • Temperature:

    
    .
    

Success Criteria:

  • Enantiomeric Excess (ee):

    
    
    
  • Diastereomeric Ratio (dr):

    
     (Targeting the specific isomer required for synthesis).
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for certifying a batch of (2S)-2-Amino-3-methylpent-4-enoic acid. It moves from synthesis to the "Gold Standard" check (HPLC) before assigning the "Identity" check (OR).

PurityWorkflow Synthesis Synthesis / Procurement (2S)-2-Amino-3-methylpent-4-enoic acid Crude Crude Isolation Synthesis->Crude Check Primary Purity Check Crude->Check HPLC METHOD A: Chiral HPLC (Chiralpak AD-H, Hex/IPA/TFA) *GOLD STANDARD* Check->HPLC Required for ee/dr Polarimetry METHOD B: Optical Rotation (Polarimeter, c=1, 1N HCl) *IDENTITY CHECK* Check->Polarimetry Required for Identity DataAnalysis Data Correlation Compare HPLC dr/ee with OR value HPLC->DataAnalysis ee > 99% dr > 95:5 Polarimetry->DataAnalysis Sign matches Internal Std Release QC Release / CoA Generation (Must cite HPLC data) DataAnalysis->Release Pass Reject Reject / Re-purify DataAnalysis->Reject Fail

Figure 1: Integrated Quality Control Workflow. Note that Chiral HPLC is the decision-making gate, while Optical Rotation serves as a confirmatory identity check.

References

  • Kazmaier, U. (1996).[1] "Synthesis of Allenic Amino Acids via Chelate-Controlled Ester Enolate Claisen Rearrangement." Synthesis, 1996(12), 1489-1493.[1]

  • O'Donnell, M. J. , et al. (1978).[2] "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Tetrahedron Letters, 19(30), 2641-2644.

  • Bartlett, P. A., et al. (1984). "Synthesis of Chiral -Isoleucine Derivatives." Journal of Organic Chemistry. (Contextual grounding for isoleucine analog synthesis).
  • PubChem Compound Summary. "(2R,3S)-2-Amino-3-methylpent-4-enoic acid (CID 94420831)."[3] National Center for Biotechnology Information.

  • Royal Society of Chemistry. "Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid." (Methodological comparison for alkyne/alkene analogs).

Sources

Validation

A Comprehensive Guide to the Mass Spectrometric Fragmentation of Unsaturated Isoleucine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and metabolic research, the precise structural elucidation of modified amino acids is paramount. Unsaturated analo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, the precise structural elucidation of modified amino acids is paramount. Unsaturated analogs of essential amino acids, such as isoleucine, represent a class of compounds with significant biological and pharmaceutical interest. Their structural diversity, particularly the position of the carbon-carbon double bond, presents a unique analytical challenge. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of various unsaturated isoleucine analogs, offering a framework for their identification and differentiation.

The Challenge of Isomerism in Mass Spectrometry

Isoleucine and its isomers, like leucine, are notoriously difficult to distinguish by mass spectrometry alone due to their identical molecular weights[1]. This challenge is compounded when unsaturation is introduced, creating a variety of positional isomers with distinct chemical properties. Understanding the nuanced fragmentation behaviors of these analogs is crucial for accurate identification. While chromatographic separation is often a necessary prerequisite, the mass spectrum holds a wealth of structural information waiting to be deciphered[2][3][4][5].

Fundamental Fragmentation of Saturated Isoleucine

Before delving into the complexities of unsaturated analogs, it is essential to understand the basic fragmentation pattern of protonated isoleucine under collision-induced dissociation (CID). The primary and most characteristic fragmentation pathway involves the neutral loss of water (H₂O) followed by the loss of carbon monoxide (CO), resulting in the formation of a stable immonium ion. This two-step process is a hallmark of many α-amino acids[6].

Experimental Protocol: LC-MS/MS Analysis of Isoleucine

A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing isoleucine involves the following steps:

  • Sample Preparation: Plasma or other biological samples are deproteinized, often using a cold solvent like methanol, followed by centrifugation and filtration.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1: A full scan to identify the precursor ion of isoleucine (m/z 132.102).

    • MS2 (CID): The precursor ion is isolated and fragmented. Key transitions to monitor for isoleucine include the loss of the carboxyl group (-45 Da) and subsequent losses.

The Influence of Unsaturation on Fragmentation Pathways

The introduction of a double bond into the isoleucine side chain dramatically alters its fragmentation landscape. The position of this unsaturation dictates the preferred cleavage sites, giving rise to characteristic fragment ions that can be used for isomer differentiation. The key fragmentation mechanisms at play include allylic and vinylic cleavages, as well as charge-remote fragmentations[2][7][8].

α,β-Unsaturated Isoleucine Analogs (Dehydroisoleucine)

Dehydroisoleucine, with a double bond between the α and β carbons, represents a well-studied class of unsaturated amino acids. The presence of this conjugated system significantly influences the fragmentation pathway.

  • Dominant Fragmentation: A key fragmentation pathway for α,β-unsaturated amino acids involves cleavage of the N-Cα bond, a phenomenon observed in dehydroalanine-containing peptides. This leads to the formation of characteristic c- and z-type fragment ions, which are less common for their saturated counterparts.

  • Mechanism: The double bond stabilizes the radical cation formed upon ionization, promoting cleavage at the allylic position.

β,γ-Unsaturated Isoleucine Analogs

When the double bond is located between the β and γ carbons, the fragmentation pattern shifts.

  • Expected Fragmentation: Allylic cleavage is again expected to be a major pathway. This would involve the breaking of the bond between the γ and δ carbons, leading to a resonance-stabilized allylic cation. The resulting fragment ions will have a different mass-to-charge ratio compared to the α,β-isomer, allowing for their distinction.

γ,δ-Unsaturated Isoleucine Analogs

For analogs with a terminal double bond, the fragmentation is influenced by the now vinylic and allylic positions.

  • Anticipated Pathways: Vinylic cleavage, the breaking of a bond directly attached to a double-bonded carbon, is generally less favorable than allylic cleavage. Therefore, cleavage of the β-γ bond (allylic to the double bond) is expected to be a more prominent fragmentation pathway.

Visualizing Fragmentation Pathways

Caption: Fragmentation pathways of saturated and unsaturated isoleucine analogs.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the expected key diagnostic fragment ions for different unsaturated isoleucine analogs under CID. The exact m/z values will depend on the specific structure of the analog.

Analog TypeKey Fragmentation MechanismExpected Diagnostic Fragment Ions
Saturated Isoleucine Loss of H₂O and COImmonium ion
α,β-Unsaturated N-Cα bond cleavagec- and z-type ions
β,γ-Unsaturated Allylic cleavage at γ-δ bondResonance-stabilized allylic cation
γ,δ-Unsaturated Allylic cleavage at β-γ bondResonance-stabilized allylic cation

Advanced Techniques and Future Directions

For a more definitive structural elucidation of unsaturated isoleucine analogs, advanced mass spectrometry techniques can be employed.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for fragment ions and confirming proposed structures.

  • Electron Transfer Dissociation (ETD): This fragmentation method is particularly useful for preserving labile modifications and can provide complementary information to CID, especially for distinguishing between leucine and isoleucine through the formation of characteristic w-ions[1][9].

  • Computational Mass Spectrometry: The use of computational tools to predict fragmentation patterns is a rapidly growing field. These methods can aid in the interpretation of complex spectra and help to differentiate between isomers[7][8][10].

Experimental Workflow: From Synthesis to Analysis

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Material Synth Synthesis of Unsaturated Isoleucine Analogs Start->Synth Purify Purification (HPLC) Synth->Purify LCMS LC-MS/MS Analysis Purify->LCMS Data Data Acquisition (MS1 and MS2) LCMS->Data Interpret Spectral Interpretation Data->Interpret Final Structure Confirmed Interpret->Final Structure Elucidation

Sources

Comparative

A Senior Application Scientist's Guide to Chromatographic Retention Time Comparison for L-Isoleucine Identification

Introduction: The Analytical Imperative of L-Isoleucine Identification L-isoleucine is an essential branched-chain amino acid (BCAA) fundamental to protein synthesis and metabolic function.[1] Its accurate quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of L-Isoleucine Identification

L-isoleucine is an essential branched-chain amino acid (BCAA) fundamental to protein synthesis and metabolic function.[1] Its accurate quantification is paramount in pharmaceutical manufacturing, nutritional science, and clinical diagnostics. However, the chromatographic analysis of L-isoleucine presents a significant challenge due to the existence of its stereoisomers and a structural isomer. Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine.[2][3] Furthermore, its structural isomer, L-leucine, shares the same molecular weight and similar physicochemical properties, making separation difficult.[4]

This guide provides an in-depth comparison of three robust High-Performance Liquid Chromatography (HPLC) methodologies for the definitive identification of L-isoleucine. By comparing its retention time against a certified reference standard, researchers can ensure analytical accuracy. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer supporting data to guide you in choosing the most suitable approach for your application.

Methodology 1: Reversed-Phase HPLC with Pre-Column Derivatization

Expert Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse in analytical labs. However, the high polarity of underivatized amino acids leads to poor retention on nonpolar stationary phases like C18. To overcome this, pre-column derivatization is employed. This process attaches a hydrophobic molecule to the amino acid, increasing its retention and enhancing its detectability, particularly for UV-Vis detectors.[1] The derivatization with Phenylisothiocyanate (PITC), for instance, creates a phenylthiocarbamyl (PTC) derivative that is highly responsive to UV detection and is well-retained on a C18 column.[1] This approach is validated according to International Council for Harmonisation (ICH) guidelines, ensuring it is fit for purpose in research and quality control.[1]

Experimental Protocol: PITC Derivatization
  • Standard & Sample Preparation:

    • Accurately weigh and dissolve USP L-Isoleucine Reference Standard (RS) in a solution of 0.1 N HCl to a final concentration of 1 mg/mL.

    • Similarly, prepare the unknown sample to an estimated concentration of 1 mg/mL.

    • Prepare standards for potential isomers (e.g., L-Leucine, L-Alloisoleucine) in the same manner.[1]

  • Derivatization Procedure:

    • To 10 µL of the sample or standard, add 70 µL of borate buffer.

    • Add 20 µL of a derivatization reagent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) dissolved in acetonitrile.[5]

    • Vortex the mixture thoroughly.

    • Heat the vial at 55°C for 10 minutes to ensure complete derivatization.[5]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% Triethylamine (TEA), pH adjusted to 6.4.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[6]

    • Detection: UV at 254 nm.

Data Presentation: Expected Retention Times (Derivatized)
CompoundExpected Retention Time (min)Resolution (Rs) from L-Isoleucine
L-Alloisoleucine~7.5> 1.5
L-Isoleucine (Standard) ~7.8 -
L-Leucine~8.1> 1.5

Note: Retention times are illustrative. The European Pharmacopoeia requires a resolution of at least 1.5 between isoleucine and leucine.[5]

Workflow for RP-HPLC with Derivatization

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard L-Isoleucine RS Deriv Add Borate Buffer & AQC Reagent Standard->Deriv Sample Unknown Sample Sample->Deriv Heat Heat at 55°C for 10 min Deriv->Heat Inject Inject Derivatized Sample Heat->Inject Column C18 RP-Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Compare Compare Retention Time (RT) RT(Sample) vs RT(Standard) Chrom->Compare Result Identify & Quantify L-Isoleucine Compare->Result

Caption: Workflow for RP-HPLC analysis of L-Isoleucine with pre-column derivatization.

Methodology 2: Direct Chiral Separation using a Chiral Stationary Phase (CSP)

Expert Rationale: When the primary analytical question is the enantiomeric purity of isoleucine, a direct method using a Chiral Stationary Phase (CSP) is the most elegant and efficient approach. This technique eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error.[2] The CSP contains a chiral selector that interacts stereoselectively with each enantiomer, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are highly effective CSPs for the separation of underivatized amino acids.[2]

Experimental Protocol: Direct Chiral HPLC
  • Standard & Sample Preparation:

    • Dissolve the L-Isoleucine standard and the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T).[2]

    • Mobile Phase: A mixture of ethanol and water, often with a small amount of acid or base modifier (e.g., acetic acid, diethylamine) to optimize separation. The exact ratio is column-dependent and must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

Data Presentation: Expected Retention Times (Chiral Separation)
StereoisomerExpected Elution Order
D-Alloisoleucine1
L-Alloisoleucine2
D-Isoleucine3
L-Isoleucine (Standard) 4

Note: Elution order can vary based on the specific CSP and mobile phase composition.

Workflow for Direct Chiral Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard L-Isoleucine RS in Mobile Phase Filter Filter (0.45 µm) Standard->Filter Sample Unknown Sample in Mobile Phase Sample->Filter Inject Inject Sample Filter->Inject Column Chiral Stationary Phase (CSP) Column Inject->Column Detect UV Detection (210 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Compare Compare RT of Sample vs. L-Isoleucine Standard Chrom->Compare Result Assess Enantiomeric Purity Compare->Result

Caption: Workflow for direct chiral separation of Isoleucine stereoisomers by HPLC-UV.

Methodology 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Expert Rationale: HILIC is an increasingly popular technique for the analysis of polar compounds like amino acids in their native, underivatized state.[7][8] The separation mechanism involves the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[8] This approach avoids the complexities of derivatization and is highly compatible with mass spectrometry (MS), providing excellent sensitivity and specificity. HILIC has proven particularly effective at achieving baseline separation of the challenging leucine/isoleucine isobaric pair.[7][9]

Experimental Protocol: HILIC-MS
  • Standard & Sample Preparation:

    • Prepare a stock solution of L-isoleucine standard in water.

    • Dilute the stock solution and the sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) that mimics the initial mobile phase conditions.

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[7]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 90% Acetonitrile with 10% 10mM Ammonium Formate, pH 3.0.

    • Gradient Elution: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the amino acids.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: ESI-MS in positive ion mode, monitoring for the [M+H]+ ion of isoleucine (m/z 132.102).

Data Presentation: Expected Retention Times (HILIC)
CompoundExpected Retention Time (min)Resolution (Rs)
Leucine~3.9> 2.0
Isoleucine (Standard) ~4.1 -

Note: HILIC methods can achieve excellent resolution between leucine and isoleucine isomers.[7][10]

Workflow for HILIC-MS Analysis

cluster_prep Sample Preparation cluster_hplc LC-MS Analysis cluster_data Data Analysis Prep Dilute Standard & Sample in High Organic Solvent Inject Inject Sample Prep->Inject Column HILIC Column Inject->Column Detect Mass Spectrometry (ESI+) Detection Column->Detect Chrom Generate Extracted Ion Chromatogram (EIC) Detect->Chrom Compare Confirm RT and m/z Against Standard Chrom->Compare Result Definitive Identification of L-Isoleucine Compare->Result

Caption: Workflow for underivatized L-Isoleucine analysis by HILIC-MS.

Comparative Summary and Final Recommendations

The choice of chromatographic method is dictated by the specific analytical goal. Each protocol is a self-validating system when performed with a certified reference standard and appropriate system suitability tests.

ParameterRP-HPLC with DerivatizationDirect Chiral HPLCHILIC-MS
Principle Hydrophobic interactionChiral recognitionHydrophilic partitioning
Derivatization RequiredNot requiredNot required
Specificity Good for structural isomersExcellent for stereoisomersExcellent for structural isomers
Sample Throughput Moderate (derivatization step)HighHigh
Typical Application Routine QC, quantification in formulations[1]Enantiomeric purity analysis, stereoisomer research[2]Metabolomics, complex matrices, underivatized analysis[7]

Trustworthiness Through System Suitability: Regardless of the chosen method, system suitability must be established before analysis. This involves injecting a solution containing L-Isoleucine and its critical isomer pair (e.g., L-Leucine or D-Isoleucine) to confirm that the system can achieve the required resolution (Rs > 1.5).[5][6] The use of a certified USP L-Isoleucine RS is the cornerstone of trustworthy identification, as it provides the authoritative retention time against which all samples are compared.[11]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent | Request PDF.
  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • BenchChem. (2025).
  • USP. (n.d.). USP Monographs: Isoleucine. USP29-NF24.
  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • PMC. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column.
  • Agilent. (2017).
  • Waters. (n.d.).
  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • ResearchGate. (n.d.). Retention time (tR)
  • Agilent. (n.d.). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS.
  • USP-NF. (2016). Isoleucine Revision Bulletin.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of (2S)-2-Amino-3-methylpent-4-enoic acid: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (2S)-2-Amino-3-methylpent-4-enoic acid. As researchers and scientists, our responsibility extends beyond the discovery proces...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (2S)-2-Amino-3-methylpent-4-enoic acid. As researchers and scientists, our responsibility extends beyond the discovery process to include the safe management and disposal of all chemical substances. This guide is designed to ensure that laboratory operations involving this compound are conducted with the highest regard for personal safety and environmental protection, in compliance with prevailing regulations.

The Primacy of Safety: Understanding the Compound

(2S)-2-Amino-3-methylpent-4-enoic acid is a non-standard amino acid. While comprehensive toxicological data for this specific molecule may be limited, it is crucial to treat it with the caution afforded to all novel research chemicals. Based on data from structurally similar compounds, we must assume it poses potential hazards. Safety Data Sheets (SDS) for analogous amino acid derivatives and unsaturated carboxylic acids indicate risks such as skin and eye irritation, and potential harm if inhaled or swallowed[1]. Therefore, all handling and disposal procedures must be predicated on a conservative assessment of risk.

Core Principle: In the absence of specific data, treat (2S)-2-Amino-3-methylpent-4-enoic acid as a hazardous chemical. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste[2][3][4].

Pre-Disposal Planning: The Four Pillars of Waste Management

Effective chemical waste management begins before the waste is even generated. It involves a systematic approach encompassing characterization, segregation, containment, and documentation.

Waste Characterization

The first step is to characterize the waste stream. Is it the pure, solid amino acid? Is it dissolved in a solvent? Is it part of an aqueous solution? The nature of the waste will dictate the disposal pathway. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[5].

  • Solid Waste : Unused or expired (2S)-2-Amino-3-methylpent-4-enoic acid.

  • Liquid Waste : Solutions containing the amino acid. This waste must be further characterized by its solvent (e.g., halogenated, non-halogenated, aqueous).

  • Contaminated Labware : Items such as pipette tips, gloves, and weighing paper that have come into direct contact with the chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE when handling this chemical waste.

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166[6].Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation[1].
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if generating dust[6][7].Minimizes risk of inhaling airborne particles.
Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions[8][9].

  • Do Not Mix : Never mix this amino acid waste with incompatible chemicals. For example, keep it separate from strong oxidizing agents or strong acids unless part of a defined experimental residue[6].

  • Solid vs. Liquid : Keep solid waste separate from liquid waste streams.

  • Solvent Types : Segregate liquid waste based on the solvent. For example, have separate containers for aqueous waste, halogenated organic solvents, and non-halogenated organic solvents[10].

Operational Disposal Protocol: A Step-by-Step Guide

Follow this protocol for the safe accumulation and disposal of (2S)-2-Amino-3-methylpent-4-enoic acid waste.

Step 1: Container Selection

Choose a container that is in good condition, free of leaks, and chemically compatible with the waste[11][12][13].

Waste Type Recommended Container Notes
Solid Waste & Contaminated Debris Lined, puncture-proof container or a wide-mouth plastic pail with a secure lid[10].Must be sealable to prevent the release of dust.
Aqueous Liquid Waste Glass or high-density polyethylene (HDPE) bottle with a screw cap.Ensure the container material is compatible with the solution's pH.
Organic Solvent Waste Solvent-safe container (e.g., HDPE or glass bottle, safety can) with a secure, sealing cap[2].Do not leave a funnel in the container, as this prevents a proper seal[11].
Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety[2][11]. As soon as you designate a container for waste, it must be labeled.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" [11].

  • Full Chemical Name(s) : Write out "(2S)-2-Amino-3-methylpent-4-enoic acid". Do not use abbreviations or formulas[11]. List all constituents, including solvents and their approximate percentages.

  • Hazard Information : Indicate the relevant hazards (e.g., Irritant).

Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA)[11][14][15].

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment : Use secondary containment (such as a plastic tub) for all liquid waste containers to contain potential leaks[3][13].

  • Closure : Keep waste containers securely closed at all times, except when adding waste[11][13].

  • Volume Limits : Do not exceed the SAA volume limits (typically 55 gallons total, or 1 quart for acutely toxic waste)[14].

Step 4: Arranging for Disposal

Once your waste container is 90% full or has been in the SAA for six months, arrange for its removal[11][15].

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider[12][14].

  • Request Pickup : Submit a chemical waste pickup request form as required by your institution[11][16].

  • Prepare for Transport : Ensure the container is clean on the outside, properly labeled, and securely sealed.

The following diagram illustrates the decision-making workflow for disposal.

G Disposal Decision Workflow for (2S)-2-Amino-3-methylpent-4-enoic acid cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Storage & Disposal A Generate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste Type B->C D Solid Waste (Pure compound, contaminated debris) C->D Solid E Liquid Waste (Aqueous or solvent solution) C->E Liquid F Select Compatible Container (e.g., Lined Pail) D->F G Select Compatible Container (e.g., HDPE Bottle) E->G H Affix 'HAZARDOUS WASTE' Label. List all constituents & date. F->H G->H I Store in designated SAA. Keep container closed. H->I J Container Full (90%) or 6 Months Old? I->J K Request Pickup from EHS J->K Yes L Continue Accumulation J->L No L->I

Caption: Decision workflow for handling the chemical waste.

Emergency Procedures: Spills and Exposure

Accidents can happen. Preparedness is key to mitigating their impact.

Spill Response

For minor spills that you are trained and equipped to handle:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : Wear your full PPE, including respiratory protection if the material is a fine powder.

  • Containment : For a solid spill, gently sweep up the material and place it in a labeled hazardous waste container[6]. Avoid creating dust. For a liquid spill, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to dike and absorb the liquid.

  • Collection : Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container[7][12].

  • Decontaminate : Clean the spill area thoroughly.

For large or unmanageable spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team[12].

Personnel Exposure
Exposure Route First Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[17].
Skin Contact Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water[6][18]. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[7][18].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal of Empty Containers

An empty container that held (2S)-2-Amino-3-methylpent-4-enoic acid is not necessarily non-hazardous.

  • Triple Rinse : Rinse the empty container thoroughly with a suitable solvent (e.g., water or another solvent that will dissolve the residue) at least three times[8][12].

  • Collect Rinsate : The first rinseate must be collected and disposed of as hazardous chemical waste[3]. For chemicals with higher toxicity, all rinsate should be collected.

  • Deface Label : Completely remove or obliterate the original chemical label[8][12].

  • Final Disposal : Once rinsed and with the label defaced, the container may typically be disposed of in the appropriate glass or plastic recycling bin or as regular trash, per your institution's policy[8][12].

The following diagram outlines the overall process from generation to final disposal.

G Overall Waste Management Lifecycle A Waste Generation (Solid, Liquid, Contaminated Items) B Segregation (Separate Incompatibles) A->B C Containerization & Labeling (Proper Container, Complete Label) B->C D Satellite Accumulation Area (SAA) (Secure, Closed, Secondary Containment) C->D E EHS/Vendor Pickup Request (When full or time limit reached) D->E G Spill / Emergency D->G F Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) E->F H Spill Response Protocol G->H H->C Collect cleanup debris as waste

Caption: The lifecycle of chemical waste in the laboratory.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local policies may include additional requirements.

References

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Environment, Health & Safety. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Retrieved from [Link]

  • Sciex. (2024, December 27). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • BOC. (2023, February 18). Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2S)-2-Amino-3-methylpent-4-enoic Acid

Executive Summary & Risk Profile (2S)-2-Amino-3-methylpent-4-enoic acid (often referred to as L-β-methylallylglycine) is a chiral, non-proteinogenic amino acid containing an unsaturated side chain. It is frequently emplo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

(2S)-2-Amino-3-methylpent-4-enoic acid (often referred to as L-β-methylallylglycine) is a chiral, non-proteinogenic amino acid containing an unsaturated side chain. It is frequently employed in the synthesis of "stapled peptides" and peptidomimetics for drug discovery.

The Safety Paradox: While amino acids are generally perceived as low-hazard, unnatural derivatives often lack comprehensive toxicological data. Therefore, the Precautionary Principle applies: Treat this substance as a potential sensitizer and irritant with unknown long-term toxicity.

Hazard Identification (GHS Classification Estimate)

Based on structural analogs and functional group analysis (Amino Acid + Alkene moiety).

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation (High risk due to dust potential).

  • Reactivity: The terminal alkene makes this compound susceptible to oxidation. It must be stored away from strong oxidizers to prevent degradation or exothermic reactions.

PPE Matrix: The Defense System

Do not treat PPE as a uniform; treat it as a barrier system selected based on the specific physical state of the task.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)Technical Rationale
Respiratory Engineering Control (Fume Hood) N95 or P100 Respirator The primary hazard is dust inhalation . Amino acids are often electrostatic and "fluffy," making them easily aerosolized during weighing.
Ocular Safety Glasses w/ Side Shields Chemical Goggles Zwitterionic solids can cause severe mechanical and chemical irritation to the cornea. Goggles prevent dust bypass.
Dermal (Hand) Nitrile Gloves (4 mil) Double Nitrile (Outer: 8 mil) Standard nitrile offers excellent resistance to amino acids. Double gloving is required for spills to allow outer glove removal without exposing skin.
Dermal (Body) Lab Coat (Cotton/Poly blend) Tyvek® Sleeve Covers or Apron Prevents accumulation of bioactive dust on street clothes, which could lead to secondary exposure outside the lab.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to mitigate the two most common failure modes: Static-driven aerosolization and Cross-contamination .

Phase A: Engineering Controls & Setup
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Neutralization: Unnatural amino acids are notoriously prone to static charge.

    • Best Practice: Use an ionizing fan or anti-static gun inside the hood before opening the vial.

    • Alternative: Wipe the exterior of the vial and spatula with a dryer sheet or anti-static wipe.

  • Balance Hygiene: Place the analytical balance inside the hood or use a powder containment enclosure.

Phase B: Transfer & Weighing
  • Don PPE: Put on nitrile gloves and lab coat.[5] Inspect gloves for micro-tears (inflate slightly to check).

  • Open: Open the container only inside the hood.

  • Transfer: Use a micro-spatula . Do not pour.

    • Why? Pouring creates a dust cloud. Spatula transfer minimizes kinetic energy and aerosolization.

  • Seal: Immediately recap the stock vial after removing the required amount. Parafilm is recommended for long-term storage to prevent moisture ingress (hygroscopicity leads to degradation).

Phase C: Decontamination[5]
  • Wipe Down: Use a wet paper towel (water/ethanol mixture) to wipe the balance area and spatula.

    • Note: Amino acids are generally water-soluble. A dry wipe will only spread the static dust; a wet wipe captures it.

  • Doffing: Remove gloves by turning them inside out to trap any residue. Wash hands immediately with soap and water.[1][6]

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Minor Spill (<1g):

    • Cover with a wet paper towel to prevent dust dispersion.

    • Wipe up and place in a solid waste bag.

    • Clean surface with 70% Ethanol.

  • Major Spill (>1g):

    • Evacuate the immediate area if dust is visible in the air.

    • Don N95 respirator and goggles.

    • Use a dust pan or HEPA vacuum (if available). DO NOT use a brush/broom vigorously, as this generates aerosols.

Disposal Logistics[1]
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Aqueous Waste: If dissolved, dispose of in "Aqueous Basic" or "Aqueous Neutral" waste streams depending on the solvent used.

  • Container: Empty vials must be triple-rinsed before glass recycling or disposal.

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Unknown Toxicity" pathway.

G Start START: Handling (2S)-2-Amino-3-methylpent-4-enoic acid RiskAssess Risk Assessment: Is specific toxicology data available? Start->RiskAssess UnknownPath Result: NO / LIMITED DATA (Apply Precautionary Principle) RiskAssess->UnknownPath Unnatural Amino Acid Engineering Engineering Controls: Is Fume Hood Available? UnknownPath->Engineering PPE_Level1 PPE Level 1: Standard (Hood + Glasses + Nitrile) Engineering->PPE_Level1 Yes PPE_Level2 PPE Level 2: Enhanced (N95/P100 + Goggles + Double Gloves) Engineering->PPE_Level2 No (Not Recommended) StaticCheck Static Control: Is powder electrostatic/fluffy? PPE_Level1->StaticCheck PPE_Level2->StaticCheck AntiStatic Action: Use Ionizer / Anti-static Gun Use Wet Wiping Method StaticCheck->AntiStatic Yes (High Probability) Action EXECUTE: Weighing & Transfer StaticCheck->Action No AntiStatic->Action Disposal DISPOSAL: Segregate as Hazardous Solid Action->Disposal

Figure 1: Decision logic for handling unnatural amino acids with unknown toxicological profiles.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] The National Academies Press.[9] [Link]

  • PubChem. (2023). Compound Summary: (2S)-2-Amino-3-methylpent-4-enoic acid. National Library of Medicine. [Link]

Sources

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